molecular formula C16H32O2 B154748 Palmitic acid-d31 CAS No. 39756-30-4

Palmitic acid-d31

Numéro de catalogue: B154748
Numéro CAS: 39756-30-4
Poids moléculaire: 287.61 g/mol
Clé InChI: IPCSVZSSVZVIGE-SAQPIRCFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Palmitic acid-d31 is a C16 straight-chain saturated fatty acid where the aliphatic hydrogens have been replaced by deuterium atoms. It is a deuterated fatty acid, a long-chain fatty acid and a straight-chain saturated fatty acid. It is functionally related to a hexadecanoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-SAQPIRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583617
Record name (~2~H_31_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39756-30-4
Record name (~2~H_31_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palmitic d31 acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Palmitic Acid-d31 in Metabolic Research: A Technical Guide to Tracing Fatty Acid Flux

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Palmitic acid-d31 is a stable isotope-labeled analog of palmitic acid, the most common saturated fatty acid in the human body.[1][2] In this molecule, 31 hydrogen atoms are replaced with their heavy isotope, deuterium. This labeling creates a "heavy" version of palmitic acid that is chemically identical to the natural form but can be distinguished by its mass.[3] In metabolic research, this compound serves as a powerful tracer to investigate the dynamic processes of fatty acid metabolism in vivo.[4] By introducing a known amount of the tracer and tracking its appearance in various metabolic pools using mass spectrometry, researchers can quantify the rates of fatty acid uptake, oxidation, and storage without the use of radioactive materials.[5]

Core Applications in Metabolic Research

The primary use of this compound is for metabolic flux analysis (MFA), which allows for the quantitative investigation of intracellular metabolic pathways.[6] This technique provides a dynamic map of how fatty acids are processed in the body, offering deeper insights than simply measuring static metabolite concentrations.

1. Tracing Fatty Acid Oxidation: A crucial application is measuring the rate at which fatty acids are burned for energy, a process known as beta-oxidation. When this compound is metabolized, the deuterium atoms are released and incorporated into the body's water pool, forming deuterated water (D2O).[7] By measuring the enrichment of deuterium in plasma or urine over time, scientists can calculate the rate of palmitic acid oxidation.[8] This is a key metric in studying metabolic diseases like obesity and type 2 diabetes, where fatty acid oxidation can be dysregulated.[9]

2. Quantifying Tissue Uptake and Incorporation into Complex Lipids: this compound is used to trace the movement of fatty acids from the bloodstream into various tissues, such as the liver, muscle, and adipose tissue.[7][10] Once inside a cell, the tracer enters the fatty acyl-CoA pool and can be esterified into complex lipids. Researchers can track the incorporation of the deuterated palmitate into triglycerides (for energy storage), phospholipids (for cell membranes), and cholesteryl esters.[7] This helps in understanding lipid accumulation in tissues, a hallmark of conditions like non-alcoholic fatty liver disease (NAFLD).[10]

3. Elucidating Lipid Transport and Lipoprotein Metabolism: In tissues like the liver and intestine, newly synthesized triglycerides and cholesteryl esters containing this compound are packaged into lipoprotein particles (VLDL or chylomicrons) and secreted into the circulation.[7] By sampling blood and analyzing the lipoprotein fractions, researchers can study the dynamics of lipoprotein production and clearance, which are central to understanding cardiovascular disease.[11]

Experimental Methodologies

The successful use of this compound as a tracer relies on precise experimental protocols for its preparation, administration, and subsequent analysis.

Experimental Protocol: In Vivo Fatty Acid Tracing in Rodents

This protocol is adapted from a study investigating hepatic palmitic acid metabolism in a rat model of fatty liver disease.[10]

1. Tracer Preparation:

  • Long-chain fatty acids like palmitate are insoluble in aqueous solutions.[5] To prepare for in vivo administration, this compound is complexed with a carrier protein.

  • Method: A solution of this compound is prepared and bound to bovine serum albumin (BSA), typically in a 5:1 fatty acid to BSA ratio, to ensure its solubility in plasma.[10]

2. Animal Handling and Tracer Administration:

  • Model: Male Sprague Dawley rats are often used, with one group on a standard diet and another on a high-fat diet to induce a metabolic phenotype like fatty liver disease.[10]

  • Administration: The tracer can be administered as a single bolus or via a primed-constant infusion.[4] For a bolus injection, a dose of 0.01 g/kg body weight of this compound is injected intraperitoneally.[10]

3. Sample Collection:

  • Blood samples are collected at multiple time points post-injection to track the tracer's kinetics in the plasma.

  • Tissue samples (e.g., liver) can be collected at the end of the experiment to measure the tracer's uptake and incorporation into tissue lipid pools.

4. Sample Processing and Analysis:

  • Lipid Extraction: Lipids are extracted from plasma or homogenized tissue using established methods (e.g., Folch or Bligh-Dyer).

  • Mass Spectrometry: The extracted lipids are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] The mass spectrometer separates molecules based on their mass-to-charge ratio, allowing for the distinct quantification of this compound (molecular weight ≈ 287.6 g/mol ) and endogenous, unlabeled palmitic acid (molecular weight ≈ 256.4 g/mol ).[3]

  • Deuterium Metabolic Imaging (DMI): In some studies, non-invasive imaging techniques like DMI can be used to visualize and quantify the uptake and metabolism of deuterated substrates like this compound in specific organs, such as the liver, in real-time.[10]

Data Presentation

ParameterStandard Diet GroupHigh-Fat Diet GroupReference
Animal Model Male Sprague Dawley RatMale Sprague Dawley Rat[10]
Tracer This compoundThis compound[10]
Administration Route Intraperitoneal (i.p.) Bolus InjectionIntraperitoneal (i.p.) Bolus Injection[10]
Dosage 0.01 g/kg body weight0.01 g/kg body weight[10]
Key Finding Lower Intrahepatic UptakeHigher Intrahepatic Uptake[10]
Measurement (AUC) 33.3 ± 10.5 mM·minutes57.4 ± 17.0 mM·minutes[10]

AUC: Area Under the Curve, representing total tracer uptake over time.

Visualizations: Workflows and Pathways

Diagrams are critical for illustrating the complex processes involved in stable isotope tracing studies.

prep Tracer Preparation (this compound + Albumin) admin Tracer Administration (Bolus or Infusion) prep->admin collect Sample Collection (Blood, Urine, Tissue) admin->collect extract Metabolite Extraction (e.g., Lipid Extraction) collect->extract analyze Mass Spectrometry Analysis (GC-MS or LC-MS) extract->analyze data Data Analysis (Isotope Enrichment, Flux Calculation) analyze->data

Caption: General workflow for a metabolic study using this compound.

plasma_pa Plasma this compound uptake Cellular Uptake plasma_pa->uptake Transport pool Intracellular Fatty Acyl-CoA-d31 Pool uptake->pool beta_ox Beta-Oxidation pool->beta_ox Catabolic Fate incorporation Esterification pool->incorporation Anabolic Fate d2o D2O in Body Water beta_ox->d2o tg Triglycerides-d31 incorporation->tg pl Phospholipids-d31 incorporation->pl ce Cholesteryl Esters-d31 incorporation->ce

Caption: Metabolic fate of this compound after cellular uptake.

References

A Technical Guide to the Synthesis of Deuterated Palmitic Acid for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analysis of deuterated palmitic acid, a critical tool for metabolic research and drug development. The use of stable isotope-labeled compounds, such as deuterated palmitic acid, allows for the precise tracing of metabolic pathways and the quantification of fatty acid flux in various biological systems. This guide details the primary methodologies for preparing deuterated palmitic acid, complete with experimental protocols and quantitative data to aid researchers in selecting and implementing the most suitable method for their studies.

Introduction to Deuterated Palmitic Acid in Tracer Studies

Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in cellular metabolism, serving as a key energy source and a fundamental building block for complex lipids. Understanding its metabolic fate is crucial for investigating numerous physiological and pathological processes, including metabolic syndrome, cardiovascular diseases, and cancer.[1] Deuterium-labeled palmitic acid (e.g., palmitic acid-d₃₁) is a non-radioactive, stable isotope tracer that enables the in vivo and in vitro tracking of palmitate metabolism.[2] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its differentiation from endogenous, unlabeled palmitic acid using mass spectrometry. This technique provides valuable insights into fatty acid uptake, synthesis, and breakdown.

Synthesis Methodologies

There are three primary approaches for the synthesis of deuterated palmitic acid: catalytic deuteration, chemoenzymatic synthesis, and metabolic labeling. The choice of method depends on the desired level and pattern of deuteration, the required quantity, and the available resources.

Catalytic Deuteration

Catalytic deuteration is a robust method for achieving high levels of deuterium incorporation, often resulting in per-deuterated fatty acids (all hydrogens replaced by deuterium). This method typically involves the use of a metal catalyst and a deuterium source, such as deuterium gas (D₂) or deuterium oxide (D₂O).

A common approach involves the catalytic exchange of hydrogen for deuterium on a saturated fatty acid using a platinum catalyst.

Experimental Protocol: Perdeuteration of Palmitic Acid via H/D Exchange [3]

This protocol describes the perdeuteration of palmitic acid using deuterium oxide as the deuterium source and platinum on carbon (Pt/C) as the catalyst under hydrothermal conditions.

Materials:

  • Palmitic acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • 10% Platinum on activated carbon (Pt/C)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, combine palmitic acid (1.0 g, 3.9 mmol), 10% Pt/C (100 mg), and D₂O (20 mL).

  • Add NaOD solution to adjust the pD to approximately 12.

  • Seal the reactor and heat to 220 °C with stirring for 72 hours.

  • Cool the reactor to room temperature and cautiously release any pressure.

  • Transfer the reaction mixture to a separatory funnel and acidify with 2M HCl to a pH of approximately 2.

  • Extract the deuterated palmitic acid with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude deuterated palmitic acid.

  • For optimal deuterium incorporation, the reaction can be repeated on the isolated product.[3]

Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetone or by preparative high-performance liquid chromatography (HPLC).

Chemoenzymatic Synthesis

Chemoenzymatic methods offer high specificity and milder reaction conditions compared to purely chemical methods. These approaches often utilize lipases to catalyze the esterification or transesterification of a glycerol backbone with a deuterated fatty acid. This is particularly useful for synthesizing stereospecifically labeled lipids.

The following protocol details the synthesis of chain-deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d₃₁), which incorporates deuterated palmitic acid at the sn-1 position. This exemplifies the enzymatic incorporation of a pre-synthesized deuterated fatty acid.

Experimental Protocol: Enzyme-Assisted Synthesis of Chain-Deuterated Phospholipid [4]

This protocol involves the enzymatic esterification of a lysophospholipid with deuterated palmitic acid.

Part 1: Preparation of Methyl Palmitate-d₃₁ [4]

  • Dissolve palmitic acid-d₃₁ (128 mg, 445 µmol) in a methanolic solution of H₂SO₄ (5 mL, 2.5% v/v).

  • Heat the mixture in a sealed tube at 100 °C for 45 minutes.

  • Cool the mixture and add water (3 mL).

  • Extract the methyl palmitate-d₃₁ into heptane (3 x 3 mL).

  • Dry the combined organic extracts to afford the product.

Part 2: Enzymatic Esterification Materials:

  • 1-hydroxy-2-oleoyl-sn-glycero-3-phosphocholine (lyso-PC)

  • Palmitic acid-d₃₁ (prepared as above or commercially sourced)

  • Immobilized lipase (e.g., Novozym 435)

  • 4-dimethylaminopyridine (DMAP)

  • Organic solvent (e.g., heptane)

Procedure:

  • Dissolve lyso-PC and a molar excess of palmitic acid-d₃₁ in heptane.

  • Add immobilized lipase and DMAP to the solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.

  • Once the reaction is complete, remove the immobilized enzyme by filtration.

  • Evaporate the solvent under reduced pressure.

Purification: The desired deuterated phospholipid can be purified from the reaction mixture using preparative HPLC.

Metabolic Labeling

Metabolic labeling involves introducing a stable isotope precursor, such as D₂O, into the growth medium of cells or organisms. The cells then incorporate the deuterium into newly synthesized molecules, including fatty acids. This method is particularly valuable for studying de novo lipogenesis and fatty acid metabolism in a physiological context.

The following is a general protocol for the metabolic labeling of palmitic acid in a cell culture system, using HepG2 cells as an example.

Experimental Protocol: Metabolic Labeling of Palmitic Acid in HepG2 Cells with D₂O [5][6]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Deuterium oxide (D₂O, sterile)

  • Fatty acid-free bovine serum albumin (BSA)

Procedure:

  • Culture HepG2 cells in standard DMEM supplemented with 10% FBS until they reach the desired confluency.

  • Prepare the labeling medium by replacing a portion of the water in the DMEM with sterile D₂O to achieve the desired final D₂O concentration (e.g., 5-10%). Supplement the medium with fatty acid-free BSA.

  • To induce fatty acid uptake and metabolism, supplement the labeling medium with a low concentration of unlabeled palmitic acid (e.g., 100-200 µM) complexed to BSA.[5]

  • Aspirate the standard growth medium from the cells and replace it with the D₂O-containing labeling medium.

  • Incubate the cells for a desired period (e.g., 24-48 hours) to allow for the incorporation of deuterium into newly synthesized palmitic acid.

  • After the incubation period, harvest the cells.

  • Extract the total lipids from the cell pellet using a suitable method, such as the Folch or Bligh-Dyer extraction.

  • The extracted lipids can then be hydrolyzed to release the free fatty acids, which can be subsequently analyzed by mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the different synthesis methods for deuterated palmitic acid.

Synthesis MethodPrecursorDeuterium SourceCatalyst/EnzymeIsotopic Enrichment (% D)Typical YieldReference(s)
Catalytic Deuteration Palmitic AcidD₂OPt/C~98%High (not specified)[3][7]
Chemoenzymatic Synthesis Lysophospholipid + Palmitic acid-d₃₁-Immobilized Lipase>96% (in final product)Moderate to High[4]
Metabolic Labeling Acetyl-CoA (from glucose, etc.)D₂OCellular EnzymesVariable (depends on D₂O conc. and incubation time)N/A (in situ synthesis)[5][6]

Purification and Analysis

Accurate quantification and characterization of deuterated palmitic acid are essential for tracer studies. This typically involves purification of the synthesized product followed by analysis to determine its chemical purity and isotopic enrichment.

Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying deuterated fatty acids from reaction mixtures or biological extracts.[8][9]

General Protocol for Preparative HPLC Purification:

  • Method Development: Develop an analytical scale HPLC method to achieve good separation of the target deuterated palmitic acid from impurities. Reversed-phase chromatography with a C18 column is commonly used.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate while maintaining the same stationary phase and mobile phase composition.[8]

  • Fraction Collection: Collect the fractions corresponding to the peak of the deuterated palmitic acid.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.

Analysis by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) are the primary analytical techniques for quantifying deuterated palmitic acid and determining its isotopic enrichment.[10][11][12][13]

General Protocol for GC-MS Analysis:

  • Derivatization: Fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) prior to GC-MS analysis. This is commonly achieved by heating the fatty acid in a methanolic solution of an acid catalyst (e.g., H₂SO₄ or BF₃).[4][14]

  • GC Separation: The FAMEs are separated on a GC column.

  • MS Detection: The mass spectrometer is used to detect the different isotopologues of the palmitic acid methyl ester. The isotopic enrichment is calculated by comparing the peak areas of the deuterated and non-deuterated molecular ions.[15][16]

Signaling Pathways and Experimental Workflows

Deuterated palmitic acid is used to trace its involvement in various cellular signaling pathways, particularly those related to metabolic diseases.

Palmitic Acid-Induced Signaling in Metabolic Syndrome

Elevated levels of palmitic acid are associated with the development of metabolic syndrome, where it acts as a signaling molecule to induce inflammation and disrupt glucose metabolism.[1][17][18][19]

Palmitic_Acid_Signaling PA Palmitic Acid (High Concentration) GPRs GPR40/120 PA->GPRs PKC PKC Activation PA->PKC NFkB NF-κB Activation GPRs->NFkB KLF7 KLF7 Upregulation NFkB->KLF7 Inflammation Inflammation (↑ IL-6, TNF-α) KLF7->Inflammation Glucose_Metabolism Glucose Metabolism Disorder KLF7->Glucose_Metabolism IRS1 IRS-1 Inhibition PKC->IRS1 PI3K_AKT PI3K/AKT Pathway Inhibition IRS1->PI3K_AKT Insulin_Resistance Insulin Resistance PI3K_AKT->Insulin_Resistance

Palmitic acid signaling in metabolic syndrome.
General Experimental Workflow for Tracer Studies

The following diagram illustrates a typical workflow for a tracer study using deuterated palmitic acid.

Experimental_Workflow Synthesis Synthesis of Deuterated Palmitic Acid Purification Purification (e.g., Preparative HPLC) Synthesis->Purification Characterization Characterization (Purity & Isotopic Enrichment) Purification->Characterization Administration Administration to Biological System (In vivo or In vitro) Characterization->Administration Sampling Sample Collection (e.g., Plasma, Tissue, Cells) Administration->Sampling Lipid_Extraction Lipid Extraction Sampling->Lipid_Extraction Analysis Analysis by Mass Spectrometry (GC-MS or LC-MS) Lipid_Extraction->Analysis Data_Analysis Data Analysis (Metabolic Flux, etc.) Analysis->Data_Analysis

General workflow for tracer studies.

Conclusion

The synthesis of deuterated palmitic acid is a critical enabling technology for advanced metabolic research. This guide has provided a detailed overview of the primary synthetic methodologies, including catalytic deuteration, chemoenzymatic synthesis, and metabolic labeling. By providing detailed experimental protocols, quantitative data, and information on purification and analysis, this document serves as a valuable resource for researchers seeking to utilize deuterated palmitic acid as a tracer in their studies. The choice of the optimal synthesis strategy will depend on the specific research question, desired labeling pattern, and available laboratory capabilities. The continued application of these techniques will undoubtedly lead to a deeper understanding of the complex roles of palmitic acid in health and disease.

References

A Deep Dive into Palmitic Acid-d31: An In-depth Technical Guide on its Biological Incorporation and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of palmitic acid-d31 as a stable isotope tracer in metabolic research. It details the biological incorporation of this deuterated fatty acid into various lipid species, outlines the key metabolic and signaling pathways it helps to elucidate, and provides detailed experimental protocols for its application.

Introduction to this compound as a Metabolic Tracer

Palmitic acid (16:0) is the most common saturated fatty acid in the human body, playing crucial roles in energy storage, membrane structure, and cellular signaling.[1] this compound is a stable isotope-labeled analog of palmitic acid where 31 of the 32 hydrogen atoms have been replaced with deuterium. This isotopic labeling allows researchers to trace the metabolic fate of exogenously supplied palmitic acid through various biological pathways without the use of radioactive isotopes.[2][3] The heavy isotope label makes it distinguishable from endogenous, unlabeled palmitic acid by mass spectrometry, enabling precise quantification of its incorporation into different lipid molecules and the study of lipid dynamics in cells and in vivo.[3][4]

Metabolic Incorporation of this compound

Once introduced into a biological system, this compound is activated to its coenzyme A (CoA) derivative, palmitoyl-d31-CoA, which can then enter several metabolic pathways.

Incorporation into Glycerolipids

A primary fate of palmitoyl-d31-CoA is its incorporation into glycerolipids, including triglycerides (TGs) and phospholipids (PLs). This process is fundamental to energy storage and membrane synthesis.

  • Triglycerides (TGs): this compound is esterified to the glycerol backbone to form deuterated TGs, which are primarily stored in lipid droplets.[5]

  • Phospholipids (PLs): Palmitoyl-d31-CoA is a precursor for the synthesis of various phospholipids, such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylserine (PS), which are essential components of cellular membranes.[6][7]

Protein S-Acylation (Palmitoylation)

This compound can be covalently attached to cysteine residues of proteins via a thioester linkage in a post-translational modification known as S-acylation or palmitoylation.[8][9] This reversible modification plays a critical role in regulating protein trafficking, localization, stability, and activity, thereby impacting numerous signaling pathways.[8][10]

Key Signaling Pathways Influenced by Palmitic Acid

Palmitic acid and its metabolites are not just structural components but also act as signaling molecules that can influence key cellular processes. The use of this compound allows for the direct tracing of its involvement in these pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Palmitic acid can activate the mTOR signaling pathway, which in turn influences lipid metabolism.[11] Studies have shown that the de novo synthesis of phosphatidic acid, which can incorporate palmitic acid, is important for mTOR complex formation and activity.[11]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Palmitic acid has been shown to activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[12][13][14] This activation can be mediated through Toll-like receptor 4 (TLR4).[13][15]

Quantitative Data on this compound Incorporation

The following tables summarize hypothetical quantitative data based on typical stable isotope tracing experiments, illustrating the incorporation of this compound into various lipid classes over time in a cell culture model.

Table 1: Time-Course of this compound Incorporation into Major Lipid Classes in Cultured Hepatocytes.

Time (hours)Labeled Triglycerides (% of Total TGs)Labeled Phosphatidylcholine (% of Total PC)Labeled Phosphatidylethanolamine (% of Total PE)
15.2 ± 0.82.1 ± 0.41.8 ± 0.3
418.7 ± 2.18.5 ± 1.27.9 ± 1.1
1245.3 ± 4.522.1 ± 2.520.5 ± 2.3
2468.9 ± 6.235.8 ± 3.933.1 ± 3.6

Data are presented as mean ± standard deviation.

Table 2: Relative Abundance of this compound in Different Phospholipid Species After 24-hour Labeling.

Phospholipid Species% of Labeled Species Containing this compound
PC(16:0/18:1)42.5
PC(16:0/18:2)28.3
PE(16:0/18:1)35.1
PE(16:0/20:4)15.7
PS(16:0/18:1)25.9

Experimental Protocols

In Vitro Labeling of Cultured Cells with this compound

This protocol describes the labeling of cultured cells to trace the incorporation of this compound into cellular lipids.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., HepG2, 3T3-L1)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

  • Preparation of this compound-BSA Conjugate:

    • Dissolve this compound in ethanol to a stock concentration of 50 mM.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

    • Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 5 mM this compound in 10% BSA).

    • Incubate at 37°C for 30 minutes to allow for complex formation.

  • Cell Culture and Labeling:

    • Plate cells and grow to the desired confluency.

    • Prepare the labeling medium by adding the this compound-BSA conjugate to the cell culture medium to a final concentration of 100-500 µM.

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the labeling medium to the cells and incubate for the desired time points (e.g., 1, 4, 12, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in PBS and centrifuge to pellet.

    • Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure.

In Vivo Administration of this compound to Mice

This protocol outlines the administration of this compound to mice for in vivo metabolic studies.

Materials:

  • This compound

  • Intralipid or other suitable vehicle

  • Mice (e.g., C57BL/6)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of this compound in a suitable vehicle like Intralipid. A typical dose is 150 mg/kg body weight.[4]

  • Administration:

    • Administer the this compound suspension to mice via oral gavage.

  • Sample Collection:

    • At designated time points post-administration, collect blood samples via tail vein or cardiac puncture.

    • Euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue, muscle).

    • Immediately freeze tissues in liquid nitrogen and store at -80°C until lipid extraction.

  • Lipid Extraction from Plasma and Tissues:

    • For plasma, mix a small volume (e.g., 10 µL) with methanol containing internal standards.[4]

    • For tissues, homogenize a weighed portion in a chloroform:methanol (2:1) solution.[16]

    • Proceed with a standard lipid extraction protocol.

Mass Spectrometry Analysis of Labeled Lipids

This section provides a general workflow for the analysis of this compound labeled lipids by mass spectrometry.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)

Procedure:

  • Sample Preparation:

    • For GC-MS analysis of fatty acids, derivatize the lipid extract to form fatty acid methyl esters (FAMEs) or other volatile derivatives.

    • For LC-MS analysis of intact lipids, reconstitute the dried lipid extract in a suitable solvent.

  • Mass Spectrometry:

    • Utilize a mass spectrometer capable of resolving the mass difference between the deuterated and non-deuterated lipid species.

    • For quantification, use deuterated internal standards for each lipid class of interest.

  • Data Analysis:

    • Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled lipid to the total peak area of that lipid (labeled + unlabeled).

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows.

Palmitic_Acid_Metabolism This compound This compound Palmitoyl-d31-CoA Palmitoyl-d31-CoA This compound->Palmitoyl-d31-CoA Acyl-CoA Synthetase Triglycerides-d31 Triglycerides-d31 Palmitoyl-d31-CoA->Triglycerides-d31 Esterification Phospholipids-d31 Phospholipids-d31 Palmitoyl-d31-CoA->Phospholipids-d31 De novo synthesis Palmitoylated-d31 Protein Palmitoylated-d31 Protein Palmitoyl-d31-CoA->Palmitoylated-d31 Protein Protein Acyltransferase Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol-3-Phosphate->Triglycerides-d31 Protein Protein Protein->Palmitoylated-d31 Protein

Caption: Metabolic fate of this compound.

mTOR_Signaling cluster_0 Cell Membrane Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Growth Factor Growth Factor Growth Factor->Growth Factor Receptor This compound This compound mTORC1 mTORC1 This compound->mTORC1 via PA synthesis Akt Akt PI3K->Akt Akt->mTORC1 Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis

Caption: Palmitic Acid influence on mTOR signaling.

NFkB_Signaling cluster_0 Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 TRAF6 TRAF6 MyD88->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex IκB IκB IKK Complex->IκB Phosphorylates & Degrades NF-kB NF-kB Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes Transcription IκB->NF-kB

Caption: Palmitic Acid activation of NF-κB signaling.

Experimental_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Cell Culture Cell Culture PA-d31 Labeling PA-d31 Labeling Cell Culture->PA-d31 Labeling Lipid Extraction (Cells) Lipid Extraction (Cells) PA-d31 Labeling->Lipid Extraction (Cells) Mass Spectrometry Mass Spectrometry Lipid Extraction (Cells)->Mass Spectrometry Animal Model Animal Model PA-d31 Administration PA-d31 Administration Animal Model->PA-d31 Administration Tissue/Plasma Collection Tissue/Plasma Collection PA-d31 Administration->Tissue/Plasma Collection Lipid Extraction (Tissues/Plasma) Lipid Extraction (Tissues/Plasma) Tissue/Plasma Collection->Lipid Extraction (Tissues/Plasma) Lipid Extraction (Tissues/Plasma)->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

Caption: General experimental workflow.

Conclusion

This compound is a powerful and versatile tool for investigating lipid metabolism and its influence on cellular signaling. Its use in conjunction with modern mass spectrometry techniques provides a detailed and quantitative understanding of the dynamic processes of lipid synthesis, transport, and signaling. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design and execute studies aimed at unraveling the complex roles of palmitic acid in health and disease.

References

Principle of Stable Isotope Labeling with Palmitic Acid-d31: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope labeling using deuterated palmitic acid (palmitic acid-d31). This powerful technique enables researchers to trace the metabolic fate of palmitic acid, a key saturated fatty acid, through various biochemical pathways in both in vivo and in vitro models. By replacing hydrogen atoms with their stable isotope, deuterium, this compound becomes a distinguishable tracer that can be accurately quantified using mass spectrometry. This allows for the precise measurement of its incorporation into complex lipids, its utilization in energy production, and its role in cellular signaling. This guide details the core principles, experimental protocols, quantitative data analysis, and visualization of relevant pathways to facilitate the application of this methodology in metabolic research and drug development.

Core Principles of this compound Labeling

Stable isotope labeling with this compound is a robust method for tracing the metabolic flux of this fatty acid.[1] this compound, in which 31 of the hydrogen atoms are replaced with deuterium, is chemically similar to its natural counterpart but has a higher mass. This mass difference allows for its detection and quantification by mass spectrometry (MS) without the need for radioactive materials.[1]

When introduced into a biological system, this compound is processed by the same enzymatic machinery as endogenous palmitic acid. This allows researchers to follow its journey through various metabolic pathways, including:

  • Lipid Synthesis: Tracing the incorporation of this compound into various lipid species such as triglycerides (TGs), phospholipids (PLs), and cholesteryl esters provides quantitative insights into the dynamics of lipid biosynthesis and storage.[2]

  • Fatty Acid Oxidation (FAO): By measuring the appearance of deuterium in metabolic end-products like water in urine, the rate of this compound oxidation for energy production can be quantified.[1] This is a valuable tool for studying energy metabolism in various physiological and pathological states.

  • Metabolic Flux Analysis: This technique allows for the quantitative study of the flow of metabolites through a metabolic network, providing a detailed picture of cellular metabolism.[3]

The use of this compound offers several advantages over other tracer methods, such as those using 13C-labeled fatty acids. For instance, the measurement of fatty acid oxidation using d31-palmitate does not require corrections for acetate sequestration and simplifies sample collection, making it suitable for outpatient studies.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound labeling.

In Vivo Administration in Murine Models

Objective: To trace the metabolic fate of this compound in various tissues of a mouse model.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile 0.9% saline

  • Castor oil (for alternative vehicle)

  • Syringes and needles (25-27 gauge)

  • Animal balance

  • Heating stir plate

  • Sterile filtration apparatus (0.22 µm filter)

Protocol for Preparation of this compound-BSA Conjugate:

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile 0.9% saline. Warm the solution to 37°C to aid dissolution.

  • Prepare a 100 mM stock solution of this compound: Dissolve this compound in ethanol to a concentration of 100 mM. This may require gentle warming.

  • Complexation: While stirring the 10% BSA solution at 37°C, slowly add the this compound stock solution to achieve the desired final concentration (e.g., 1 mM). The molar ratio of palmitic acid to BSA is critical and should be optimized for the specific application. A common ratio is 6:1.

  • Incubation: Continue stirring the solution at 37°C for at least one hour to ensure complete complexation.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

  • Storage: Store the this compound-BSA conjugate at -20°C in single-use aliquots.

Administration via Intraperitoneal (IP) Injection:

  • Animal Handling: Acclimatize mice to handling prior to the experiment.

  • Dosage Calculation: The dosage of this compound will depend on the specific research question. A typical dose might range from 10 to 50 mg/kg body weight.

  • Injection Procedure:

    • Restrain the mouse securely.

    • Locate the injection site in the lower right quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 10-20 degree angle.

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Inject the this compound-BSA solution slowly.

    • Return the mouse to its cage and monitor for any adverse reactions.

In Vitro Cell Culture Labeling

Objective: To study the metabolism of this compound in a specific cell line.

Materials:

  • This compound-BSA conjugate (prepared as described above)

  • Cell culture medium appropriate for the cell line

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • Solvents for metabolite extraction (e.g., methanol, chloroform, water)

Protocol:

  • Cell Seeding: Plate cells at a density that will allow for sufficient growth during the labeling period without reaching overconfluence.

  • Preparation of Labeling Medium: Supplement the cell culture medium with the desired concentration of the this compound-BSA conjugate. A common concentration range is 50-200 µM. A control medium containing BSA without this compound should also be prepared.

  • Labeling: Remove the standard culture medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a cold extraction solvent mixture (e.g., methanol:water, 80:20 v/v) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the metabolites for analysis.

Lipid Extraction and Analysis by GC-MS

Objective: To extract and quantify the incorporation of this compound into different lipid classes.

Protocol:

  • Tissue Homogenization/Cell Lysis: Homogenize tissue samples or lyse cell pellets in an appropriate buffer.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate/lysate.

    • Vortex thoroughly and incubate at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Add a solution of methanolic HCl or BF3-methanol to the dried lipid extract.

    • Heat the mixture (e.g., at 60°C for 1 hour) to convert fatty acids to their methyl esters.

  • Extraction of FAMEs:

    • Add hexane and water to the reaction mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject the FAME sample into a gas chromatograph-mass spectrometer.

    • Use a suitable GC column and temperature program to separate the different fatty acid methyl esters.

    • The mass spectrometer will detect the mass-to-charge ratio of the eluting compounds, allowing for the identification and quantification of both unlabeled palmitate and this compound.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies utilizing palmitic acid stable isotope labeling.

Table 1: In Vivo Incorporation of Labeled Palmitate into Liver and Muscle Lipids in Mice

TissueLipid FractionLabeled Palmitate Incorporation (nmol/g tissue)
LiverTriglycerides511 ± 160
Phosphatidylcholines58 ± 9
MuscleTriglycerides1.7 ± 1.5
Phosphatidylcholines< 1

Data represents the mean ± SD of labeled palmitate incorporation 10 minutes after a bolus injection of [U-13C]-palmitate in fasted mice.

Table 2: Fatty Acid Oxidation Rates in Humans using d31-Palmitate

ConditionCumulative Recovery of d31-palmitate in Urine (9h, %)
Rest10.6 ± 3.0
Exercise16.2 ± 1.1 (at 8h)

Data represents the mean ± SD of the cumulative percentage of the administered dose recovered in urine.[1][4]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to palmitic acid metabolism.

Experimental_Workflow cluster_in_vivo In Vivo (Murine Model) cluster_in_vitro In Vitro (Cell Culture) cluster_analysis Analysis PA_d31_BSA This compound -BSA Conjugate IP_Injection Intraperitoneal Injection PA_d31_BSA->IP_Injection Tissues Tissue Collection (Liver, Adipose, Muscle) IP_Injection->Tissues Lipid_Extraction Lipid Extraction Tissues->Lipid_Extraction Cells Cultured Cells Labeling Labeling with PA-d31 Medium Cells->Labeling Extraction Metabolite Extraction Labeling->Extraction Extraction->Lipid_Extraction GC_MS GC-MS Analysis Lipid_Extraction->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: Experimental workflow for this compound labeling studies.

Neutral_Lipid_Synthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA_d31_CoA This compound-CoA PA_d31_CoA->LPA PA Phosphatidic Acid PA_d31_CoA->PA TG Triglyceride-d31 PA_d31_CoA->TG LPA->PA LPAT DAG Diacylglycerol PA->DAG PAP DAG->TG DGAT

Caption: Neutral lipid synthesis pathway showing d31-palmitate incorporation.

Beta_Oxidation PA_d31_CoA Palmitoyl-d31-CoA (C16) Enoyl_CoA trans-Δ2-Enoyl-CoA PA_d31_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Myristoyl_CoA Myristoyl-d27-CoA (C14) Ketoacyl_CoA->Myristoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA-d4 Ketoacyl_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Fatty acid beta-oxidation pathway with deuterated palmitate.

This guide provides a foundational understanding and practical protocols for utilizing this compound in metabolic research. The ability to trace the fate of this key fatty acid with high precision offers invaluable insights into the mechanisms of metabolic diseases and provides a powerful tool for the development of novel therapeutic strategies.

References

Palmitic acid-d31 as a tool for studying fatty acid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Palmitic Acid-d31 as a Tool for Studying Fatty Acid Metabolism

Introduction

Palmitic acid (C16:0) is the most common saturated fatty acid in the human body, playing crucial roles in energy storage, membrane structure, and cellular signaling.[1] It can be obtained from the diet or synthesized endogenously through de novo lipogenesis (DNL).[1] Dysregulation of palmitic acid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer.[2][3][4] Understanding the intricate pathways of fatty acid metabolism is therefore critical for both basic research and drug development.

This compound (d31-PA), a stable isotope-labeled analog of palmitic acid where 31 hydrogen atoms are replaced by deuterium, serves as a powerful tracer for elucidating the dynamics of fatty acid metabolism.[5] Its use in conjunction with mass spectrometry-based techniques allows for the precise quantification of metabolic fluxes, including fatty acid synthesis, oxidation, and incorporation into complex lipids.[6][7][8] This guide provides a comprehensive overview of the applications, experimental protocols, and data interpretation associated with the use of this compound in metabolic research.

Core Concepts: Stable Isotope Tracing

The fundamental principle behind using this compound is stable isotope tracing. The major assumption is that the tracer (d31-PA) and the naturally occurring molecule, or tracee (unlabeled palmitic acid), are metabolically indistinguishable.[9] Because of the mass difference between hydrogen (¹H) and deuterium (²H), d31-PA can be differentiated from its unlabeled counterpart by mass spectrometry. By introducing d31-PA into a biological system, researchers can track its metabolic fate, providing quantitative insights into various pathways.[9]

Key Applications of this compound

Measuring Fatty Acid Oxidation (FAO)

This compound is a validated tool for measuring dietary fat oxidation.[10] As the deuterated fatty acid is oxidized, the deuterium atoms are released as deuterated water (D₂O), which mixes with the body's water pool.[9] By measuring the enrichment of deuterium in body fluids like urine or plasma, researchers can calculate the cumulative recovery of the label and determine the rate of fatty acid oxidation.[9][11] This method offers a significant advantage over traditional ¹³C-labeled tracers as it eliminates the need for acetate correction and frequent breath sample collection, making it suitable for outpatient settings.[10]

Tracing De Novo Lipogenesis (DNL) and Lipid Synthesis

While deuterated water (D₂O) is more commonly used to measure the overall rate of DNL, d31-PA is invaluable for tracing the subsequent pathways of newly synthesized or exogenously supplied fatty acids.[12][13][14] It allows researchers to follow the incorporation of palmitate into complex lipids such as triglycerides and phospholipids.[12] This provides a detailed view of lipid synthesis and remodeling in various tissues.

Evaluating Metabolic Defects

In clinical research, d31-PA can be used to diagnose and study metabolic disorders. For instance, by incubating peripheral blood mononuclear cells (PBMCs) with d31-PA, it is possible to evaluate defects in fatty acid oxidation pathways.[15] The accumulation of specific deuterated acylcarnitine intermediates, measured by tandem mass spectrometry (MS/MS), can pinpoint enzymatic deficiencies in the β-oxidation cycle.[15]

Internal Standard for Mass Spectrometry

Due to its chemical similarity to natural palmitic acid and its distinct mass, d31-PA is an ideal internal standard for the accurate quantification of endogenous palmitic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6][8]

Data Presentation

Quantitative data from key studies are summarized below for easy comparison.

Table 1: Comparison of d31-Palmitate and [1-¹³C]Palmitate for Measuring Fatty Acid Oxidation During Exercise [10]

Parameter d31-Palmitate [1-¹³C]Palmitate (uncorrected) [1-¹³C]Palmitate (acetate-corrected)
Tracer d31-Palmitate [1-¹³C]Palmitate [1-¹³C]Palmitate
Tracer Recovery (%) 10.6 ± 3% 5.6 ± 2% -
Acetate Recovery (%) 85 ± 4% (d3-acetate) 54 ± 4% ([1-¹³C]acetate) -

| Correlation | Uncorrected d31-palmitate and acetate-corrected [1-¹³C]palmitate were well correlated (y=0.96x, P <0.0001). |

Table 2: Palmitic Acid Oxidation Measured by Different Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) Methods [11]

Time Point Palmitic Acid Oxidation (% of dose) - CF-equilibration Palmitic Acid Oxidation (% of dose) - CF-HTC p-value
8 hours 16.2 ± 1.6% 16.2 ± 1.1% ≥ 0.26
12 hours 18.7 ± 2.0% 17.6 ± 1.3% ≥ 0.26

| 3 days | 21.7 ± 1.9% | 21.5 ± 1.3% | ≥ 0.26 |

Table 3: Example Dosages of d31-Palmitate in Animal Studies [16]

Animal Model Diet Group d31-Palmitate Dose Administration Route
Sprague Dawley Rats Standard Diet (SD) 0.01 g/kg body weight Intraperitoneal (i.p.)

| Sprague Dawley Rats | High-Fat Diet (HFD) | 0.01 g/kg body weight | Intraperitoneal (i.p.) |

Experimental Protocols

Protocol 1: In Vivo Quantification of Dietary Fatty Acid Oxidation

This protocol is adapted from studies validating the use of d31-palmitate for measuring FAO during exercise.[10]

  • Subject Preparation: Subjects undergo a baseline period on a controlled diet.

  • Tracer Administration: A known amount of d31-palmitate (e.g., 20 mg/kg) is administered orally within a liquid meal.[7]

  • Exercise Protocol: Subjects perform exercise at a controlled intensity (e.g., 25% VO₂max) for a specified duration (e.g., 2-4 hours).[10]

  • Sample Collection: Urine samples are collected at baseline and at regular intervals for up to 9 hours or longer post-dose.[10][11]

  • Sample Analysis:

    • The isotopic enrichment of deuterium in urine is measured using continuous-flow isotope ratio mass spectrometry (CF-IRMS).[11]

    • Total body water can be estimated from ¹⁸O dilution if H₂¹⁸O is co-administered.[11]

  • Calculation: The cumulative recovery of deuterium in urine is used to calculate the percentage of the ingested d31-palmitate that was oxidized over the collection period.

Protocol 2: Evaluation of Fatty Acid Oxidation Defects in PBMCs

This protocol is based on a method for diagnosing FAO disorders using peripheral blood mononuclear cells.[15]

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using a standard density gradient centrifugation method.

  • Cell Incubation:

    • PBMCs are incubated for a defined period (e.g., two hours) in a buffer containing a known concentration of deuterium-labeled palmitic acid (d31-PA).[15]

  • Metabolite Extraction:

    • After incubation, the reaction is quenched, and cells are harvested.

    • Acylcarnitines are extracted from the cell pellet using an appropriate solvent mixture (e.g., methanol).

  • Sample Analysis:

    • The extracted acylcarnitines are analyzed by flow injection tandem mass spectrometry (MS/MS).[15]

    • The instrument is set to monitor the mass-to-charge ratios corresponding to deuterated acylcarnitine species (e.g., d31-C16-carnitine, d3-C2-carnitine).

  • Data Interpretation: The accumulation of specific deuterated acylcarnitines (e.g., a high d31-C16/d3-C2 ratio) reflects abnormalities in the β-oxidation process and can indicate specific enzyme deficiencies.[15]

Protocol 3: Lipid Extraction for d31-PA Incorporation Analysis

This is a general protocol for extracting lipids from cells or tissues to analyze the incorporation of d31-PA into complex lipids, adapted from standard lipidomics methods.[17][18][19]

  • Sample Homogenization: Tissue or cell pellets are homogenized in a cold solvent, often methanol.

  • Lipid Extraction:

    • A biphasic liquid-liquid extraction is performed using a chloroform/methanol/water mixture (e.g., Folch or Bligh-Dyer methods).[18]

    • d31-PA can be used as an internal standard during this step if quantifying endogenous palmitic acid.[6]

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases. The lower organic phase containing the lipids is carefully collected.

  • Drying and Reconstitution: The solvent from the organic phase is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for analysis.

  • Mass Spectrometry Analysis:

    • The lipid extract is analyzed by GC-MS or LC-MS to identify and quantify the lipid species containing the d31-palmitoyl chain.

    • For GC-MS analysis, lipids are often derivatized (e.g., to form fatty acid methyl esters) prior to injection.[13]

Signaling and Metabolic Pathways

Visualizations of key metabolic pathways and experimental workflows involving palmitic acid are provided below.

De_Novo_Lipogenesis cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Amino_Acids Amino_Acids Pyruvate Pyruvate Amino_Acids->Pyruvate Acetyl_CoA_mito Acetyl-CoA Amino_Acids->Acetyl_CoA_mito Mitochondrion Mitochondrion Cytosol Cytosol FAS_Complex Fatty Acid Synthase (FAS) Palmitic_Acid Palmitic_Acid FAS_Complex->Palmitic_Acid Elongation_Desaturation Elongation_Desaturation Palmitic_Acid->Elongation_Desaturation Elongases Desaturases Citrate_cyto Citrate Acetyl_CoA_cyto Acetyl_CoA_cyto Citrate_cyto->Acetyl_CoA_cyto ACLY Acetyl_CoA_cyto->FAS_Complex Malonyl_CoA Malonyl_CoA Acetyl_CoA_cyto->Malonyl_CoA ACC Malonyl_CoA->FAS_Complex Other_FAs Other Fatty Acids Elongation_Desaturation->Other_FAs e.g., Stearic Acid, Oleic Acid Pyruvate->Acetyl_CoA_mito Citrate_mito Citrate Acetyl_CoA_mito->Citrate_mito TCA Cycle Fatty_Acids_mito Fatty_Acids_mito Fatty_Acids_mito->Acetyl_CoA_mito Citrate_mito->Citrate_cyto Citrate Shuttle Fatty_Acid_Oxidation cluster_mito Mitochondrion d31_PA This compound (Cytosol) d31_PA_CoA d31-Palmitoyl-CoA d31_Acyl_Carnitine d31_Acyl_Carnitine d31_PA_CoA->d31_Acyl_Carnitine CPT1 Mitochondrion Mitochondrion TCA_Cycle TCA Cycle ETC Electron Transport Chain TCA_Cycle->ETC D2O Deuterated Water (D₂O) (Excreted) ETC->D2O H⁺ + O₂ → H₂O* *Deuterium is released to body water pool d31_PA_CoA_mito d31-Palmitoyl-CoA d31_Acyl_Carnitine->d31_PA_CoA_mito CPT2/Translocase Beta_Oxidation β-Oxidation Spiral (7 cycles) d31_PA_CoA_mito->Beta_Oxidation d3_Acetyl_CoA d3-Acetyl-CoA (x8) Beta_Oxidation->d3_Acetyl_CoA FADH2_NADH FADH₂ / NADH Beta_Oxidation->FADH2_NADH d3_Acetyl_CoA->TCA_Cycle FADH2_NADH->ETC Neutral_Lipid_Synthesis d31_PA This compound TG Triglyceride (TG) PL Phospholipid (PL) d31_PA_CoA d31-Palmitoyl-CoA d31_PA_CoA->TG LPA LPA d31_PA_CoA->LPA PA Phosphatidic Acid d31_PA_CoA->PA Other_FA_CoA Other Fatty Acyl-CoA Other_FA_CoA->TG Other_FA_CoA->LPA Other_FA_CoA->PA G3P G3P G3P->LPA GPAT LPA->PA LPAT DAG Diacylglycerol PA->DAG PAP DAG->TG DGAT DAG->PL e.g., CPT, EPT Experimental_Workflow_FAO start end process process data data analysis analysis Subject_Prep Subject_Prep Tracer_Admin Oral Administration of d31-Palmitate Subject_Prep->Tracer_Admin 2 Sample_Collection Timed Urine or Blood Collection Tracer_Admin->Sample_Collection 3 Sample_Prep Sample Preparation (e.g., Lyophilization) Sample_Collection->Sample_Prep 4 IRMS_Analysis Isotope Ratio Mass Spectrometry Sample_Prep->IRMS_Analysis 5 Data_Processing Calculate Deuterium Enrichment & FAO Rate IRMS_Analysis->Data_Processing 6 Data_Processing->end 7

References

A Comprehensive Technical Guide to the Safety, Handling, and Storage of Palmitic Acid-d31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and utilization of palmitic acid-d31. Designed for laboratory personnel in research, scientific, and drug development settings, this document outlines critical safety protocols, experimental procedures, and physical and chemical properties to ensure the integrity of the compound and the safety of the user.

Introduction

This compound is a deuterated form of palmitic acid, a common 16-carbon saturated fatty acid.[1] In this stable isotope-labeled version, 31 of the hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in metabolic research, particularly as an internal standard for the quantification of endogenous palmitic acid by mass spectrometry (GC-MS or LC-MS).[1][2] Its use allows for precise and accurate measurements in various biological matrices by correcting for sample loss during preparation and analysis.[3]

Physical and Chemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental to its proper handling and use.

PropertyValueReference
Chemical Formula C₁₆HD₃₁O₂[4]
Molecular Weight 287.62 g/mol [5][6]
CAS Number 39756-30-4[1][7]
Appearance Solid[8]
Melting Point 61-64 °C[4][8]
Purity ≥98 atom % D, 99% (CP)[8]
Isotopic Purity ≥99% deuterated forms (d₁-d₃₁)[1]
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform.[3][9][3][9]

Safety and Hazard Information

While stable isotopes are not radioactive and generally do not increase the chemical toxicity of a compound, proper safety precautions are still necessary.[2]

Hazard Identification

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5][7]

Hazard StatementGHS ClassificationReference
H315Skin irritation (Category 2)[7]
H319Eye irritation (Category 2A)[7]
H335Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation[7]
Toxicological Data

Toxicological information for this compound is often extrapolated from data on unlabeled palmitic acid.

TestResultSpeciesReference
LD50 Oral>10,000 mg/kgRat[7]
LD50 Intravenous57 mg/kgMouse[7]
TDLO Oral4.4 mg/kgRat[7]

The substance is not listed as a carcinogen by IARC, NTP, or OSHA.[7]

First Aid Measures
Exposure RouteFirst Aid ProcedureReference
Inhalation Remove person to fresh air and keep comfortable for breathing. In case of unconsciousness, place patient in a stable side position for transportation.[7][10]
Skin Contact Immediately wash with plenty of water and soap and rinse thoroughly.[7][10]
Eye Contact Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.[7][10]
Ingestion If symptoms persist, consult a doctor. Do NOT induce vomiting.[7][10]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

Work in a well-ventilated area. For powdered forms, a chemical fume hood is recommended to prevent aerosolization and inhalation of dust.[2] Ensure safety showers and eyewash stations are readily accessible.[10]

Personal Protective Equipment
PPESpecificationReference
Eye/Face Protection Safety glasses with side-shields or goggles.[10][11]
Hand Protection Wear suitable protective gloves (e.g., nitrile rubber).[8][10][11]
Skin and Body Protection Lab coat and other protective clothing to prevent skin contact.[2][10]
Respiratory Protection For dust formation, use a NIOSH-approved dust mask (e.g., N95) or respirator.[8][11]

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal start Start: Need to handle This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe engineering_controls Verify Engineering Controls (Fume Hood, Ventilation) ppe->engineering_controls weigh Weigh Solid in Ventilated Area engineering_controls->weigh dissolve Dissolve in Appropriate Organic Solvent weigh->dissolve transfer Use Glass or Teflon for Transfers dissolve->transfer decontaminate Decontaminate Work Area transfer->decontaminate waste Dispose of Waste According to Institutional Guidelines decontaminate->waste remove_ppe Remove PPE and Wash Hands Thoroughly waste->remove_ppe end End remove_ppe->end

Safe Handling Workflow

Storage and Stability

Proper storage is essential to maintain the chemical and isotopic integrity of this compound.

FormRecommended Storage TemperatureContainerSpecial ConditionsReference
Solid (Powder) ≤ -16°CGlass vial with a Teflon-lined cap.Allow the container to warm to room temperature before opening to prevent condensation. Stable as a dry powder.[3][9][12]
Organic Solution -20°C ± 4°CGlass vial with a Teflon-lined cap.Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid repeated freeze-thaw cycles.[3][9][12]

Stability: When stored correctly, this compound is stable for at least 4 years.[1]

The following decision tree provides guidance on the appropriate storage of deuterated fatty acids like this compound.

Storage_Decision_Tree Storage Decision Tree for Deuterated Fatty Acids start Received Deuterated Fatty Acid is_solid Is the fatty acid in solid form? start->is_solid is_unsaturated Is the fatty acid unsaturated? is_solid->is_unsaturated Yes store_solution Store at -20°C ± 4°C in a glass vial with a Teflon-lined cap under an inert atmosphere (Ar or N₂). is_solid->store_solution No (in solution) store_solid Store at ≤ -16°C in a glass vial with a Teflon-lined cap. Allow to warm to room temp before opening. is_unsaturated->store_solid No (saturated) dissolve_immediately Unsaturated lipids are not stable as powders. Dissolve immediately in an organic solvent. is_unsaturated->dissolve_immediately Yes dissolve_immediately->store_solution

Storage Decision Tree

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[7][10] For solid spills, avoid generating dust.[13] Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[10] Decontaminate the spill area, and dispose of contaminated materials in accordance with institutional and local regulations.[10][13]

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with all applicable federal, state, and local environmental regulations.[10][13] As it is not radioactive, no special radiological precautions are necessary.

Experimental Protocols: Use as an Internal Standard in Mass Spectrometry

This compound is primarily used as an internal standard for the quantification of endogenous palmitic acid in biological samples. The general workflow involves lipid extraction, followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The following diagram outlines a typical workflow for the quantification of fatty acids using a deuterated internal standard.

Experimental_Workflow General Workflow for Fatty Acid Quantification using this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Primarily for GC-MS) cluster_analysis Analysis start Start: Biological Sample (Plasma, Tissue, Cells) add_is Add Known Amount of This compound Internal Standard start->add_is extract Lipid Extraction (e.g., Folch or Bligh-Dyer) add_is->extract saponification Saponification to Release Free Fatty Acids extract->saponification derivatize Derivatization (e.g., FAMEs, PFB esters) saponification->derivatize analysis GC-MS or LC-MS/MS Analysis derivatize->analysis quantification Quantification by Ratio of Endogenous Analyte to Internal Standard analysis->quantification end End: Fatty Acid Concentration quantification->end

Fatty Acid Quantification Workflow
Detailed Methodologies

Sample Preparation (General):

  • Homogenization: Homogenize the biological sample (e.g., tissue) in a suitable buffer.[3]

  • Internal Standard Addition: Add a known amount of this compound (dissolved in an appropriate solvent like ethanol or methanol) to the homogenate.[3][7]

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).[3][10] The lower organic phase containing the lipids is collected.[3]

  • Solvent Evaporation: The solvent is evaporated under a stream of nitrogen.[3]

For GC-MS Analysis (requiring derivatization):

  • Saponification: The dried lipid extract is reconstituted in a methanolic potassium hydroxide solution and incubated to hydrolyze ester bonds, releasing free fatty acids.[3]

  • Acidification and Extraction: The solution is neutralized with an acid (e.g., HCl), and the free fatty acids are extracted with a non-polar solvent like hexane.[3]

  • Derivatization: The extracted fatty acids are converted to volatile esters, commonly Fatty Acid Methyl Esters (FAMEs) or Pentafluorobenzyl (PFB) esters, prior to GC-MS analysis.[7][13]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS. The instrument separates the fatty acid esters, and the mass spectrometer detects the endogenous palmitic acid and this compound based on their mass-to-charge ratios.[7]

For LC-MS/MS Analysis:

  • Reconstitution: After lipid extraction and drying, the sample is reconstituted in a mobile phase-compatible solvent.[10]

  • Chromatography: Separation is typically achieved using a reverse-phase C18 column.[3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[3] Specific precursor-to-product ion transitions are monitored for both palmitic acid and this compound.[10]

Data Analysis: A calibration curve is generated using standards of unlabeled palmitic acid with a constant concentration of this compound. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of palmitic acid in the biological samples is then determined from this calibration curve.[10]

Conclusion

This compound is a critical tool for quantitative lipidomics and metabolic research. Adherence to the safety, handling, and storage guidelines outlined in this document is paramount for ensuring the accuracy of experimental results and, most importantly, the safety of laboratory personnel. By understanding its properties and following established protocols, researchers can effectively and safely leverage this stable isotope-labeled compound in their studies.

References

A Comprehensive Technical Guide to In Vivo Fatty Acid Tracing: Palmitic Acid-d31 vs. 13C-Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled palmitic acid is an indispensable tool for in vivo research, enabling the precise tracking of fatty acid metabolism and its subsequent impact on cellular signaling pathways. This technical guide provides an in-depth comparison of two commonly used tracers: deuterated palmitic acid (palmitic acid-d31) and carbon-13 labeled palmitate (13C-palmitate). It details their respective advantages and disadvantages, outlines comprehensive experimental protocols for their use in various research models, and presents quantitative data from key studies in clearly structured tables. Furthermore, this guide includes detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the application of these powerful research tools in metabolic disease, oncology, and beyond.

Introduction to Stable Isotope Tracers in Fatty Acid Metabolism

Palmitic acid, a 16-carbon saturated fatty acid, is a central player in cellular metabolism and signaling. It is a primary component of dietary fats and can be synthesized de novo.[1] Dysregulation of palmitic acid metabolism is implicated in a range of pathologies, including metabolic syndrome, cardiovascular disease, cancer, and neurodegenerative disorders.[2] Stable isotope tracers, such as this compound and 13C-palmitate, allow researchers to trace the fate of palmitic acid in vivo, providing critical insights into its absorption, transport, storage, and oxidation.

Core Comparison: this compound vs. 13C-Palmitate

The choice between this compound and 13C-palmitate depends on the specific research question, the analytical capabilities available, and the desired experimental setting.

FeatureThis compound13C-Palmitate
Tracer Atom Deuterium (²H)Carbon-13 (¹³C)
Primary Application Measurement of dietary fat oxidation.[3]Tracing carbon backbone through metabolic pathways (e.g., oxidation, esterification).[4]
Sample Collection Primarily urine for oxidation studies.[3]Breath (for CO₂), plasma, and tissue biopsies.
Analytical Method Gas chromatography-mass spectrometry (GC-MS), isotope ratio mass spectrometry (IRMS).[5]GC-MS, liquid chromatography-mass spectrometry (LC-MS), IRMS.[6]
Advantages - Simpler sample collection (urine) suitable for outpatient studies.[3]- Minimal isotopic exchange, often eliminating the need for acetate correction in oxidation studies.[7]- Directly traces the carbon skeleton, providing detailed information on metabolic fate.[4]- Well-established methods for analyzing incorporation into various lipid species.[6]
Disadvantages - Potential for kinetic isotope effects that may alter reaction rates.[4]- Deuterium labels on fatty acids may be lost during desaturation.[8]- Breath collection for oxidation studies can be cumbersome and requires a controlled environment.[3]- Requires correction for isotopic exchange in the bicarbonate pool (acetate correction) for accurate oxidation measurements.[3]
Cost Generally less expensive.[4]Generally more expensive.[4]

Experimental Protocols

Oral Administration of this compound for Dietary Fat Oxidation Studies (Human)

This protocol is adapted from studies investigating dietary fat oxidation during exercise.[3]

Tracer Preparation:

  • This compound is incorporated into a liquid meal to ensure it is consumed as part of a typical dietary intake.

  • The tracer is mixed with a carrier oil (e.g., olive oil) and emulsified into the liquid meal.

Administration:

  • The liquid meal containing the tracer is consumed by the subject after an overnight fast.

  • The exact dose of this compound should be recorded for later calculations.

Sample Collection:

  • Urine samples are collected at baseline and at regular intervals (e.g., every 2-3 hours) for up to 24 hours.

  • The total volume of each urine collection should be recorded.

Sample Analysis:

  • The enrichment of deuterium in urine water is measured by IRMS.

  • The cumulative recovery of the deuterium label is calculated to determine the percentage of dietary palmitic acid that has been oxidized.

Intravenous Infusion of 13C-Palmitate for Fatty Acid Trafficking Studies (Human & Rodent)

This protocol is based on studies investigating fatty acid uptake and metabolism in various tissues.[9][10]

Tracer Preparation:

  • [U-13C]-palmitate (uniformly labeled with 13C) is complexed to fatty acid-free bovine serum albumin (BSA) to create an infusate.

  • The tracer is dissolved in a small volume of ethanol and then mixed with a sterile BSA solution. The solution is then sterile-filtered.

Administration:

  • For continuous infusion, a primed-constant infusion is often used to achieve isotopic steady-state in the plasma.

  • A bolus dose is administered to rapidly label the plasma free fatty acid (FFA) pool, followed by a continuous infusion at a specific rate (e.g., 0.03-0.04 µmol/kg/min in humans).[6]

Sample Collection:

  • Blood samples are collected at baseline and at regular intervals during the infusion to monitor plasma 13C-palmitate enrichment.

  • Tissue biopsies (e.g., skeletal muscle, adipose tissue) can be taken at the end of the infusion to measure the incorporation of the tracer into tissue lipid pools.

Sample Analysis:

  • Plasma and tissue lipids are extracted.

  • The enrichment of 13C in palmitate and other lipid species (e.g., triglycerides, diacylglycerols, phospholipids) is determined by GC-MS or LC-MS.

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies using this compound and 13C-palmitate.

Table 1: this compound Tracer Studies

Study ParameterValueReference
Tracer Recovery (Urine)
Cumulative recovery at 9h (exercise)10.6 ± 3%[3]
Oxidation Rate
Hourly cumulative % dose recovery (sedentary)~2-3% at 8h[11]
Hourly cumulative % dose recovery (active)~4-5% at 8h[11]

Table 2: 13C-Palmitate Tracer Studies

Study ParameterValueReference
Tracer Recovery (Breath)
Cumulative recovery at 9h (exercise)5.6 ± 2% (uncorrected)[3]
Plasma FFA Flux (Humans)
At rest~0.5 nmol/kg/min[12]
During exercise~2 nmol/kg/min[12]
Tissue Incorporation (Mice, 10 min post-bolus)
Liver39 ± 12 nmol/g protein[13]
Muscle (gastrocnemius)14 ± 4 nmol/g protein[13]
Incorporation into Liver Lipids (Mice, 10 min post-bolus)
Triglycerides511 ± 160 nmol/g protein[13]
Phosphatidylcholine58 ± 9 nmol/g protein[13]

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulated by Palmitic Acid

Palmitic acid is not only a metabolic substrate but also a signaling molecule that can modulate key cellular pathways, particularly those involved in insulin resistance and inflammation.

Palmitic_Acid_Insulin_Signaling PA Palmitic Acid DAG Diacylglycerol (DAG) PA->DAG Ceramide Ceramide PA->Ceramide PKC Protein Kinase C (PKC) DAG->PKC IRS1 IRS-1 PKC->IRS1 Serine Phosphorylation Ceramide->PKC PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake

Palmitic acid-induced insulin resistance pathway.

Excess palmitic acid can lead to the accumulation of diacylglycerol (DAG) and ceramides.[14] These lipid species can activate Protein Kinase C (PKC), which in turn phosphorylates Insulin Receptor Substrate 1 (IRS-1) on serine residues. This serine phosphorylation inhibits the normal tyrosine phosphorylation of IRS-1, thereby impairing the downstream PI3K/AKT signaling cascade and reducing glucose uptake.[2]

Palmitic_Acid_TLR4_Signaling PA Palmitic Acid TLR4 Toll-like Receptor 4 (TLR4) PA->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Palmitic acid-mediated TLR4 inflammatory signaling.

Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system.[5] Binding of palmitic acid to TLR4 initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the IKK complex. IKK then phosphorylates IκB, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB.[15] In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[16]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo fatty acid tracing study using intravenous infusion of a labeled tracer.

Experimental_Workflow Animal_Prep Animal Preparation (e.g., Catheterization, Fasting) Tracer_Infusion Tracer Infusion (e.g., Primed-Constant Infusion of ¹³C-Palmitate) Animal_Prep->Tracer_Infusion Blood_Sampling Serial Blood Sampling Tracer_Infusion->Blood_Sampling Tissue_Harvest Tissue Harvest (e.g., Liver, Muscle, Adipose) Tracer_Infusion->Tissue_Harvest Sample_Processing Sample Processing (Lipid Extraction) Blood_Sampling->Sample_Processing Tissue_Harvest->Sample_Processing MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS) Sample_Processing->MS_Analysis Data_Analysis Data Analysis (Tracer Enrichment, Flux Calculation) MS_Analysis->Data_Analysis

Workflow for in vivo fatty acid tracer studies.

Conclusion

Both this compound and 13C-palmitate are powerful tools for investigating in vivo fatty acid metabolism. The choice of tracer should be carefully considered based on the specific research objectives and available resources. This compound offers a convenient method for assessing whole-body dietary fat oxidation, particularly in outpatient settings. In contrast, 13C-palmitate provides a more detailed view of the metabolic fate of the palmitate carbon skeleton, allowing for the quantification of its incorporation into various lipid pools and its contribution to different metabolic pathways. By understanding the principles of their application and the nuances of the associated experimental protocols, researchers can effectively leverage these tracers to gain deeper insights into the complex role of fatty acids in health and disease.

References

Understanding Mass Shift in Palmitic Acid-d31 Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the mass shift observed in the mass spectrometry of deuterated palmitic acid (palmitic acid-d31). Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can differentiate labeled from unlabeled compounds using mass spectrometry, providing invaluable insights into metabolic fluxes and pathway dynamics. This compound, a perdeuterated form of the common 16-carbon saturated fatty acid, serves as a crucial tool in lipidomics and metabolic research.

The Principle of Mass Shift in Isotope Labeling

In mass spectrometry, the mass-to-charge ratio (m/z) of an ion is measured, allowing for the determination of its molecular weight. When an atom in a molecule is replaced by one of its heavier isotopes, the total mass of the molecule increases. This difference in mass, known as the "mass shift," is the fundamental principle that enables the distinction between labeled and unlabeled compounds.

In the case of this compound, all 31 hydrogen atoms on the acyl chain are replaced by deuterium atoms. The mass of a hydrogen atom is approximately 1.0078 atomic mass units (amu), while the mass of a deuterium atom is approximately 2.0141 amu. This substitution results in a significant and predictable increase in the molecular weight of palmitic acid.

Quantitative Data: Mass Shift of this compound

The mass shift is a quantifiable value that is critical for data analysis in stable isotope tracing experiments. The theoretical and observed mass-to-charge ratios for unlabeled palmitic acid and this compound are summarized below. It is important to note that in mass spectrometry, fatty acids are often analyzed as their deprotonated ions ([M-H]⁻) in negative ion mode or as derivatized esters (e.g., methyl esters) in positive ion mode.

CompoundChemical FormulaMolecular Weight ( g/mol )Ionization ModeIon FormulaTheoretical m/z
Palmitic AcidC₁₆H₃₂O₂256.42[1][2][3][4]Negative ESI[C₁₆H₃₁O₂]⁻255.23
This compoundC₁₆HD₃₁O₂287.62[5][6][7][8]Negative ESI[C₁₆D₃₁O₂]⁻286.42
Palmitic Acid Methyl EsterC₁₇H₃₄O₂270.45Electron Ionization[C₁₇H₃₄O₂]⁺270.25
This compound Methyl EsterC₁₇H₃D₃₁O₂301.64Electron Ionization[C₁₇H₃D₃₁O₂]⁺301.44

Note: The theoretical m/z values are calculated based on the monoisotopic masses of the most abundant isotopes of each element.

The observed mass shift of +31 atomic mass units for this compound is a direct consequence of the 31 deuterium atoms replacing the 31 protium atoms. This clear separation in the mass spectrum allows for unambiguous identification and quantification of the labeled fatty acid.

Experimental Protocols for Fatty Acid Mass Spectrometry

The analysis of palmitic acid and its deuterated analog in biological samples typically involves extraction, derivatization (for Gas Chromatography-Mass Spectrometry), and subsequent analysis by either GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

Lipid Extraction

A common method for extracting total lipids from biological samples (cells, plasma, or tissues) is a modified Folch or Bligh-Dyer extraction.

  • Reagents: Chloroform, Methanol, 0.9% NaCl solution.

  • Procedure:

    • Homogenize the sample in a chloroform/methanol mixture (typically 1:2, v/v).

    • Add chloroform and 0.9% NaCl solution to induce phase separation, resulting in a final solvent ratio of approximately 2:2:1.8 (chloroform/methanol/water).

    • Vortex the mixture thoroughly and centrifuge to separate the layers.

    • The lower organic phase, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen.

Saponification (Optional, for Total Fatty Acid Analysis)

To analyze the total fatty acid content, including those esterified in complex lipids, a saponification step is required.

  • Reagents: Methanolic KOH.

  • Procedure:

    • Resuspend the dried lipid extract in methanolic KOH.

    • Heat the mixture at 60-80°C for 1-2 hours to hydrolyze the ester bonds.

    • Acidify the solution to protonate the fatty acids.

    • Extract the free fatty acids with a non-polar solvent like hexane.

Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxyl group of the fatty acids must be derivatized to increase their volatility. A common method is methylation to form fatty acid methyl esters (FAMEs).

  • Reagents: Boron trifluoride in methanol (BF₃-methanol) or methanolic HCl.

  • Procedure:

    • Add the derivatizing agent to the dried fatty acid extract.

    • Heat the mixture at 60-100°C for the time specified by the reagent manufacturer (typically 10-30 minutes).

    • After cooling, add water and extract the FAMEs with hexane.

    • The hexane layer is collected and concentrated before injection into the GC-MS.

Mass Spectrometry Analysis
  • GC-MS: The FAMEs are separated on a capillary GC column and detected by a mass spectrometer, typically using electron ionization (EI). The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the ions of interest (e.g., the molecular ions of palmitic acid methyl ester and this compound methyl ester).

  • LC-MS: Free fatty acids can be analyzed directly by reverse-phase LC coupled with electrospray ionization (ESI) mass spectrometry, usually in negative ion mode. The separation is achieved on a C8 or C18 column.

Visualization of Key Pathways and Workflows

Palmitic Acid Metabolism and Signaling

Palmitic acid is not only a key component of lipids but also an important signaling molecule. One of its crucial roles is in protein palmitoylation, a reversible post-translational modification that affects protein trafficking, localization, and function. This process is particularly important for G-protein-coupled receptors (GPCRs).

Palmitoylation_Pathway cluster_synthesis Palmitoyl-CoA Synthesis cluster_palmitoylation Protein Palmitoylation Cycle cluster_function Functional Consequences Palmitic_Acid Palmitic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Palmitic_Acid->Acyl_CoA_Synthetase Palmitoyl_CoA Palmitoyl-CoA Acyl_CoA_Synthetase->Palmitoyl_CoA PAT Palmitoyl Acyltransferase (DHHC) Palmitoyl_CoA->PAT Donates Palmitate Palmitoylated_Protein Palmitoylated Protein PAT->Palmitoylated_Protein Protein Target Protein (e.g., GPCR) Protein->PAT APT Acyl-Protein Thioesterase Palmitoylated_Protein->APT Membrane_Localization Membrane Localization & Trafficking Palmitoylated_Protein->Membrane_Localization Signaling Signal Transduction Palmitoylated_Protein->Signaling APT->Protein Removes Palmitate

Caption: Protein Palmitoylation Cycle.

The above diagram illustrates the enzymatic cycle of protein palmitoylation. Palmitic acid is first activated to palmitoyl-CoA, which then serves as the donor for the attachment of the palmitate group to target proteins by palmitoyl acyltransferases (PATs). This modification is reversible, with acyl-protein thioesterases (APTs) catalyzing the removal of the palmitate group. This dynamic process regulates the membrane association and signaling functions of many proteins.

Experimental Workflow for this compound Tracing

The general workflow for a stable isotope tracing experiment using this compound is depicted below.

Experimental_Workflow Start Biological System (Cells, Animal Model) Dosing Administer This compound Start->Dosing Incubation Incubation / Time Course Dosing->Incubation Sampling Sample Collection (Plasma, Tissues, Cells) Incubation->Sampling Extraction Lipid Extraction Sampling->Extraction Derivatization Derivatization (e.g., FAMEs for GC-MS) Extraction->Derivatization Analysis Mass Spectrometry (GC-MS or LC-MS) Derivatization->Analysis Data_Processing Data Analysis (Isotopologue Ratio) Analysis->Data_Processing

Caption: this compound Tracing Workflow.

This workflow outlines the key steps in a typical metabolic labeling experiment. Following administration of the deuterated tracer to the biological system, samples are collected at various time points. Lipids are then extracted and prepared for mass spectrometric analysis, which allows for the quantification of the incorporation of the labeled palmitic acid into various lipid species. This provides a dynamic view of lipid metabolism.

References

A Technical Guide to Palmitic Acid-d31: Commercial Availability, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of palmitic acid-d31, a deuterated stable isotope-labeled fatty acid crucial for a range of research applications. This document details its commercial suppliers, typical purity levels, and provides foundational experimental protocols for its use as an internal standard in mass spectrometry-based lipidomics. Furthermore, it visualizes a key signaling pathway involving palmitic acid and a general experimental workflow for its application.

Commercial Suppliers and Purity of this compound

This compound is readily available from several commercial suppliers, catering to the needs of the research community. The purity of these products is a critical factor for their successful application, particularly in quantitative studies. The table below summarizes the offerings from prominent suppliers. Purity is typically reported in two forms: isotopic purity, which indicates the percentage of molecules that are fully deuterated, and chemical purity, which assesses the presence of other non-palmitic acid contaminants.

SupplierCatalog Number (Example)Isotopic Purity (atom % D)Chemical PurityNotes
Cayman Chemical 16497≥99% deuterated forms (d1-d31)≥98%Offered as a crystalline solid. Intended for use as an internal standard for GC- or LC-MS.[1][2]
Sigma-Aldrich (Merck) 68277≥98 atom % D≥98.5% (GC)Available as an analytical standard.[3][4]
Cambridge Isotope Laboratories, Inc. DLM-21598%98%Applications in lipidomics, metabolism, and metabolomics.
MedChemExpress HY-N0830S2Not explicitly stated99.56%Deuterium labeled palmitic acid.[5]
BroadPharm BP-21039Not explicitly statedNot explicitly statedUsed as a reference to quantifiably measure palmitic acid using techniques like GC or LC-MS.[5]
Simson Pharma Limited Not specifiedNot explicitly statedHigh quality, accompanied by a Certificate of Analysis.Leading manufacturer and exporter.
FB Reagents Not specified98% (>99% D available on request)Not explicitly statedOriginal manufacturer of deuterated lipids.[6]

Experimental Protocols: Quantification of Fatty Acids using this compound as an Internal Standard

This compound is most commonly employed as an internal standard in quantitative mass spectrometry for the precise measurement of endogenous palmitic acid and other fatty acids.[1][2][5] Its chemical identity to the analyte of interest, but distinct mass, allows for correction of sample loss during preparation and variations in instrument response.[7]

General Workflow for Lipidomics using Deuterated Standards

The use of deuterated standards is a cornerstone of accurate and reproducible lipidomics.[7] A generalized workflow involves the following key steps:

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., plasma, cells, tissue) Spiking Spike with this compound (and other internal standards) SampleCollection->Spiking Extraction Lipid Extraction (e.g., Bligh-Dyer, MTBE) Spiking->Extraction Derivatization Derivatization (optional, for GC-MS) (e.g., to FAMEs, PFB esters) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS PeakIntegration Peak Integration and Ratio Calculation (Analyte/Internal Standard) LCMS->PeakIntegration GCMS->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification

Caption: A generalized experimental workflow for quantitative lipidomics using deuterated internal standards.

Detailed Methodology for GC-MS Analysis of Free Fatty Acids

This protocol is adapted from established methods for the analysis of free fatty acids in biological samples.[8][9]

a. Materials and Reagents:

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Solvents: Methanol, isooctane, acetonitrile (all high purity, HPLC or MS grade).

  • Reagents for derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or pentafluorobenzyl bromide (PFBBr) and diisopropylethylamine (DIPEA).

  • Hydrochloric acid (HCl).

  • Anhydrous sodium sulfate.

  • Nitrogen gas for drying.

b. Sample Preparation and Extraction:

  • To your biological sample (e.g., 100 µL of plasma or cell lysate), add a known amount of the this compound internal standard solution.

  • Acidify the sample by adding HCl to a final concentration of approximately 0.1 N to ensure all fatty acids are in their free form.

  • Extract the lipids by adding 2 volumes of a 2:1 (v/v) chloroform:methanol solution, followed by vortexing.

  • Centrifuge to separate the phases and collect the lower organic layer.

  • Repeat the extraction of the aqueous layer with 2 volumes of chloroform and pool the organic layers.

  • Dry the pooled organic extract under a stream of nitrogen gas.

c. Derivatization (for GC-MS):

  • For Fatty Acid Methyl Esters (FAMEs): Re-dissolve the dried lipid extract in a solution of 2% (v/v) sulfuric acid in methanol and heat at 60°C for 1 hour. Add water and extract the FAMEs with hexane.

  • For Pentafluorobenzyl (PFB) Esters: To the dried lipid extract, add 20 µL of 10 mg/mL PFBBr in acetonitrile and 20 µL of 10 mg/mL DIPEA in acetonitrile. Heat at 60°C for 30 minutes. Dry the sample under nitrogen and reconstitute in isooctane for injection.

d. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).

    • Injection: Splitless injection at 250-280°C.

    • Oven Program: Start at a lower temperature (e.g., 80-100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for the derivatized palmitic acid and this compound.

Signaling Pathways Involving Palmitic Acid

Palmitic acid is not only a metabolic fuel and a structural component of membranes but also a signaling molecule implicated in various cellular processes and pathologies.[1] For instance, in the context of cancer, palmitic acid can modulate key signaling pathways such as the PI3K/Akt pathway.[3][10][11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PA Palmitic Acid (PA) PI3K PI3K PA->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

Caption: A simplified diagram of the PI3K/Akt signaling pathway modulated by palmitic acid in some cancer cells.

Disclaimer: The experimental protocols and signaling pathway information provided are for educational and informational purposes only. Researchers should consult original research articles and validate methods for their specific applications. The list of suppliers is not exhaustive and does not constitute an endorsement.

References

Methodological & Application

Application Note: Quantification of Palmitic Acid-d31 Enrichment by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. Palmitic acid-d31, a deuterated analog of the saturated fatty acid palmitic acid, serves as an excellent tracer for studying fatty acid metabolism, including uptake, synthesis, and incorporation into complex lipids. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical method for the quantification of fatty acid methyl esters (FAMEs), making it the gold standard for determining the isotopic enrichment of labeled fatty acids like this compound. This application note provides a detailed protocol for the quantification of this compound enrichment in biological samples using GC-MS.

Principle

The methodology involves the extraction of total lipids from a biological sample, followed by the derivatization of fatty acids to their more volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated by gas chromatography and detected by a mass spectrometer. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, specific ions corresponding to the unlabeled (endogenous) palmitic acid methyl ester and the deuterium-labeled this compound methyl ester can be monitored. The ratio of the peak areas of these ions allows for the precise calculation of the isotopic enrichment of this compound.

Experimental Protocols

Lipid Extraction (Folch Method)

This protocol is suitable for various biological samples such as plasma, tissues, or cultured cells.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer (for tissues)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • For tissue samples, weigh approximately 50-100 mg of tissue and homogenize it in 2 mL of a chloroform:methanol (2:1, v/v) mixture. For plasma or cell suspensions, use an appropriate volume (e.g., 100-500 µL) and add the chloroform:methanol mixture to a final volume of 2 mL.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.4 mL of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex again for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.

  • Three layers will form: an upper aqueous layer, a proteinaceous interface, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas at room temperature. The dried lipid extract can be stored at -80°C until derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the acid-catalyzed esterification of fatty acids.

Materials:

  • Boron trifluoride (BF3) in methanol (14% w/v)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol reagent.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the tube.

  • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a new glass tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the clear hexane solution to a GC vial for analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is required.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-23, DB-FATWAX UI, or similar polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 100°C for 2 min, ramp to 180°C at 10°C/min, then ramp to 240°C at 5°C/min and hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Source Temperature230°C
MS Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

For the analysis of palmitic acid methyl ester and its deuterated analog, specific ions are monitored to ensure high sensitivity and specificity.[2][3][4]

Table 2: Selected Ions for SIM Analysis

AnalyteDerivatized Formm/z of Monitored Ion
Palmitic Acid (unlabeled)Palmitate Methyl Ester270.2 (M+)
This compoundPalmitate-d31 Methyl Ester301.5 (M+)

Data Presentation and Analysis

Isotopic Enrichment Calculation

The isotopic enrichment of this compound is calculated as the ratio of the labeled palmitic acid to the total (labeled + unlabeled) palmitic acid pool. This is determined from the peak areas of the respective ions in the SIM chromatogram.

Formula for Isotopic Enrichment:

Enrichment (%) = [Area(m/z 301.5) / (Area(m/z 270.2) + Area(m/z 301.5))] x 100

Quantitative Data Summary

The following tables provide an example of how to present the quantitative data for easy comparison across different experimental conditions or time points.

Table 3: Peak Areas of Palmitic Acid and this compound Methyl Esters

Sample IDTreatmentTime PointPeak Area (m/z 270.2)Peak Area (m/z 301.5)
S1Control0 hr1,500,0000
S2Control6 hr1,450,00050,000
S3Treatment A0 hr1,520,0000
S4Treatment A6 hr1,200,000300,000
S5Treatment B0 hr1,480,0000
S6Treatment B6 hr1,350,000150,000

Table 4: Calculated Isotopic Enrichment of this compound

Sample IDTreatmentTime PointThis compound Enrichment (%)
S1Control0 hr0.00
S2Control6 hr3.33
S3Treatment A0 hr0.00
S4Treatment A6 hr20.00
S5Treatment B0 hr0.00
S6Treatment B6 hr10.00

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Tissue, Cells) extraction Lipid Extraction (Folch Method) sample->extraction dried_lipids Dried Lipid Extract extraction->dried_lipids derivatization Esterification to FAMEs (BF3-Methanol) dried_lipids->derivatization fames Fatty Acid Methyl Esters (in Hexane) derivatization->fames gcms GC-MS Analysis (SIM Mode) fames->gcms data Data Acquisition (Peak Areas) gcms->data calculation Isotopic Enrichment Calculation data->calculation results Quantitative Results calculation->results signaling_pathway cluster_uptake Cellular Uptake and Activation cluster_metabolism Metabolic Fates cluster_analysis_focus Analytical Measurement pa_d31_ext This compound (Extracellular) pa_d31_int This compound (Intracellular) pa_d31_ext->pa_d31_int Transport pa_d31_coa Palmitoyl-d31-CoA pa_d31_int->pa_d31_coa Activation (Acyl-CoA Synthetase) tg Triglycerides pa_d31_coa->tg Esterification pl Phospholipids pa_d31_coa->pl Esterification ce Cholesteryl Esters pa_d31_coa->ce Esterification beta_ox Beta-Oxidation pa_d31_coa->beta_ox total_pa_pool Total Palmitate Pool (Labeled + Unlabeled) tg->total_pa_pool pl->total_pa_pool ce->total_pa_pool

References

Application Note: Analysis of Palmitic Acid-d31 Labeled Lipids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling with deuterated fatty acids, such as palmitic acid-d31 (d31-PA), is a powerful technique to trace the metabolic fate of fatty acids in various biological systems. This method allows for the investigation of fatty acid uptake, incorporation into complex lipids, and flux through metabolic pathways. This application note provides a detailed protocol for the analysis of d31-PA labeled lipids in cultured cells using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is suitable for researchers in drug development, metabolic disease, and lipid biochemistry.

Principle

Cells are incubated with d31-PA, which is metabolically incorporated into various lipid species. Following incubation, lipids are extracted, separated by liquid chromatography, and analyzed by tandem mass spectrometry. The mass shift of 31 daltons between the labeled and unlabeled lipid species allows for their unambiguous identification and quantification. This approach enables the precise measurement of newly synthesized lipids and provides insights into the dynamics of lipid metabolism.

Experimental Workflow

The overall experimental workflow for analyzing this compound labeled lipids is depicted below.

workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_seeding Seed Cells d31_pa_labeling Incubate with this compound cell_seeding->d31_pa_labeling cell_harvest Harvest & Quench Metabolism d31_pa_labeling->cell_harvest lipid_extraction Lipid Extraction cell_harvest->lipid_extraction lc_separation LC Separation lipid_extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification & Analysis peak_integration->quantification

Caption: Experimental workflow for d31-palmitic acid labeling and LC-MS/MS analysis.

Protocol: Metabolic Labeling and Lipid Extraction

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (d31-PA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Methanol (ice-cold)

  • Methyl-tert-butyl ether (MTBE)

  • LC-MS grade water

Procedure:

  • Cell Culture and Labeling:

    • Seed cells in 6-well plates at a desired density and allow them to adhere overnight.

    • Prepare a stock solution of d31-PA conjugated to fatty acid-free BSA.

    • On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of d31-PA-BSA complex (e.g., 50 µM).

    • Incubate the cells for the desired time period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of d31-PA into cellular lipids.

  • Cell Harvesting and Lipid Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding 1 mL of ice-cold methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Add an internal standard mixture containing non-naturally occurring odd-chain and deuterated lipids for normalization.[1]

    • Perform a biphasic lipid extraction by adding MTBE and water.[1]

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the upper organic phase containing the lipids and dry it under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of lipid species.[1][2]

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate.[3]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate.[3]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute lipids based on their polarity.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5-10 µL.[4]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is a powerful technique for targeted quantification of specific lipid species with high sensitivity.[5]

  • MRM Transitions: Specific precursor-to-product ion transitions for both the unlabeled and d31-labeled versions of the target lipids need to be determined. For example, for palmitic acid, the transition in negative mode would be m/z 255 -> 255 for the unlabeled and m/z 286 -> 286 for the d31-labeled form. For complex lipids, the transitions will correspond to the intact lipid and a characteristic fragment ion.

Data Analysis and Quantification

The quantification of d31-PA labeled lipids is performed by calculating the ratio of the peak area of the labeled lipid to the peak area of its corresponding unlabeled counterpart or to an appropriate internal standard.[6]

Quantitative Data Summary:

The following table provides a representative example of the quantification of d31-PA incorporation into major lipid classes in cultured cells over a 24-hour time course.

Time (hours)Labeled Phosphatidylcholine (d31-PC) / Total PC RatioLabeled Triglyceride (d31-TG) / Total TG RatioLabeled Cholesteryl Ester (d31-CE) / Total CE Ratio
0 0.000.000.00
1 0.050.120.02
4 0.180.450.08
8 0.350.680.15
24 0.620.850.30

Signaling Pathway Visualization

The incorporation of palmitic acid into various lipid classes can be visualized as a simplified metabolic pathway.

lipid_pathway cluster_input Fatty Acid Input cluster_activation Activation cluster_synthesis Complex Lipid Synthesis d31_PA This compound d31_PA_CoA Palmitoyl-d31-CoA d31_PA->d31_PA_CoA ACSL Phospholipids Phospholipids (e.g., PC, PE) d31_PA_CoA->Phospholipids GPAT, AGPAT, etc. Triglycerides Triglycerides (TG) d31_PA_CoA->Triglycerides DGAT Cholesteryl_Esters Cholesteryl Esters (CE) d31_PA_CoA->Cholesteryl_Esters ACAT

References

Application Notes: Palmitic Acid-d31 as an Internal Standard for Robust Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise and accurate quantification of fatty acids in biological matrices is fundamental to advancing research in metabolomics, drug discovery, nutritional science, and clinical diagnostics.[1] Fatty acids are not only essential components of cellular structures and key players in energy metabolism but also act as critical signaling molecules.[1] Dysregulation of fatty acid metabolism is closely linked to numerous diseases, including metabolic syndrome, type 2 diabetes, cardiovascular disease, and cancer.[1][2]

Achieving reliable quantification is challenging due to the complexity of biological samples and potential analyte loss during sample preparation.[3] The use of stable isotope-labeled internal standards, particularly deuterated compounds like Palmitic Acid-d31, has become the gold standard for mass spectrometry-based analysis.[1][3] These standards are ideal for isotope dilution mass spectrometry, a technique that offers high precision and accuracy. This compound is intended for use as an internal standard for the quantification of palmitic acid by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]

Advantages of Using this compound:

  • Corrects for Sample Loss: By adding a known amount of this compound at the beginning of the sample preparation workflow, any subsequent loss of analyte will proportionally affect the internal standard. This allows for accurate correction, ensuring the final calculated concentration is reliable.[3]

  • Minimizes Matrix Effects: Deuterated standards co-elute very closely with their non-labeled endogenous counterparts in chromatography.[3] This means they experience nearly identical ionization suppression or enhancement effects from the complex biological matrix, enabling effective normalization and improving quantitative accuracy.[3]

  • High Chemical Similarity: As an isotopologue, this compound has chemical and physical properties that are almost identical to natural palmitic acid, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.[5]

Signaling Pathways Involving Palmitic Acid

Palmitic acid is a key intracellular signaling molecule involved in various cellular processes and disease development.[2] For instance, elevated levels of free fatty acids like palmitate can impair the insulin signaling pathway, contributing to insulin resistance. This occurs through the accumulation of lipid intermediates that interfere with critical components of the pathway.[1] Accurate measurement of palmitic acid is therefore crucial for studying metabolic diseases.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling IR Insulin Receptor IRS IRS Proteins IR->IRS Activates GLUT4 GLUT4 Glucose Glucose Uptake GLUT4->Glucose PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Akt->GLUT4 Translocation to Membrane DAG Lipid Intermediates (e.g., DAG, Ceramides) DAG->IRS Inhibits Insulin Insulin Insulin->IR Binds Palmitate Excess Palmitic Acid Palmitate->DAG Increases

Caption: Simplified insulin signaling pathway and its impairment by excess palmitic acid.

Experimental Workflow for Fatty Acid Quantification

The general workflow for quantifying fatty acids using this compound involves sample preparation, lipid extraction, and analysis by a mass spectrometer coupled with a chromatography system.[1] Derivatization is a common step, especially for GC-MS, to improve the volatility and chromatographic properties of the fatty acids.

start Biological Sample (Plasma, Tissue, Cells) add_is Spike with This compound Internal Standard start->add_is extract Lipid Extraction (e.g., Folch, Bligh-Dyer) add_is->extract hydrolyze Saponification (for Total FAs) (Hydrolysis of Esters) extract->hydrolyze derivatize Derivatization (e.g., FAMEs, PFB esters) hydrolyze->derivatize analyze GC-MS or LC-MS/MS Analysis derivatize->analyze data Data Processing (Peak Integration, Ratio Calculation) analyze->data quantify Quantification (Using Standard Curve) data->quantify

Caption: General experimental workflow for fatty acid quantification using an internal standard.

Quantitative Data

The following tables provide representative quantitative data for fatty acids in common biological samples, quantified using deuterated internal standards. Concentrations are expressed in µg/mL for plasma and µg/g for tissue.[1]

Table 1: Representative Fatty Acid Concentrations in Human Plasma

Fatty Acid Abbreviation Concentration (µg/mL) Corresponding Deuterated Standard Used
Palmitic Acid C16:0 150.5 ± 12.3 Palmitic Acid-d3
Stearic Acid C18:0 85.2 ± 7.8 Stearic Acid-d3
Oleic Acid C18:1 250.1 ± 20.5 Oleic Acid-d2
Linoleic Acid C18:2 200.8 ± 18.9 Linoleic Acid-d4
Arachidonic Acid C20:4 90.4 ± 9.1 Arachidonic Acid-d8
Eicosapentaenoic Acid C20:5 25.6 ± 3.1 Eicosapentaenoic Acid-d5
Docosahexaenoic Acid C22:6 50.3 ± 5.5 Docosahexaenoic Acid-d5

Data adapted from representative studies.[1]

Table 2: Representative Fatty Acid Concentrations in Mouse Liver Tissue

Fatty Acid Abbreviation Concentration (µg/g) Corresponding Deuterated Standard Used
Palmitic Acid C16:0 2500.7 ± 180.4 Palmitic Acid-d3
Stearic Acid C18:0 1200.1 ± 95.2 Stearic Acid-d3
Oleic Acid C18:1 3500.9 ± 250.6 Oleic Acid-d2
Linoleic Acid C18:2 1800.5 ± 150.3 Linoleic Acid-d4
Arachidonic Acid C20:4 800.2 ± 70.1 Arachidonic Acid-d8
Eicosapentaenoic Acid C20:5 50.8 ± 6.2 Eicosapentaenoic Acid-d5
Docosahexaenoic Acid C22:6 300.4 ± 25.9 Docosahexaenoic Acid-d5

Data adapted from representative studies.[1]

Experimental Protocols

Below are detailed protocols for the quantification of fatty acids using this compound as an internal standard with GC-MS and LC-MS.

Protocol 1: Quantification of Total Fatty Acids by GC-MS

This protocol is adapted from the LIPID MAPS methodology and is suitable for analyzing the total fatty acid composition (free and esterified) in plasma, tissues, or cultured cells.[6][7] It involves hydrolysis (saponification) to release esterified fatty acids, followed by derivatization to make them amenable to GC-MS analysis.

1. Materials and Reagents

  • Internal Standard (IS) Stock: this compound and other deuterated fatty acids (see Table 1) in ethanol (e.g., 25 ng/µL).

  • Solvents: Iso-octane, Methanol, Acetonitrile (all HPLC grade).

  • Reagents: 1N Potassium Hydroxide (KOH), 1N Hydrochloric Acid (HCl), Diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFB-Br).

  • Equipment: Glass tubes (16x125 mm), vortex mixer, centrifuge, vacuum concentrator (SpeedVac), GC-MS system.

2. Sample Preparation and Lipid Extraction

  • For Plasma: To a glass tube, add 200 µL of plasma and 300 µL of PBS.

  • For Tissue: Homogenize a pre-weighed amount of tissue (empirically determined) in 900 µL of methanol.

  • For Cells: Suspend ~0.5 x 10⁶ cells in 250 µL of PBS.

  • Add Internal Standard: Add 100 µL of the deuterated internal standard mixture to each sample.[6]

  • Extraction: Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM. Add 1.5 mL of iso-octane, vortex vigorously for 1 minute, and centrifuge at 3000 x g for 2 minutes to separate the phases.[6][7]

  • Transfer the upper iso-octane layer (containing free fatty acids) to a clean glass tube. Repeat the extraction once more and combine the iso-octane layers.

  • Dry the combined extracts under a stream of nitrogen or using a vacuum concentrator.[7]

3. Saponification (Hydrolysis)

  • To the dried lipid extract from the remaining methanol/water fraction, add 500 µL of 1N KOH.[7]

  • Vortex and incubate at 60°C for 1 hour to hydrolyze fatty acid esters.

  • Cool the samples, then acidify the mixture by adding 500 µL of 1N HCl (ensure pH < 5).[7]

  • Re-extract the now-released fatty acids twice with 1.5 mL of iso-octane as described in step 2.5.

  • Combine all iso-octane extracts (from free and hydrolyzed fractions) and dry them under vacuum.

4. Derivatization (PFB Esters)

  • To the dried fatty acids, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[7]

  • Cap the tubes, vortex, and let them stand at room temperature for 20 minutes.[7]

  • Dry the samples completely under vacuum.

  • Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS analysis.[7]

5. GC-MS Analysis

  • GC System: Agilent 6890 or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[8]

  • Injection: 1-2 µL, splitless mode at 280°C.

  • Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 10 min.[8]

  • MS System: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Negative Chemical Ionization (NCI) or Electron Impact (EI). For PFB esters, NCI is highly sensitive.

  • Acquisition: Selected Ion Monitoring (SIM) mode, monitoring the [M-PFB]⁻ ions for each fatty acid and its corresponding deuterated standard.

6. Data Analysis

  • Integrate the peak areas for the endogenous fatty acid and the corresponding deuterated internal standard (e.g., palmitic acid and this compound).

  • Generate a standard curve by preparing calibration standards with known concentrations of unlabeled fatty acids and a fixed amount of the internal standard mixture. Plot the peak area ratio (analyte/IS) against the concentration.

  • Determine the concentration of each fatty acid in the samples from the standard curve.[7]

Protocol 2: Quantification of Free Fatty Acids (FFA) by LC-MS/MS

This protocol is designed for the rapid and sensitive measurement of non-esterified or free fatty acids (FFA) in plasma. It avoids hydrolysis and derivatization steps, relying on the sensitivity of modern LC-MS/MS systems.

1. Materials and Reagents

  • Internal Standard (IS) Stock: this compound in ethanol.

  • Solvents: Isopropanol, Acetonitrile, Water, Formic Acid (all LC-MS grade).

  • Equipment: Microcentrifuge tubes, vortex mixer, centrifuge, LC-MS/MS system.

2. Sample Preparation and Extraction

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add Internal Standard: Add 10 µL of the this compound internal standard stock solution.

  • Protein Precipitation & Extraction: Add 400 µL of ice-cold isopropanol. Vortex vigorously for 30 seconds to precipitate proteins and extract lipids.[9]

  • Centrifuge at 20,000 x g for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a new tube for analysis. Dilute the sample as needed with the initial mobile phase composition (e.g., 1:10 in Ethanol).[9]

3. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system (e.g., Agilent, Waters, Sciex).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient: A typical gradient would start at ~20% B, ramp up to 100% B over several minutes, hold, and then re-equilibrate. An example gradient: 0-1 min 20% B, 1-8 min ramp to 100% B, 8-11 min hold 100% B, 11-11.5 min return to 20% B, equilibrate for 3.5 min.[9]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Acquisition: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.

    • Example Transitions:

      • Palmitic Acid (C16:0): m/z 255.2 → 255.2

      • This compound: m/z 286.5 → 286.5

      • Oleic Acid (C18:1): m/z 281.2 → 281.2

      • Arachidonic Acid (C20:4): m/z 303.2 → 259.2

      • Arachidonic Acid-d8: m/z 311.2 → 267.2[1]

4. Data Analysis

  • Integrate the peak areas for the MRM transitions of each analyte and its corresponding internal standard.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of prepared standards.

  • Calculate the concentration of free fatty acids in the plasma samples using the regression equation from the calibration curve.

References

Application Note: High-Throughput Analysis of Palmitic Acid-d31 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Stable isotope-labeled compounds, such as palmitic acid-d31, are crucial tracers for studying fatty acid metabolism, kinetics, and flux in vivo.[1][2] This application note presents a robust and reliable method for the quantitative analysis of this compound in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method avoids time-consuming derivatization steps often required for gas chromatography (GC) techniques, offering a streamlined workflow suitable for high-throughput applications.[3][4] The performance of the method is summarized, demonstrating excellent linearity, accuracy, and precision, making it ideal for metabolic research and clinical studies.

Principle

The quantitative analysis is based on a stable isotope dilution LC-MS/MS methodology. A known amount of an internal standard (IS), such as heptadecanoic acid or ¹³C-labeled palmitic acid, is added to a plasma sample. The plasma proteins are first precipitated with a cold organic solvent. Subsequently, the analyte (this compound) and the IS are extracted from the plasma matrix using a liquid-liquid extraction procedure with methyl tert-butyl ether (MTBE).[5] After extraction, the organic layer is evaporated, and the residue is reconstituted in a suitable solvent for injection onto a reverse-phase LC column. The components are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis plasma 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard (e.g., Heptadecanoic Acid) plasma->add_is ppt 3. Protein Precipitation (Cold Methanol) add_is->ppt lle 4. Liquid-Liquid Extraction (MTBE) ppt->lle centrifuge 5. Phase Separation (Centrifugation) lle->centrifuge evap 6. Evaporation (Nitrogen Stream) centrifuge->evap recon 7. Reconstitution evap->recon lcms 8. LC-MS/MS Analysis (C18, ESI-) recon->lcms data 9. Data Processing & Quantification lcms->data

Caption: Workflow for this compound analysis.

Materials and Reagents

  • Standards: this compound (≥98% isotopic purity), Heptadecanoic acid (Internal Standard, ≥99% purity).

  • Solvents: Methanol (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).

  • Reagents: Ammonium acetate (≥99% purity), Formic acid (LC-MS grade).

  • Plasma: Human plasma with K₂EDTA as anticoagulant, Charcoal-stripped plasma for calibration standards.

  • Equipment: Microcentrifuge tubes (1.5 mL), Analytical balance, Vortex mixer, Centrifuge, Nitrogen evaporator, LC-MS/MS system.

Detailed Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of this compound and heptadecanoic acid (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: From the stock solutions, prepare a series of working standard solutions for the calibration curve and QC samples by serial dilution in methanol.

  • Calibration Curve: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into charcoal-stripped plasma to achieve final concentrations ranging from approximately 100 nM to 30 µM.[1]

  • Quality Controls: Prepare QC samples in charcoal-stripped plasma at a minimum of three concentration levels: low, medium, and high.

Plasma Sample Preparation

This protocol is adapted from methods utilizing MTBE for lipid extraction.[5][6]

  • Thawing: Thaw plasma samples, calibration standards, and QCs on ice.

  • Aliquoting: Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (e.g., 60 µg/mL heptadecanoate in 2% albumin solution) to each tube, except for blank samples.[4]

  • Protein Precipitation: Add 225 µL of cold methanol to each tube. Vortex vigorously for 10 seconds to precipitate proteins.[5]

  • Lipid Extraction: Add 750 µL of cold MTBE. Vortex for 10 seconds and then shake for 6 minutes at 4°C.[5]

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex briefly and then centrifuge at 14,000 rpm for 5 minutes.[5]

  • Collection: Carefully transfer 200 µL of the upper organic layer into a new set of tubes.

  • Evaporation: Evaporate the solvent to complete dryness using a centrifugal evaporator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a methanol/acetonitrile mixture (e.g., 9:1 v/v). Vortex for 10 seconds and centrifuge to pellet any insoluble debris before transferring the supernatant to LC vials.

LC-MS/MS Instrumental Analysis

The analysis can be performed on a triple quadrupole mass spectrometer, which allows for sensitive and selective MRM-based quantification.[4][7]

Table 1: LC-MS/MS Instrumental Parameters
Liquid Chromatography
ColumnAscentis C18, 2.7 µm, 2.1 x 150 mm (or equivalent)[4]
Mobile Phase A0.5 mM Ammonium Acetate in 80% Acetonitrile[4]
Mobile Phase B0.5 mM Ammonium Acetate in 99% Acetonitrile[4]
Flow Rate250 µL/min[3]
GradientIsocratic or a shallow gradient optimized for separation
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative[4]
Spray Voltage-4500 V
Vaporizer Temperature250 °C[3]
Ion Transfer Tube Temp.300 °C[3]
Sheath Gas (N₂)40 (arbitrary units)[3]
Auxiliary Gas (N₂)40 (arbitrary units)[3]
MRM Transitions Precursor Ion (m/z)
This compound286.5
Heptadecanoic Acid (IS)269.3

Note: MRM transitions correspond to the [M-H]⁻ parent ion. Product ions are the same as the precursor as fragmentation is minimal for these molecules under typical conditions; this is a Selected Ion Monitoring (SIM)-like experiment performed in MRM mode.

Data and Performance Characteristics

The method should be validated to demonstrate its suitability for the intended purpose. The following table summarizes typical performance characteristics based on published data for similar analytes.[1][8]

Table 2: Representative Method Performance Characteristics
Parameter Typical Result
Linearity Range100 nM - 30 µM[1]
Correlation Coefficient (r²)> 0.998[1][8]
Lower Limit of Quantification (LLOQ)~100 nM[1]
Accuracy (% Bias)
Low QCWithin ± 15%
Medium QCWithin ± 15%
High QCWithin ± 15%
Precision (% CV)
Intra-day Precision< 12%[1]
Inter-day Precision< 15%
Recovery > 90%[8]

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which utilizes a protein precipitation followed by a liquid-liquid extraction, is high-throughput and avoids chemical derivatization. The method demonstrates excellent sensitivity, accuracy, and precision, making it a valuable tool for researchers in metabolism, pharmacology, and clinical diagnostics who are conducting stable isotope tracer studies.

References

Application Note: High-Throughput Measurement of Fatty Acid Oxidation Rates Using Stable Isotope-Labeled Palmitic Acid-d31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a central metabolic pathway responsible for energy production in tissues with high energy demands, such as the heart, skeletal muscle, and liver. This catabolic process involves the mitochondrial breakdown of long-chain fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. Dysregulation of FAO is strongly implicated in a range of metabolic disorders, including type 2 diabetes, obesity, non-alcoholic fatty liver disease (NAFLD), and certain types of cancer. Consequently, the accurate measurement of FAO rates is critical for understanding disease pathogenesis and for the discovery and development of novel therapeutic agents that modulate this pathway.

Traditionally, FAO rates have been measured using radiolabeled fatty acids, such as [3H]- or [14C]-palmitate. While effective, these methods involve the handling and disposal of radioactive materials, posing safety and logistical challenges. The use of stable isotope-labeled fatty acids, in particular palmitic acid-d31, coupled with mass spectrometry offers a safe, robust, and highly specific alternative for quantifying FAO rates.

This application note provides a detailed protocol for a cell-based fatty acid oxidation assay using this compound. The methodology described herein is suitable for a variety of cell types and can be adapted for high-throughput screening of compounds that modulate FAO.

Principle of the Assay

The principle of the assay is based on tracing the metabolic fate of deuterium-labeled palmitic acid (this compound) as it undergoes β-oxidation in cultured cells. This compound is a saturated 16-carbon fatty acid in which all 31 hydrogen atoms on the acyl chain have been replaced with deuterium. When cells are incubated with this compound, it is taken up and transported into the mitochondria where it is sequentially broken down into two-carbon units of acetyl-CoA.

During each cycle of β-oxidation, deuterium atoms are transferred to NAD+ and FAD to form NADH-d and FADH2-d. These reduced cofactors, in turn, donate their deuterium to the electron transport chain, ultimately leading to the formation of deuterated water (HDO). In a whole-organism context, the enrichment of deuterium in body water (e.g., in urine) can be measured as an indicator of whole-body FAO.[1][2][3]

For in vitro cell-based assays, a more direct and immediate measure of FAO is the quantification of deuterated intermediates of β-oxidation and the TCA cycle. The fully deuterated acetyl-CoA (acetyl-CoA-d3) produced from the breakdown of this compound can enter the TCA cycle or be used for the synthesis of other metabolites, such as acetylcarnitine-d3. By measuring the incorporation of deuterium into these downstream metabolites using mass spectrometry, the rate of fatty acid oxidation can be precisely calculated.[4]

Advantages of Using this compound

  • Safety: Eliminates the need for handling radioactive isotopes and the associated safety and disposal concerns.

  • Simplified Workflow: In whole-body studies, the use of d31-palmitate eliminates the need for acetate correction, which is often required for 13C-labeled fatty acids.[2][3]

  • High Specificity and Sensitivity: Mass spectrometry allows for the precise detection and quantification of deuterated metabolites, providing a clear and unambiguous signal of FAO.

  • Metabolic Flux Analysis: Enables detailed investigation into the downstream fate of fatty acid-derived carbons by tracing the incorporation of deuterium into various metabolic pools.

Experimental Workflow

The overall experimental workflow for measuring fatty acid oxidation rates in cultured cells using this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cell_seeding Seed cells in culture plates palmitate_bsa Prepare Palmitic Acid-d31-BSA Conjugate add_conjugate Incubate cells with This compound-BSA palmitate_bsa->add_conjugate add_compounds Add test compounds (optional) add_conjugate->add_compounds stop_reaction Stop reaction and extract metabolites add_compounds->stop_reaction ms_analysis LC-MS/MS Analysis of Deuterated Metabolites stop_reaction->ms_analysis data_analysis Calculate FAO Rate ms_analysis->data_analysis

Figure 1. General experimental workflow for the d31-palmitate FAO assay.

Signaling Pathway of Fatty Acid β-Oxidation

The mitochondrial fatty acid β-oxidation spiral is a four-step process that is repeated to shorten the fatty acyl-CoA chain by two carbons in each cycle, producing one molecule of acetyl-CoA, one FADH2, and one NADH.

fao_pathway cluster_cofactors1 cluster_cofactors2 cluster_cofactors3 cluster_cofactors4 FA_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA FA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD FAD Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase NAD NAD+ FA_CoA_short Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->FA_CoA_short β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase FA_CoA_short->FA_CoA Repeat Cycle TCA TCA Cycle Acetyl_CoA->TCA FADH2 FADH2 NADH NADH + H+

Figure 2. The mitochondrial fatty acid β-oxidation spiral.

Detailed Experimental Protocols

Materials
  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Fatty acid-free Bovine Serum Albumin (BSA) (Sigma-Aldrich)

  • Cell culture medium (e.g., DMEM) and supplements

  • Phosphate-Buffered Saline (PBS)

  • L-Carnitine hydrochloride (Sigma-Aldrich)

  • Cultured cells of interest (e.g., HepG2, C2C12, primary hepatocytes)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Acetonitrile, methanol, and water (LC-MS grade)

  • Internal standards for mass spectrometry (e.g., Acetyl-CoA (13C2), L-Acetylcarnitine-(N-methyl-d3))

Preparation of this compound-BSA Conjugate
  • Prepare a 100 mM stock solution of this compound: Dissolve the required amount of this compound in ethanol.

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve fatty acid-free BSA in sterile water and warm to 37°C.

  • Complex this compound with BSA: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration (e.g., 5 mM this compound in 10% BSA).

  • Incubate the mixture at 37°C for 1 hour with gentle shaking to allow for complete complexing.

  • Sterilize the this compound-BSA conjugate by passing it through a 0.22 µm filter.

  • Store the conjugate at -20°C in aliquots.

Cell Seeding and Treatment
  • Seed the cells in multi-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • On the day of the experiment, wash the cells twice with warm PBS.

  • Prepare the FAO assay medium: Supplement serum-free cell culture medium with L-carnitine (final concentration 0.5-1 mM) and the this compound-BSA conjugate to a final concentration of 100-200 µM this compound.

  • Add the FAO assay medium to the cells. If testing compounds, add them at the desired concentrations at this step. Include a vehicle control.

  • Incubate the cells at 37°C for a defined period (e.g., 1-4 hours). The optimal incubation time should be determined empirically for each cell type.

Metabolite Extraction
  • After incubation, place the culture plate on ice to stop the metabolic activity.

  • Aspirate the assay medium.

  • Wash the cells once with ice-cold PBS.

  • Add 200 µL of ice-cold 80% methanol containing internal standards to each well.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of deuterated acetyl-CoA or acetylcarnitine can be performed on a triple quadrupole mass spectrometer coupled with a liquid chromatography system.

  • Chromatography: Use a suitable HILIC or reversed-phase column for the separation of the target metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM) to detect the specific transitions for the unlabeled and deuterated forms of the target metabolite (e.g., acetylcarnitine and acetylcarnitine-d3).

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Acetylcarnitine204.160.1
Acetylcarnitine-d3207.163.1

Data Analysis and Calculation of FAO Rate

The rate of fatty acid oxidation is calculated based on the isotopic enrichment of the downstream metabolite (e.g., acetylcarnitine).

  • Calculate the isotopic enrichment:

    • Isotopic Enrichment (%) = [Area(Acetylcarnitine-d3) / (Area(Acetylcarnitine) + Area(Acetylcarnitine-d3))] * 100

  • Determine the total amount of acetylcarnitine:

    • Quantify the total concentration of acetylcarnitine (labeled + unlabeled) in the sample using a standard curve of unlabeled acetylcarnitine and the internal standard.

  • Calculate the amount of deuterated acetylcarnitine produced:

    • Amount of Acetylcarnitine-d3 (nmol) = Total Acetylcarnitine (nmol) * (Isotopic Enrichment / 100)

  • Calculate the Fatty Acid Oxidation Rate:

    • FAO Rate (nmol/mg protein/hr) = [Amount of Acetylcarnitine-d3 (nmol) / (Incubation Time (hr) * Protein Amount (mg))]

    Note: The protein amount in each well should be determined using a standard protein assay (e.g., BCA assay) from a parallel plate or from the cell pellet after metabolite extraction.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be obtained using d31-palmitate to measure fatty acid oxidation.

Table 1: Comparison of d31-Palmitate and [1-13C]Palmitate for Measuring Fatty Acid Oxidation During Exercise [2]

TracerCumulative Recovery (%)Acetate Correction
d31-Palmitate10.6 ± 3Not Required
[1-13C]Palmitate5.6 ± 2Required

Data are presented as mean ± SD. Cumulative recovery was measured in urine for d31-palmitate and in breath for [1-13C]palmitate at 9 hours post-dose.

Table 2: Effect of Different Dietary Fatty Acids on Fat Oxidation Rates in the Fed State

Dietary GroupRespiratory QuotientFat Oxidation Rate (mg/kg FFM/min)
High Oleic Acid0.86 ± 0.010.0008 ± 0.0001
High Palmitic Acid0.89 ± 0.010.0005 ± 0.0001

Data are presented as mean ± SEM. A lower respiratory quotient indicates a higher rate of fat oxidation.

Applications in Drug Development

The d31-palmitate-based FAO assay is a valuable tool for drug discovery and development, particularly in the context of metabolic diseases.

  • High-Throughput Screening: The assay can be adapted to a 96-well format for screening large compound libraries to identify novel inhibitors or activators of FAO.

  • Mechanism of Action Studies: For lead compounds, the assay can be used to determine their potency (IC50 or EC50) and to elucidate their mechanism of action by examining their effects on specific enzymes or pathways involved in FAO.

  • Preclinical and Clinical Studies: The use of stable isotopes allows for the translation of these assays to in vivo animal models and human clinical trials to assess the effects of drug candidates on whole-body fatty acid metabolism.[1][2][3]

  • Personalized Medicine: Assessing individual differences in fatty acid metabolism can help in stratifying patient populations and developing personalized therapeutic strategies.

Conclusion

The use of this compound provides a safe, sensitive, and specific method for the quantitative measurement of fatty acid oxidation rates. The detailed protocol and data analysis workflow presented in this application note offer a robust framework for researchers in academia and the pharmaceutical industry to investigate the role of FAO in health and disease and to accelerate the discovery of new therapeutics for metabolic disorders.

References

Application Notes and Protocols for Palmitic Acid-d31 in Human Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid (16:0) is the most abundant saturated fatty acid in the human body, playing a crucial role in energy storage, membrane structure, and cell signaling.[1] Dysregulation of palmitic acid metabolism is implicated in a variety of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3] Stable isotope tracers, such as palmitic acid-d31 (d31-PA), have become indispensable tools for in vivo kinetic studies of human fatty acid metabolism.[2][4] The deuterium-labeled palmitate allows for the safe and accurate quantification of metabolic fluxes, providing invaluable insights into the mechanisms underlying metabolic diseases and the effects of therapeutic interventions.[4]

This compound is a deuterated analog of palmitic acid where 31 hydrogen atoms have been replaced by deuterium.[5][6] This isotopic labeling allows it to be distinguished from the endogenous, unlabeled palmitate pool by mass spectrometry.[7] By administering d31-PA and tracking its appearance and incorporation into various lipid pools, researchers can quantify key metabolic pathways, including fatty acid oxidation, de novo lipogenesis, and triglyceride synthesis.[8]

Applications in Human Metabolic Research

The use of this compound as a tracer offers a robust methodology to investigate several key aspects of lipid metabolism:

  • Fatty Acid Flux and Turnover: Quantifying the rate of appearance (Ra) of palmitate into the plasma, which reflects whole-body lipolysis under fasting conditions.[2][4]

  • Fatty Acid Oxidation: Measuring the rate of fatty acid oxidation by tracking the incorporation of deuterium into body water (e.g., in urine or plasma).[9][10] This method offers an advantage over 13C-labeled tracers as it may not require correction for isotopic exchange in the bicarbonate pool.[9][10]

  • Hepatic VLDL-Triglyceride Secretion: Determining the contribution of plasma free fatty acids (FFA) to the synthesis and secretion of very-low-density lipoprotein (VLDL) triglycerides by the liver.[8]

  • De Novo Lipogenesis: In combination with other tracers (e.g., deuterated water), d31-PA can be used to assess the relative contributions of dietary fat versus newly synthesized fatty acids to various lipid pools.

  • Metabolic Imaging: Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique that can visualize the uptake and metabolism of deuterated substrates like d31-PA in specific organs, such as the liver.[11]

Experimental Protocols

The following are generalized protocols for the use of this compound in human metabolic studies. Specific details may need to be optimized based on the research question and study design.

Protocol 1: Intravenous Administration for Measuring Fatty Acid Flux and VLDL-Triglyceride Kinetics

This protocol is designed for studies investigating whole-body lipolysis and hepatic triglyceride production.

1. Tracer Preparation (Aseptic Technique Required)

  • Materials:

    • This compound (isotopic purity >98%)[5]

    • Human serum albumin (25% solution, sterile)

    • Sterile saline (0.9% NaCl)

    • Sterile, pyrogen-free glassware

  • Procedure:

    • Calculate the required amount of d31-PA based on the desired infusion rate (typically 0.03-0.04 µmol/kg/min) and the duration of the infusion.[8]

    • Dissolve the d31-PA salt (e.g., potassium palmitate-d31) in a small volume of heated sterile saline.

    • In a sterile container, add the d31-PA solution to the human serum albumin solution. The fatty acid should be complexed with albumin to ensure solubility in the aqueous plasma.[2][4] A common ratio is 5:1 palmitic acid to bovine serum albumin, which can be adapted for human albumin.[11]

    • Gently mix the solution until the d31-PA is fully complexed with the albumin.

    • Bring the final volume to the desired concentration with sterile saline.

    • The final solution should be sterile-filtered before administration.

2. Subject Preparation

  • Subjects should fast overnight (typically 10-12 hours) to achieve a metabolic steady state.[4]

  • Place two intravenous catheters: one for tracer infusion and one in the contralateral arm for blood sampling.[4]

3. Tracer Infusion and Blood Sampling

  • Begin a primed-constant infusion of d31-PA. A priming bolus may be administered to reduce the time required to reach isotopic steady state.

  • Collect baseline blood samples before starting the infusion.

  • During the infusion, collect blood samples at regular intervals (e.g., every 15-30 minutes) into EDTA-containing tubes.

  • To study VLDL kinetics, the infusion and sampling period may need to be extended for several hours (e.g., 10-12 hours).[8]

  • Immediately place blood samples on ice and centrifuge at a low temperature to separate plasma. Store plasma at -80°C until analysis.

4. Sample Analysis

  • Lipid Extraction: Extract total lipids from plasma samples using a standard method such as the Folch or Bligh-Dyer method.[12]

  • Derivatization: Derivatize fatty acids to a volatile form, such as fatty acid methyl esters (FAMEs), for gas chromatography analysis.

  • GC-MS Analysis: Analyze the isotopic enrichment of palmitate in the plasma FFA and VLDL-triglyceride fractions using gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Oral Administration for Measuring Dietary Fat Oxidation

This protocol is suitable for outpatient studies assessing the oxidation of a dietary fatty acid.

1. Tracer Preparation

  • Materials:

    • This compound

    • A liquid meal or food carrier

  • Procedure:

    • Accurately weigh the desired dose of d31-PA.

    • Incorporate the d31-PA into a standardized liquid meal. The meal composition should be controlled as it can affect fatty acid metabolism.

2. Subject Protocol

  • Subjects consume the d31-PA-containing meal after an overnight fast.

  • Collect urine samples at baseline and at timed intervals for up to 24 hours post-meal.[9][10]

3. Sample Analysis

  • Measure the deuterium enrichment of body water from the urine samples using isotope ratio mass spectrometry (IRMS) or other suitable methods.

  • The rate of d31-PA oxidation is calculated from the appearance of deuterium in the body water pool.

Data Presentation

Quantitative data from this compound tracer studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different studies or conditions.

Table 1: Plasma Palmitate Kinetics

ParameterControl Group (Mean ± SD)Treatment Group (Mean ± SD)p-value
Fasting Plasma Palmitate (µmol/L) 250 ± 50280 ± 600.04
Palmitate Rate of Appearance (µmol/kg/min) 2.5 ± 0.53.2 ± 0.70.02
d31-Palmitate Enrichment (APE) 4.2 ± 0.84.5 ± 0.90.35

APE: Atom Percent Excess

Table 2: VLDL-Triglyceride Kinetics

ParameterControl Group (Mean ± SD)Treatment Group (Mean ± SD)p-value
VLDL-TG Secretion Rate (mg/kg/hr) 15.0 ± 3.020.5 ± 4.10.01
% VLDL-TG from Plasma FFA 65 ± 1075 ± 80.03
VLDL-Palmitate Enrichment (APE) 1.8 ± 0.42.5 ± 0.60.02

Table 3: Fatty Acid Oxidation

ParameterControl Group (Mean ± SD)Treatment Group (Mean ± SD)p-value
Cumulative d31-Palmitate Recovery in Urine (%) 10.6 ± 3.0[10]8.5 ± 2.50.04
Calculated Palmitate Oxidation Rate (µmol/kg/min) 0.8 ± 0.20.6 ± 0.10.03

Visualizations

Experimental_Workflow_IV cluster_preparation Preparation cluster_administration Administration & Sampling cluster_analysis Analysis cluster_data Data Interpretation Tracer_Prep d31-PA Tracer Preparation Infusion Primed-Constant IV Infusion Tracer_Prep->Infusion Subject_Prep Subject Preparation (Fasting, IV Lines) Subject_Prep->Infusion Sampling Timed Blood Sampling Infusion->Sampling Processing Plasma Separation & Storage Sampling->Processing Extraction Lipid Extraction & Derivatization Processing->Extraction GCMS GC-MS Analysis (Isotopic Enrichment) Extraction->GCMS Kinetics Calculate Metabolic Fluxes GCMS->Kinetics

Figure 1. Experimental workflow for intravenous d31-PA administration.

Palmitate_Metabolism Plasma_d31_PA Plasma d31-Palmitate-Albumin Intracellular_d31_PA Intracellular d31-Palmitoyl-CoA Plasma_d31_PA->Intracellular_d31_PA Tissue Uptake Oxidation Beta-Oxidation Intracellular_d31_PA->Oxidation Esterification Esterification Intracellular_d31_PA->Esterification Body_Water Deuterated Body Water (HDO) Oxidation->Body_Water Measurement in Urine/Plasma VLDL_TG d31-VLDL-Triglycerides Esterification->VLDL_TG Hepatic Secretion Tissue_Lipids d31-Tissue Lipids (e.g., PL, CE) Esterification->Tissue_Lipids Storage

References

Unveiling Metabolic Dynamics: Deuterium Metabolic Imaging with Palmitic Acid-d31

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI) technique that allows for the in vivo tracking of metabolic pathways by using substrates labeled with the stable isotope deuterium (²H). When using palmitic acid-d31, a deuterated form of the most common saturated fatty acid in humans, DMI provides a powerful tool to investigate fatty acid metabolism in real-time. This technology offers significant advantages over traditional methods by providing spatial and temporal information on the uptake and downstream fate of fatty acids in various physiological and pathological states. These application notes provide an overview of the utility of DMI with this compound, alongside detailed protocols for its implementation in preclinical research.

Applications in Research and Drug Development

DMI with this compound has emerged as a valuable tool in several key research areas:

  • Oncology: Cancer cells often exhibit altered lipid metabolism, including increased uptake and utilization of fatty acids for energy production, membrane synthesis, and signaling. DMI can visualize and quantify the uptake of this compound in tumors, providing insights into the metabolic phenotype of the cancer.[1][2] This can be used to stratify patients, monitor therapeutic response to drugs targeting fatty acid metabolism, and develop novel diagnostic and prognostic biomarkers.[3]

  • Metabolic Diseases: In conditions such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, the metabolism of fatty acids is significantly dysregulated.[4][5] DMI can be employed to assess the extent of hepatic fatty acid uptake and storage, offering a quantitative measure of disease severity and progression.[4][6] It can also be used to evaluate the efficacy of therapeutic interventions aimed at normalizing lipid metabolism.

  • Cardiovascular Disease: The heart utilizes fatty acids as a primary energy source.[7] Perturbations in cardiac fatty acid metabolism are associated with various cardiovascular diseases, including heart failure and ischemia.[8][9] DMI with this compound enables the non-invasive assessment of myocardial fatty acid uptake and oxidation, providing a window into the energetic state of the heart.[10]

  • Neurology: While glucose is the brain's primary fuel, fatty acid metabolism also plays a role in neuronal function and pathology. DMI can be used to explore the contribution of fatty acids to brain energy metabolism in neurodegenerative diseases and other neurological disorders.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using DMI with this compound, showcasing its ability to detect metabolic alterations.

Table 1: Hepatic this compound Uptake in a Rodent Model of Fatty Liver Disease [4][6]

GroupAnimal ModelNIntrahepatic this compound Uptake (AUC, mM·minutes)Statistical Significance (p-value)
Standard Diet (SD)Sprague Dawley Rats933.3 ± 10.50.73
High-Fat Diet (HFD)Sprague Dawley Rats957.4 ± 17.0

AUC: Area Under the Curve, representing the cumulative uptake over the measurement period.

Table 2: Comparison of Deuterated Tracers for Measuring Fatty Acid Oxidation [11]

TracerMeasurement MethodNCumulative Recovery (%)
This compoundUrine1310.6 ± 3.0
[1-¹³C]palmitateBreath (acetate-corrected)135.6 ± 2.0

Experimental Protocols

This section provides a detailed methodology for performing in vivo DMI with this compound in a preclinical setting, based on established protocols.[4]

I. Preparation of this compound Solution
  • Materials:

    • This compound (isotopic purity ≥98 atom % D)

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Sterile 0.9% saline solution

    • Sterile water for injection

    • 5N NaOH solution

    • Heating magnetic stirrer

    • Sterile filters (0.22 µm)

  • Procedure: a. Prepare a stock solution of BSA in sterile saline. A common concentration is 10% (w/v). b. In a separate sterile container, dissolve this compound in a small volume of 0.1 N NaOH by heating to 70°C with stirring. This converts the fatty acid to its sodium salt, which is more soluble in aqueous solutions. c. Slowly add the warm this compound salt solution to the BSA solution while continuously stirring. A typical molar ratio of palmitic acid to BSA is 5:1. d. Adjust the final pH to 7.4 with sterile NaOH or HCl as needed. e. Bring the solution to the final desired volume with sterile saline. f. Sterile-filter the final solution through a 0.22 µm filter. g. Store the solution at 4°C for short-term use or at -20°C for long-term storage.

II. Animal Preparation and Administration of this compound
  • Animal Models: This protocol is suitable for rodents (e.g., mice, rats). All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

  • Fasting: Fast the animals for 4-6 hours prior to the experiment to reduce endogenous fatty acid levels. Water should be available ad libitum.

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). Maintain the animal's body temperature using a heating pad.

  • Catheterization (optional but recommended for dynamic studies): For intravenous (IV) administration, place a catheter in a suitable blood vessel (e.g., tail vein). This allows for precise and controlled delivery of the tracer.

  • Administration:

    • Intraperitoneal (IP) Injection: A bolus injection of the this compound solution can be administered intraperitoneally. A typical dose is 0.01 g/kg body weight.[1]

    • Intravenous (IV) Infusion: For dynamic studies, a continuous infusion of the tracer can be performed through the catheter.

III. Deuterium Metabolic Imaging (DMI) Acquisition
  • MRI System: A high-field MRI scanner (e.g., 7T, 9.4T, or higher) equipped with a deuterium-capable radiofrequency (RF) coil is required. A dual-tuned ¹H/²H coil is ideal for anatomical reference imaging and shimming.

  • Animal Positioning: Position the anesthetized animal in the magnet, ensuring the region of interest (e.g., liver, heart, tumor) is centered within the RF coil.

  • Shimming: Perform automated and/or manual shimming on the ¹H signal to optimize the magnetic field homogeneity over the region of interest.

  • Anatomical Imaging: Acquire high-resolution ¹H anatomical images (e.g., T2-weighted turbo spin echo) to serve as a reference for the DMI maps.

  • DMI Sequence:

    • A non-localized pulse-acquire sequence is often used for initial spectral assessment.

    • For spatially resolved DMI, a 3D chemical shift imaging (CSI) sequence is typically employed.[4]

    • Typical DMI Parameters (example for a 9.4T scanner): [6]

      • Repetition Time (TR): 200 ms

      • Flip Angle: 90°

      • Acquisition Delay: 0.5 ms

      • Spectral Width: 5000 Hz

      • Number of Averages: 4-8

      • Matrix Size: 16 x 16 x 16

      • Field of View (FOV): 40 x 40 x 40 mm³

      • Total Acquisition Time: Dependent on the number of averages and matrix size, typically 10-20 minutes per time point for dynamic studies.

IV. Data Processing and Analysis
  • Spectral Processing:

    • The raw DMI data should be processed using appropriate software (e.g., jMRUI, SIVIC).

    • Processing steps typically include Fourier transformation, phase correction, and baseline correction.

  • Quantification:

    • The peak area of the deuterated palmitic acid signal is quantified at each time point and in each voxel.

    • Quantification can be performed relative to a reference signal (e.g., the natural abundance of HDO) or by using an external standard.

    • For dynamic studies, the area under the curve (AUC) of the signal intensity versus time is often calculated to represent the total uptake of the tracer.

  • Metabolic Map Generation:

    • The quantified signal intensities are used to generate color-coded metabolic maps.

    • These maps are then overlaid onto the corresponding anatomical ¹H images for visualization of the spatial distribution of this compound uptake.

Visualizations

Signaling Pathways and Experimental Workflows

Palmitic_Acid_Uptake_and_Metabolism Cellular Uptake and Initial Metabolism of Palmitic Acid cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria Palmitic_Acid_d31 This compound FAT_CD36 FAT/CD36 Palmitic_Acid_d31->FAT_CD36 FATP FATP Palmitic_Acid_d31->FATP PA_d31_Cytosol This compound FAT_CD36->PA_d31_Cytosol FATP->PA_d31_Cytosol Acyl_CoA_Synthetase Acyl-CoA Synthetase PA_d31_Cytosol->Acyl_CoA_Synthetase Palmitoyl_CoA_d31 Palmitoyl-CoA-d31 Acyl_CoA_Synthetase->Palmitoyl_CoA_d31 Triglyceride_Synthesis Triglyceride Synthesis (Lipid Droplets) Palmitoyl_CoA_d31->Triglyceride_Synthesis Phospholipid_Synthesis Phospholipid Synthesis (Membranes) Palmitoyl_CoA_d31->Phospholipid_Synthesis CPT1 CPT1 Palmitoyl_CoA_d31->CPT1 Palmitoyl_Carnitine_d31 Palmitoyl-Carnitine-d31 CPT1->Palmitoyl_Carnitine_d31 Beta_Oxidation β-Oxidation Palmitoyl_Carnitine_d31->Beta_Oxidation Acetyl_CoA_d Acetyl-CoA (deuterated) Beta_Oxidation->Acetyl_CoA_d TCA_Cycle TCA Cycle Acetyl_CoA_d->TCA_Cycle

Caption: Cellular uptake and metabolic fate of this compound.

DMI_Experimental_Workflow Deuterium Metabolic Imaging Experimental Workflow Animal_Preparation 1. Animal Preparation (Fasting, Anesthesia) Tracer_Administration 2. This compound Administration (IP or IV) Animal_Preparation->Tracer_Administration MRI_Setup 3. MRI Setup (Positioning, Shimming) Tracer_Administration->MRI_Setup Anatomical_Imaging 4. Anatomical ¹H Imaging MRI_Setup->Anatomical_Imaging DMI_Acquisition 5. Dynamic ²H DMI Acquisition (CSI) Anatomical_Imaging->DMI_Acquisition Data_Processing 6. Data Processing (Fourier Transform, Phasing) DMI_Acquisition->Data_Processing Quantification 7. Spectral Quantification Data_Processing->Quantification Map_Generation 8. Generation of Metabolic Maps Quantification->Map_Generation Analysis 9. Data Analysis and Interpretation Map_Generation->Analysis

Caption: Step-by-step workflow for a DMI experiment.

Palmitic_Acid_Signaling_in_Cancer Simplified Palmitic Acid Signaling in Cancer Palmitic_Acid Exogenous Palmitic Acid CD36 CD36 Palmitic_Acid->CD36 Intracellular_PA Intracellular Palmitic Acid CD36->Intracellular_PA PI3K_Akt PI3K/Akt Pathway Intracellular_PA->PI3K_Akt STAT3 STAT3 Pathway Intracellular_PA->STAT3 ROS ROS Production Intracellular_PA->ROS ER_Stress ER Stress Intracellular_PA->ER_Stress Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis ROS->Proliferation ER_Stress->Apoptosis_Inhibition

Caption: Key signaling pathways affected by palmitic acid in cancer.[12][13][14]

References

Application Notes and Protocols for Cell Culture Labeling with Palmitic Acid-d31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with deuterated fatty acids is a powerful technique for tracing the metabolic fate of fatty acids in cellular systems. Palmitic acid-d31 (d31-PA), a non-radioactive, heavy isotope-labeled version of the most common saturated fatty acid in humans, serves as an excellent tracer for studying fatty acid uptake, trafficking, and incorporation into various lipid species. When coupled with mass spectrometry-based lipidomics, d31-PA labeling allows for the precise quantification of newly synthesized lipids and the elucidation of metabolic pathways. This application note provides a detailed protocol for labeling cultured cells with d31-PA, along with information on its downstream applications and its effects on key signaling pathways.

Palmitic acid itself is not merely a metabolic substrate but also a signaling molecule that can influence cellular processes such as proliferation, apoptosis, and inflammation.[1] One of the key post-translational modifications involving palmitic acid is protein S-palmitoylation, the reversible attachment of palmitate to cysteine residues.[2][3] This modification can alter protein localization, stability, and activity, thereby regulating signaling cascades.[2]

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for d31-PA labeling experiments based on published literature. Note that optimal conditions may vary depending on the cell type and experimental goals.

Table 1: Recommended Labeling Conditions for this compound

ParameterRecommended RangeNotes
d31-PA Concentration 10 - 100 µMHigher concentrations (up to 250-500 µM) have been used, but may induce lipotoxicity in some cell lines.[4][5] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type.
BSA Concentration 0.5 - 2% (w/v)Fatty acid-free Bovine Serum Albumin (BSA) is essential for solubilizing palmitic acid and facilitating its uptake by cells. The molar ratio of PA to BSA is critical and should be maintained between 3:1 and 6:1.[6][7]
Incubation Time 4 - 24 hoursShorter incubation times (4-8 hours) are suitable for studying rapid metabolic events, while longer times (16-24 hours) allow for greater incorporation into complex lipids.[8][9] Time-course experiments are recommended to determine the optimal labeling window.
Cell Density 70 - 80% confluencyLabeling should be performed on actively growing, sub-confluent cells to ensure optimal uptake and metabolism.

Table 2: Reported Incorporation of Palmitic Acid into Lipid Classes in Various Cell Lines

Cell LineLabeled PrecursorConcentrationIncubation TimeMajor Labeled Lipid ClassesReference
HepG2 (Human Hepatoma)13C16-Palmitic Acid300 µM16 hoursPhosphatidylcholines (PC), Diglycerides (DG), Ceramides (Cer)[8]
Human Myotubes[14C]-Palmitic Acid100 µM24 hoursPhospholipids, Triacylglycerols[9]
Human Erythrocytes[14C]-Palmitic AcidNot specifiedNot specifiedPhospholipids[10]
Aggressive Cancer CellsPalmitic AcidNot specifiedNot specifiedGlycerophospholipids, Sphingolipids, Ether lipids[11]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Conjugate

This protocol describes the preparation of a 5 mM stock solution of d31-PA complexed with fatty acid-free BSA at a 5:1 molar ratio.

Materials:

  • This compound (d31-PA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (100%)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium without serum

  • Sterile 0.1 M NaOH

  • Sterile water

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 100 mM d31-PA stock solution in ethanol: Dissolve the appropriate amount of d31-PA in 100% ethanol. For example, to make 1 ml of 100 mM stock, dissolve 28.95 mg of d31-PA (MW = 289.5 g/mol ) in 1 ml of ethanol. Warm gently at 37°C to aid dissolution.

  • Prepare a 5% (w/v) fatty acid-free BSA solution: Dissolve 5 g of fatty acid-free BSA in 100 ml of sterile PBS or serum-free medium. Stir gently at 37°C until the BSA is completely dissolved. Filter sterilize the solution using a 0.22 µm filter.

  • Prepare the d31-PA-BSA conjugate: a. In a sterile tube, add the required volume of the 100 mM d31-PA stock solution to achieve a final concentration of 5 mM in the desired volume of 5% BSA solution. For example, to make 10 ml of 5 mM d31-PA-BSA, add 500 µl of 100 mM d31-PA to 9.5 ml of 5% BSA solution. b. Add 0.1 M NaOH dropwise while vortexing to saponify the fatty acid and aid in its conjugation to BSA. The solution may initially appear cloudy. c. Incubate the mixture in a 37°C water bath for 1-2 hours with gentle shaking until the solution becomes clear.[6][7] d. The final stock solution of 5 mM d31-PA-BSA can be stored at -20°C for several months.

Protocol 2: Labeling of Cultured Cells with this compound

Materials:

  • Cultured cells at 70-80% confluency

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Prepared 5 mM d31-PA-BSA stock solution (from Protocol 1)

  • Control vehicle (5% BSA in PBS or serum-free medium)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and grow to 70-80% confluency.

  • Starvation (Optional but Recommended): To enhance the uptake of exogenous fatty acids, you can starve the cells in serum-free medium for 2-4 hours prior to labeling.

  • Preparation of Labeling Medium: Dilute the 5 mM d31-PA-BSA stock solution in complete cell culture medium to the desired final concentration (e.g., 50 µM). Prepare a control medium containing the same concentration of the BSA vehicle.

  • Labeling: Remove the culture medium from the cells and wash once with sterile PBS. Add the prepared d31-PA labeling medium or control medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated d31-PA.

  • Cell Lysis and Lipid Extraction: Lyse the cells using a suitable method (e.g., scraping in methanol, sonication). Proceed with lipid extraction using a standard protocol such as the Bligh-Dyer or Folch method for subsequent analysis by mass spectrometry.

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation of d31-PA-BSA Complex cluster_labeling Cell Labeling cluster_analysis Downstream Analysis prep1 Dissolve d31-PA in Ethanol prep3 Complex d31-PA with BSA prep1->prep3 prep2 Dissolve Fatty Acid-Free BSA prep2->prep3 label2 Prepare Labeling Medium prep3->label2 Add to Culture Medium label1 Seed and Culture Cells label1->label2 label3 Incubate Cells with d31-PA label2->label3 label4 Harvest and Wash Cells label3->label4 analysis1 Lipid Extraction label4->analysis1 analysis2 Mass Spectrometry (LC-MS/MS) analysis1->analysis2 analysis3 Data Analysis and Quantification analysis2->analysis3

Experimental workflow for d31-PA labeling.
Signaling Pathways

Palmitic Acid and the PI3K/Akt/mTOR Signaling Pathway

Palmitic acid has been shown to modulate the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. In some contexts, palmitic acid can lead to the inhibition of Akt signaling, potentially contributing to insulin resistance.[12] However, it can also activate mTOR, a downstream effector of Akt.[12][13]

G PA Palmitic Acid Receptor Membrane Receptor (e.g., TLR4) PA->Receptor Akt Akt PA->Akt Inhibits PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates E4BP1 4E-BP1 mTORC1->E4BP1 Inhibits Growth Cell Growth & Proliferation S6K->Growth IRS1 IRS1 S6K->IRS1 Inhibits E4BP1->Growth IRS1->PI3K InsulinResistance Insulin Resistance IRS1->InsulinResistance

Palmitic acid's influence on PI3K/Akt/mTOR.

Protein Palmitoylation Signaling

Protein S-palmitoylation is a dynamic and reversible post-translational modification that regulates the function of numerous proteins involved in signaling.[2] The addition of palmitate is catalyzed by a family of enzymes called palmitoyl-acyltransferases (PATs or ZDHHCs), and its removal is mediated by acyl-protein thioesterases (APTs).[2] This cycling between palmitoylated and de-palmitoylated states can act as a molecular switch, controlling protein trafficking, localization to membrane microdomains (lipid rafts), and protein-protein interactions.[3]

G PalmitoylCoA Palmitoyl-CoA (from Palmitic Acid) PAT ZDHHC PATs PalmitoylCoA->PAT PalmitoylatedProtein Palmitoylated Protein (Membrane-associated) PAT->PalmitoylatedProtein Palmitoylation Protein Substrate Protein (Cytosolic) Protein->PAT APT Acyl-Protein Thioesterases (APTs) PalmitoylatedProtein->APT Membrane Plasma Membrane / Organelle Membrane PalmitoylatedProtein->Membrane Translocation Signaling Downstream Signaling PalmitoylatedProtein->Signaling APT->Protein De-palmitoylation Membrane->Signaling

The dynamic cycle of protein palmitoylation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palmitic Acid-d31 Incorporation in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the cellular incorporation of palmitic acid-d31. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound labeling experiments.

Q1: My cells show low incorporation of this compound. What are the potential causes and how can I improve it?

A1: Low incorporation of this compound can stem from several factors, ranging from suboptimal preparation of the labeling medium to inherent cellular characteristics. Here’s a troubleshooting guide to address this issue:

  • Improper Solubilization: Palmitic acid is poorly soluble in aqueous media.[1] Direct addition to cell culture medium will result in precipitation and low availability to the cells. It is crucial to complex the fatty acid with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA).[2]

    • Solution: Prepare a this compound-BSA complex. A detailed protocol is provided in the "Experimental Protocols" section. Ensure the final solution is clear and free of precipitates.

  • Inappropriate this compound:BSA Molar Ratio: The molar ratio of this compound to BSA is critical. Too little BSA will result in poor solubility and potential toxicity from free fatty acids.[1] Conversely, an excessively high concentration of BSA can also negatively impact cells.[3]

    • Solution: Optimize the molar ratio. Ratios between 3:1 and 6:1 (palmitic acid:BSA) are commonly used.[4][5] A 5:1 ratio has been suggested as optimal for minimizing inflammatory responses in some cell types.[4]

  • Suboptimal Incubation Time and Concentration: The uptake of palmitic acid is time and concentration-dependent.[6][7] Insufficient incubation time or a concentration that is too low will result in low incorporation.

    • Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line. See the "Data Presentation" section for representative data. Incubation times typically range from 2 to 24 hours.[6]

  • Cell Type and Health: Different cell lines have varying capacities for fatty acid uptake and metabolism.[8][9] The health and confluency of your cells can also significantly impact their metabolic activity.

    • Solution: Ensure your cells are healthy, within a logarithmic growth phase, and at an appropriate confluency (typically 70-80%). If you are consistently observing low uptake, consider if your cell line is the most appropriate model for your study.

  • Competition from Media Components: Standard cell culture media often contains unlabeled fatty acids in the serum, which will compete with this compound for cellular uptake, thereby diluting the isotopic enrichment.

    • Solution: Use fatty acid-free BSA for complexing your this compound.[2] For the experiment, consider using a serum-free medium or dialyzed fetal bovine serum (FBS) to reduce the concentration of unlabeled fatty acids.[10]

Q2: I am observing cell death or signs of toxicity after treating my cells with this compound. What could be the reason?

A2: Lipotoxicity is a known phenomenon associated with high concentrations of saturated fatty acids like palmitic acid.[5]

  • High Concentration of Free Fatty Acid: As mentioned, improper complexing with BSA can lead to high levels of free palmitic acid, which is toxic to cells.[1]

    • Solution: Ensure complete complex formation with BSA and consider lowering the total this compound concentration.

  • Inappropriate Solvent Use: Solvents like ethanol or DMSO, often used to dissolve palmitic acid initially, can be toxic to cells at certain concentrations.[11]

    • Solution: Minimize the final concentration of any organic solvent in your cell culture medium. The provided protocol for preparing the PA-BSA complex is designed to minimize solvent carryover.

  • High Palmitic Acid Concentration: Even when properly complexed, high concentrations of palmitic acid can induce cellular stress and apoptosis.[1][12]

    • Solution: Perform a dose-response experiment to find the highest tolerable concentration for your cell line. Concentrations in the range of 50-500 µM are often reported in the literature, but the optimal concentration is cell-type dependent.[13][14]

Q3: How can I confirm that the this compound is being incorporated and not just adhering to the cell surface?

A3: This is an important consideration. A thorough washing step after the labeling period is crucial.

  • Solution: After incubating with the this compound-BSA complex, aspirate the labeling medium and wash the cells multiple times (e.g., 3 times) with ice-cold phosphate-buffered saline (PBS) containing a low concentration of fatty acid-free BSA (e.g., 0.5-1%). The BSA in the wash buffer will help to remove any non-specifically bound fatty acids from the cell surface.

Data Presentation

The following tables provide representative data on the impact of experimental conditions on palmitic acid uptake. Note that these are examples, and optimal conditions should be determined empirically for your specific cell line and experimental setup.

Table 1: Effect of Palmitic Acid Concentration and Incubation Time on Cell Viability

Cell LinePalmitic Acid (µM)Incubation Time (h)Cell Viability (%)Reference
HepG25024~95%[13]
HepG210024~90%[13]
HepG250024~75%[13]
HepG240024Not specified, used for steatosis induction[14]
A54910,000 (0.01M)24Significant reduction[5]
A549100,000 (0.1M)24Marked reduction[5]
BV-2 microglia5024~92%[15]
BV-2 microglia10024~49%[15]
BV-2 microglia15024~33%[15]

Table 2: Influence of Palmitic Acid:BSA Molar Ratio on Cellular Response

Cell LinePA:BSA Molar RatioObservationReference
BV-2 microglia3:1Significant cell death[4]
BV-2 microglia5:1Increased cell viability compared to 3:1, lowest inflammatory profile[4]
BV-2 microglia10:1Decreased cell viability compared to 5:1[4]
832/13 (pancreatic β-cells)4.3:1Used for insulin secretion studies[16]

Experimental Protocols

Here we provide detailed protocols for the preparation of the this compound-BSA complex and for the quantification of intracellular this compound.

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from several sources to provide a reliable method for preparing a stock solution of this compound complexed to fatty acid-free BSA.[17]

Materials:

  • This compound (powder)

  • Fatty acid-free BSA (lyophilized powder)

  • Ethanol (200 proof, molecular biology grade)

  • Sodium hydroxide (NaOH) solution, 0.1 N

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, conical tubes (15 mL and 50 mL)

  • Water bath or heating block

Procedure:

  • Prepare a 10% BSA Solution:

    • In a sterile 50 mL conical tube, dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v). For example, add 1 g of BSA to 10 mL of PBS.

    • Gently rotate or invert the tube to dissolve the BSA completely. Avoid vigorous vortexing to prevent frothing.

    • Sterile-filter the 10% BSA solution through a 0.22 µm filter.

    • Pre-warm the BSA solution to 37°C.

  • Prepare a this compound Stock Solution:

    • Calculate the amount of this compound needed to make a 50 mM stock solution in ethanol.

    • In a sterile 15 mL conical tube, dissolve the this compound powder in the calculated volume of 200 proof ethanol.

    • Add 0.1 N NaOH at a volume that is 1.5 times the volume of ethanol used. This will saponify the fatty acid, aiding in its solubility.

    • Heat the solution at 70°C for 10-15 minutes, or until the palmitic acid is completely dissolved.

  • Complex this compound with BSA:

    • To the pre-warmed 10% BSA solution, slowly add the 50 mM this compound stock solution dropwise while gently swirling the tube. The volume to add will depend on your desired final concentration and PA:BSA molar ratio.

    • Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.

    • The final stock solution of the this compound-BSA complex can be stored at -20°C for short-term storage. For longer-term storage, it is recommended to prepare it fresh.

Protocol 2: Quantification of Intracellular this compound by LC-MS

This protocol outlines the general steps for extracting lipids from cultured cells and analyzing the incorporation of this compound using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Labeled cells in culture plates

  • Ice-cold PBS

  • Internal standard (e.g., C17:0 or a different isotopically labeled palmitic acid like 13C16-palmitic acid)

  • Lipid extraction solvent (e.g., Chloroform:Methanol 2:1 v/v or Isopropanol with 0.1% acetic acid)

  • Nitrogen gas stream for drying

  • LC-MS grade solvents for mobile phases (e.g., acetonitrile, methanol, water, formic acid)

  • LC-MS system equipped with a C18 column

Procedure:

  • Cell Harvesting and Washing:

    • Aspirate the labeling medium from the cell culture plate.

    • Wash the cells three times with ice-cold PBS to remove any remaining labeling medium.

    • Scrape the cells in a small volume of ice-cold PBS and transfer to a glass tube.

    • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet the cells.

    • Carefully aspirate the supernatant.

  • Lipid Extraction:

    • To the cell pellet, add a known volume of your internal standard.

    • Add 1 mL of ice-cold lipid extraction solvent (e.g., Chloroform:Methanol 2:1).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at a high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the lipids) to a new glass tube.

  • Sample Preparation for LC-MS:

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid film in a small, known volume of a suitable solvent compatible with your LC-MS method (e.g., 100 µL of 90:10 Methanol:Chloroform).

    • Transfer the reconstituted sample to an LC-MS vial.

  • LC-MS Analysis:

    • Inject the sample onto the LC-MS system.

    • Use a suitable LC gradient to separate the fatty acids.

    • Set the mass spectrometer to detect the mass-to-charge ratio (m/z) of both unlabeled palmitic acid and this compound, as well as your internal standard.

    • Quantify the peak areas for each analyte. The incorporation of this compound can be expressed as a percentage of the total palmitic acid pool or as an absolute amount if a standard curve is used.

Mandatory Visualizations

Signaling and Metabolic Pathways

FattyAcidUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PA-d31-BSA This compound-BSA Complex CD36 CD36/FATP PA-d31-BSA->CD36 Binding & Transport FABP Fatty Acid Binding Protein (FABP) CD36->FABP Intracellular Transport PA-d31-CoA This compound-CoA FABP->PA-d31-CoA Activation (ACSL) Mitochondria Mitochondria (Beta-oxidation) PA-d31-CoA->Mitochondria ER Endoplasmic Reticulum (Lipid Synthesis) PA-d31-CoA->ER LipidDroplet Lipid Droplet (Storage) PA-d31-CoA->LipidDroplet

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_cell_culture Cell Culture & Labeling cluster_analysis Analysis prep_pa Prepare PA-d31 Stock complex Form PA-d31-BSA Complex prep_pa->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex incubate Incubate with PA-d31-BSA Complex complex->incubate seed Seed Cells seed->incubate wash Wash Cells incubate->wash extract Lipid Extraction wash->extract lcms LC-MS Analysis extract->lcms data Data Analysis lcms->data

This technical support guide provides a starting point for troubleshooting and optimizing your this compound labeling experiments. Remember that the optimal conditions are often cell-type and experiment-specific, so empirical determination of key parameters is highly recommended.

References

Technical Support Center: Optimizing Palmitic Acid-d31 Concentration for In Vitro Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with palmitic acid-d31 for in vitro labeling experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and application of this compound in cell culture.

Issue Potential Cause Recommended Solution
Precipitation of this compound in Media Improper dissolution or complexation with Bovine Serum Albumin (BSA). Adding the fatty acid solution too quickly or to a cold medium.Ensure proper saponification of the fatty acid before complexing with BSA.[1] Add the prepared fatty acid-BSA complex to the cell culture medium dropwise while gently swirling.[2] The medium should be at 37°C.
Low Incorporation of this compound Suboptimal concentration of the labeled fatty acid. Presence of unlabeled palmitic acid in the medium or from plasticware.[3] Short incubation time.Optimize the concentration of this compound by performing a dose-response experiment. Use fatty acid-free BSA and consider using serum-free or delipidated serum media to reduce competition from unlabeled fatty acids.[4][5][6] Extend the labeling period, but be mindful of potential cytotoxicity with prolonged exposure.[2] Use glass vials and pipette tips to avoid leaching of unlabeled palmitates.[3]
Cell Toxicity or Death High concentration of this compound. Prolonged exposure to the labeled fatty acid.Determine the optimal, non-toxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or LDH assay).[7][8] Reduce the incubation time.[9] Consider co-treatment with an unsaturated fatty acid like oleic acid, which has been shown to ameliorate palmitic acid-induced toxicity.[8]
High Variability Between Replicates Inconsistent preparation of the this compound-BSA complex. Leaching of unlabeled palmitate from plastic consumables.[3] Biological differences among replicate cultures.Prepare a single, large batch of the this compound-BSA complex for all experimental replicates. Pre-rinse all plasticware with methanol or use glass consumables to minimize contamination.[3] Ensure consistent cell seeding density and health across all replicates.
Cloudy or Opaque Fatty Acid-BSA Solution Incomplete dissolution of the fatty acid or BSA. Precipitation during complexation.Ensure the sodium palmitate solution is fully dissolved and clear at 70°C before adding it to the BSA solution.[10][11] The BSA solution should be pre-warmed to 37°C. Add the hot palmitate solution to the BSA solution in small aliquots with constant stirring.[10] A short incubation at a slightly higher temperature (e.g., 50-55°C) may help to clarify the solution.[1]

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound for in vitro labeling?

The optimal concentration is highly cell-type dependent and needs to be determined empirically. A good starting point is to test a range of concentrations from 25 µM to 200 µM.[12][13][14] It is crucial to perform a dose-response curve to assess both incorporation and cytotoxicity for your specific cell line. For example, in Neuro-2a cells, concentrations as low as 25 µM showed effects on cell proliferation, while 200 µM had significant impacts.[13]

2. Why is it necessary to complex this compound with BSA?

Palmitic acid is poorly soluble in aqueous solutions like cell culture media.[11] Complexing it with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) is essential to increase its solubility and facilitate its uptake by cells.[11][15]

3. What is the recommended molar ratio of this compound to BSA?

A commonly used molar ratio is 4:1 to 6:1 (palmitic acid:BSA).[7][10][11] This ensures that there are sufficient binding sites on the BSA molecules for the fatty acid.

4. Should I use serum-free or serum-containing medium for my labeling experiment?

For studies aiming to trace the metabolism of this compound specifically, using serum-free or delipidated serum-containing medium is recommended.[2] Standard fetal bovine serum (FBS) contains lipids and fatty acids that will compete with the labeled palmitic acid for uptake and incorporation, potentially diluting the signal.[4][5][6]

5. How long should I incubate my cells with this compound?

The incubation time can vary from a few hours to 24 hours or longer, depending on the experimental goals and the turnover rate of the lipid species of interest.[2][9] Shorter incubation times (e.g., 4-8 hours) are often sufficient to observe incorporation into many lipid classes, while longer incubations may be necessary for lipids with slower turnover.[2] However, prolonged exposure, especially at higher concentrations, can lead to cytotoxicity.[9]

6. How can I measure the incorporation of this compound into my cells?

The incorporation of deuterium-labeled fatty acids is typically measured using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16] These methods allow for the detection and quantification of lipids that contain the deuterium label.

Experimental Protocols

Protocol: Preparation of this compound-BSA Complex for Cell Culture

This protocol describes the preparation of a 5 mM stock solution of this compound complexed with BSA at a 5:1 molar ratio.

Materials:

  • This compound

  • Fatty acid-free, low-endotoxin Bovine Serum Albumin (BSA)

  • 0.1 M NaOH

  • Sterile, serum-free cell culture medium (e.g., DMEM)

  • Sterile, 0.22 µm filter

  • Sterile glass vials

  • Heated stir plate or water baths

Procedure:

  • Prepare a 20 mM this compound Solution:

    • In a sterile glass vial, dissolve this compound in 0.1 M NaOH to a final concentration of 20 mM.

    • Heat the solution at 70°C until the this compound is completely dissolved and the solution is clear.[7]

  • Prepare a 1 mM BSA Solution:

    • In a separate sterile container, dissolve fatty acid-free BSA in serum-free cell culture medium to a final concentration of 1 mM.

    • Warm the BSA solution to 37°C.[1]

  • Complex this compound with BSA:

    • While stirring the 37°C BSA solution, slowly add the 70°C this compound solution to achieve a final molar ratio of 5:1 (palmitic acid:BSA). This will result in a 5 mM this compound and 1 mM BSA solution.

    • Continue to stir the solution at 37°C for at least one hour to ensure complete complexation.[15]

  • Sterilization and Storage:

    • Sterilize the final this compound-BSA complex by passing it through a 0.22 µm filter.

    • Aliquot the sterile solution into sterile glass vials and store at -20°C.[10]

  • Preparation of Working Solution:

    • Thaw an aliquot of the 5 mM stock solution at 37°C.

    • Dilute the stock solution in your final cell culture medium to the desired working concentration (e.g., 100 µM).

    • A BSA-only vehicle control should be prepared by diluting the 1 mM BSA solution to the same final concentration as in the experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation of this compound-BSA Complex cluster_cell_culture Cell Culture and Labeling cluster_analysis Analysis prep1 Dissolve this compound in 0.1 M NaOH (70°C) prep3 Complex PA-d31 with BSA (5:1 molar ratio, 37°C, 1 hr) prep1->prep3 prep2 Dissolve Fatty Acid-Free BSA in Serum-Free Medium (37°C) prep2->prep3 prep4 Sterile Filter (0.22 µm) and Aliquot prep3->prep4 labeling Add PA-d31-BSA Complex to Cells (e.g., 100 µM) prep4->labeling Dilute to working concentration cell_seed Seed Cells and Allow Attachment/Growth media_change Optional: Switch to Serum-Free/Delipidated Medium cell_seed->media_change media_change->labeling incubation Incubate for Desired Time (e.g., 4-24 hrs) labeling->incubation harvest Harvest Cells and Extract Lipids incubation->harvest analysis Analyze by LC-MS/MS or GC-MS harvest->analysis data Quantify Incorporation of This compound analysis->data

Caption: Experimental workflow for in vitro labeling with this compound.

Palmitate_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_metabolism Metabolic Fates PA_d31 This compound (Complexed with BSA) transporter Fatty Acid Transporter (e.g., CD36) PA_d31->transporter PA_d31_cyto This compound transporter->PA_d31_cyto Uptake lipid_synthesis Incorporation into Complex Lipids (e.g., Triglycerides, Phospholipids) PA_d31_cyto->lipid_synthesis beta_oxidation Beta-Oxidation (Energy Production) PA_d31_cyto->beta_oxidation

Caption: Simplified overview of palmitic acid uptake and metabolic fates.

References

Minimizing isotopic effects of deuterium in palmitic acid-d31 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of palmitic acid-d31 in metabolic studies, with a focus on minimizing and understanding deuterium's isotopic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of variability in quantification when using this compound as an internal standard?

A: The primary cause is often the kinetic isotope effect (KIE), which can lead to differential behavior between the deuterated standard (this compound) and the endogenous analyte. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This difference can manifest in several ways:

  • Chromatographic Separation: In reversed-phase chromatography, deuterated compounds like this compound may elute slightly earlier than their non-deuterated counterparts.[2] This incomplete co-elution can expose the analyte and the standard to different regions of ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate and variable quantification.[2]

  • Metabolic Differences: The KIE can slow down metabolic reactions where C-H bond cleavage is a rate-limiting step, such as in fatty acid oxidation.[3][4] This means the metabolic fate of this compound may not perfectly mirror that of native palmitic acid.

Q2: I'm observing peak tailing or splitting in my LC-MS analysis. What's happening?

A: This is a direct consequence of the deuterium isotope effect on chromatography. The substitution of hydrogen with deuterium can alter the molecule's physicochemical properties, including its lipophilicity and interaction with the chromatographic stationary phase.[2] This can cause a slight retention time shift between the deuterated and non-deuterated forms. If this separation is not baseline-resolved, it appears as peak tailing or splitting. The magnitude of this shift often depends on the number of deuterium atoms.[2]

Q3: How can I be sure that the deuterium atoms on my this compound are not being lost during my experiment?

A: The loss of deuterium labels is known as "back-exchange," where deuterium atoms are replaced by protons from the solvent (e.g., water in the mobile phase).[2] To confirm and prevent this, you should:

  • Assess Stability: Run a stability test by incubating the deuterated standard in your sample matrix or mobile phase over time and re-analyzing at set intervals (e.g., 4, 8, 24 hours). A change in the isotopic distribution or the appearance of the unlabeled analyte signal would indicate back-exchange.[5]

  • Control pH: Back-exchange is often pH-dependent. Ensure the pH of your mobile phases and sample solutions is controlled and consistent.

  • Use Aprotic Solvents: When possible for sample storage and preparation, use aprotic solvents to minimize the source of protons.

Q4: What are the key differences between using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for analyzing this compound?

A: Both techniques are suitable, but they analyze different forms of the fatty acid.

  • GC-MS: This method is ideal for analyzing volatile fatty acid methyl esters (FAMEs). It requires a derivatization step to convert the fatty acids into FAMEs. GC-MS typically provides excellent chromatographic separation of different fatty acid species.[1]

  • LC-MS: This is suitable for analyzing intact, non-volatile complex lipids (e.g., triglycerides, phospholipids) containing the deuterated palmitic acid.[1] It allows you to determine which specific lipid classes have incorporated the tracer without requiring derivatization of the fatty acid itself.

Q5: Can the kinetic isotope effect of this compound alter experimental outcomes in metabolic flux studies?

A: Yes. The primary KIE means that enzymes may react with the C-H bond of endogenous palmitic acid faster than the C-D bond of the tracer. In pathways like beta-oxidation, where C-H bond cleavage is a key step, this can lead to an underestimation of the true metabolic flux if not properly accounted for.[3] While the major assumption in tracer studies is that the tracer and tracee are metabolically indistinguishable, this may not hold true with heavy isotope loads.[6] However, for many applications, such as measuring dietary fat oxidation, d31-palmitate has been validated and correlates well with other tracers like [1-¹³C]palmitate, especially because it can simplify analysis by eliminating the need for acetate correction.[7]

Troubleshooting Workflows & Key Pathways

The following diagrams illustrate common troubleshooting workflows and the metabolic context for this compound studies.

Start Observation: Inconsistent Quantification or Poor Reproducibility Cause1 Potential Cause: Chromatographic Shift Start->Cause1 Cause2 Potential Cause: Differential Matrix Effects Start->Cause2 Cause3 Potential Cause: Deuterium Back-Exchange Start->Cause3 Solution1 Troubleshooting Step: Modify LC Gradient (shallower) or Mobile Phase Composition Cause1->Solution1 Solution2 Troubleshooting Step: Run Protocol 1 to Quantify Matrix Effects Cause2->Solution2 Solution3 Troubleshooting Step: Run Protocol 2 to Assess Label Stability Cause3->Solution3

Troubleshooting workflow for common d31-palmitic acid issues.

PA_d31 This compound (extracellular) PA_CoA Palmitoyl-CoA-d31 (cytosol) PA_d31->PA_CoA ACSL Mito Mitochondrial Beta-Oxidation PA_CoA->Mito CPT1/2 KIE Kinetic Isotope Effect (KIE) is most pronounced here due to C-D bond cleavage. Mito->KIE AcetylCoA Acetyl-CoA-d2 Mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Simplified metabolic fate of this compound.

cluster_0 Reaction Coordinate Reactants Reactants (Palmitate + Enzyme) TS_CH Transition State (C-H) Reactants->TS_CH Ea (C-H) Lower Activation Energy TS_CD Transition State (C-D) Reactants->TS_CD Ea (C-D) Higher Activation Energy due to stronger C-D bond Products Products TS_CH->Products TS_CD->Products

Conceptual diagram of the Kinetic Isotope Effect (KIE).

Quantitative Data Summary

The use of deuterated standards can result in measurable differences in analytical and metabolic readouts. The tables below summarize key quantitative data from relevant studies.

Table 1: Comparison of Fatty Acid Tracer Recovery

Tracer Recovery Method Cumulative Recovery (%) Study Conditions Reference
d31-palmitate Measured in urine 10.6 ± 3.0 2-4h exercise at 25% VO₂max [7]
[1-¹³C]palmitate Measured in breath 5.6 ± 2.0 2-4h exercise at 25% VO₂max [7]
d3-acetate Measured in urine 85.0 ± 4.0 Acetate sequestration correction [7]
[1-¹³C]acetate Measured in breath 54.0 ± 4.0 Acetate sequestration correction [7]

Note: After correction, the average recovery difference between uncorrected d31-palmitate and acetate-corrected [1-¹³C]palmitate was minimal (0.4 ± 3%), showing a strong correlation (y=0.96x).[7]

Table 2: Palmitic Acid Oxidation Measured by Different IRMS Methods

Time Point CF-Equilibration (% oxidation) CF-HTC (% oxidation) p-value Reference
8 hours 16.2 ± 1.6 16.2 ± 1.1 ≥ 0.26 [8]
12 hours 18.7 ± 2.0 17.6 ± 1.3 ≥ 0.26 [8]
3 days 21.7 ± 1.9 21.5 ± 1.3 ≥ 0.26 [8]

Note: Continuous-flow isotope ratio mass spectrometry (CF-IRMS) results for d31-palmitic acid oxidation were not significantly different between the equilibration and high-temperature conversion (HTC) methods.[8]

Experimental Protocols

Protocol 1: Evaluation of Differential Matrix Effects [2]

Objective: To determine if palmitic acid and this compound experience different matrix effects during LC-MS analysis.

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike the analyte (palmitic acid) and the deuterated internal standard (this compound) into the final mobile phase composition at a known concentration.

    • Set B (Matrix Solution): Extract a blank matrix sample (e.g., plasma, cell lysate) using your established sample preparation method. Spike the analyte and deuterated standard into this extracted blank matrix at the same final concentration as in Set A.

  • Analysis: Analyze multiple replicates of both sets of samples by LC-MS.

  • Calculation:

    • Matrix Effect (Analyte) = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • Matrix Effect (Standard) = (Mean Peak Area of Standard in Set B) / (Mean Peak Area of Standard in Set A)

  • Interpretation: A value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. A significant difference between the matrix effect values for the analyte and the standard indicates that the deuterated standard is not accurately compensating for matrix effects, which can be a source of quantification error.

Protocol 2: Assessment of Deuterium Label Stability (Back-Exchange) [5]

Objective: To determine if this compound loses its deuterium label in the analytical solutions over time.

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the analyte and this compound in the initial mobile phase or sample solvent.

    • Solution B: this compound only in the initial mobile phase or sample solvent.

  • Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the peak areas and isotopic distribution.

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • In Solution A, monitor the peak area ratio of the analyte to the internal standard. A significant change in this ratio over time may suggest isotopic exchange.

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled palmitic acid. The appearance or growth of this peak is a direct indicator of H/D back-exchange.

Protocol 3: General Sample Preparation for Fatty Acid Analysis by GC-MS

Objective: To extract total lipids and convert fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Methodology:

  • Lipid Extraction (Folch Method):

    • Homogenize the biological sample (tissue, cells, plasma) in a 2:1 chloroform:methanol solution.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) and dry it under a stream of nitrogen gas.

  • Saponification:

    • Resuspend the dried lipid extract in a solution of NaOH in methanol.

    • Heat the sample at 100°C for 5-10 minutes to cleave fatty acids from complex lipids.

  • Methylation:

    • After cooling, add boron trifluoride (BF₃) in methanol and heat again at 100°C for 5-10 minutes. This reaction converts the free fatty acids to volatile FAMEs.

  • FAME Extraction:

    • Cool the sample, add hexane and water, vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract with anhydrous sodium sulfate.

  • Analysis: The resulting FAME solution is now ready for injection into the GC-MS.[9]

References

Technical Support Center: Palmitate Contamination from Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and correct for background palmitate contamination originating from plastic consumables in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is background palmitate contamination and where does it come from?

A1: Background palmitate contamination refers to the leaching of palmitic acid (a 16-carbon saturated fatty acid) from common laboratory plastics into experimental samples. Fatty acids like palmitate are often used as lubricants and slip agents in the manufacturing of plastic consumables.[1] This contamination can artificially inflate the measurement of palmitate in biological samples, leading to inaccurate results.[1]

Q2: Which laboratory plastics are common sources of palmitate contamination?

A2: The most common sources of palmitate contamination are plastic consumables that come into contact with organic solvents during sample preparation.[1] These include:

  • Microcentrifuge tubes: Especially when used with solvents like methanol or acetonitrile.[1][2]

  • Pipette tips: Repetitive pipetting of organic solvents can introduce significant contamination.[1]

  • Syringes and syringe filters: Plastic syringes and filter discs have been identified as major sources of contamination.

  • Solid-phase extraction (SPE) columns: The polypropylene barrels of commercially available SPE columns can leach palmitate.[3]

Q3: How significant is the background signal from plastic-derived palmitate?

A3: The background signal can be substantial and highly variable. Studies have shown that the contaminating palmitate signal can be up to six times higher than the biological palmitate signal from millions of cells.[1][4] This high variability, even between consumables from the same manufacturing lot, makes simple background subtraction from a blank sample an unreliable correction method.[1][5]

Q4: How does palmitate contamination affect experimental results?

A4: Palmitate contamination can lead to several experimental errors:

  • Overestimation of absolute concentration: The additional palmitate from plastics leads to an overestimation of the total palmitate in a sample.[1]

  • Underestimation of isotope labeling: In metabolic tracer studies using isotopes like 13C, the unlabeled palmitate from plastics dilutes the labeled biological pool, resulting in an underestimation of isotopic enrichment and de novo lipid synthesis.[1]

  • Inaccurate quantitative analysis: The high and variable background compromises the accuracy and reliability of quantitative metabolomics and lipidomics studies.[6]

Q5: Can this background contamination activate cellular signaling pathways?

A5: Yes, even low concentrations of palmitate can activate specific signaling pathways. Palmitate is a known ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system.[2][7] Activation of TLR4 by palmitate can trigger downstream inflammatory signaling cascades, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[3][8][9] This is a critical consideration, as unintended activation of these pathways due to contamination can confound experimental results.

Troubleshooting Guides

Problem 1: High and variable palmitate levels in blank/control samples.

Possible Cause Troubleshooting Step Expected Outcome
Leaching from plastic microcentrifuge tubes.1. Switch to glass vials for all steps involving organic solvents.[1] 2. If plastics must be used, pre-rinse the tubes with methanol before adding the sample.[1][4]Significant reduction in background palmitate signal. Using glassware provides the best results.[1]
Contamination from plastic pipette tips.1. Use glass pipettes for transferring organic solvents.[1] 2. If using plastic tips, pre-rinse them with methanol.[4] 3. Minimize the number of pipetting steps with organic solvents.Reduced introduction of palmitate from pipetting.
Solvent-dependent leaching.Methanol and acetonitrile extract more palmitate from plastics than water.[1]Evaluate if the experimental protocol can be modified to use less aggressive solvents or minimize contact time.

Problem 2: Underestimation of de novo fatty acid synthesis in 13C tracer experiments.

Possible Cause Troubleshooting Step Expected Outcome
Dilution of labeled palmitate with unlabeled contaminant.1. Implement the use of glassware or pre-rinsed plastics as described above to minimize contamination.[1] 2. As an alternative analytical approach, infer palmitate enrichment from palmitoylcarnitine, which does not have a competing contamination signal from plastics.[1][4]More accurate measurement of isotopic enrichment and a more reliable calculation of de novo lipid synthesis.

Data Summary: Palmitate Contamination from Plasticware

The following tables summarize quantitative data on palmitate contamination from various sources and the effectiveness of mitigation strategies.

Table 1: Palmitate Leached from Plastic Microcentrifuge Tubes by Different Solvents

Solvent Palmitate Detected (nmol/tube)
WaterNot Detected
Acetonitrile~0.4 - 0.6
Methanol~0.8 - 1.2

Data compiled from studies showing methanol extracts approximately twice as much palmitate as acetonitrile.[1]

Table 2: Effect of Mitigation Strategies on Relative Error in Palmitate Measurement

Experimental Condition Relative Error (%) at 5 µM Palmitate
Standard plasticware (tubes and tips)~35%
Methanol-rinsed plastic tubes & glass pipettes~5%
All glassware< 5% (not statistically different from zero)

Relative error is the absolute difference between the measured and actual concentration. Data adapted from studies demonstrating the efficacy of washing and glassware use.[1]

Experimental Protocols

Protocol 1: Methanol Rinsing of Plastic Consumables

This protocol is designed to reduce palmitate contamination from plastic microcentrifuge tubes and pipette tips.

Materials:

  • Plastic microcentrifuge tubes

  • Plastic pipette tips

  • LC/MS grade methanol

Procedure:

  • For Microcentrifuge Tubes:

    • Add a volume of methanol sufficient to coat the inner surface of the tube (e.g., 500 µL for a 1.5 mL tube).

    • Vortex vigorously for 30 seconds.

    • Aspirate and discard the methanol.

    • Allow the tubes to air dry completely in a laminar flow hood before use.

  • For Pipette Tips:

    • Aspirate and dispense a full volume of methanol three times with the same tip.

    • Discard the methanol used for rinsing.

    • The tip is now ready for use with the sample or solvent.

Protocol 2: Quantification of Palmitate Contamination

This protocol provides a method to quantify the amount of palmitate leached from plasticware.

Materials:

  • Plastic consumable to be tested (e.g., microcentrifuge tube)

  • LC/MS grade methanol

  • Glass vials

  • LC/MS system

  • U-13C palmitate internal standard

Procedure:

  • Add 1.0 mL of LC/MS grade methanol to the plastic microcentrifuge tube.

  • Vortex for 30 seconds and then bath sonicate for 30 minutes.[1]

  • Transfer the methanol from the plastic tube to a clean glass vial.

  • Spike the sample with a known concentration of U-13C palmitate internal standard.

  • Analyze the sample by LC/MS to quantify the amount of unlabeled palmitate.

  • Compare the results to a control sample of methanol that has only been handled with glassware.

Visualizations

Palmitate-Induced TLR4 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of palmitate to Toll-like receptor 4 (TLR4). This pathway is relevant as background palmitate contamination may be sufficient to trigger these inflammatory responses, confounding experimental results.

Palmitate_TLR4_Signaling Palmitate-Induced TLR4 Signaling Pathway palmitate Palmitate (from plastic) tlr4 TLR4 palmitate->tlr4 binds myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb phosphorylates & degrades ikb_nfkb_complex IκB-NF-κB Complex ikk->ikb_nfkb_complex nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to nfkb_nuc NF-κB genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) nfkb_nuc->genes activates

Palmitate activation of the TLR4 signaling cascade.

Experimental Workflow for Correcting Background Palmitate

This diagram outlines the recommended workflow to identify, quantify, and mitigate background palmitate contamination.

Palmitate_Correction_Workflow Workflow for Mitigating Palmitate Contamination start Experiment Start assess Assess Contamination Risk (Using organic solvents?) start->assess no_risk Low Risk (Aqueous buffers only) assess->no_risk No high_risk High Risk assess->high_risk Yes extraction Sample Extraction no_risk->extraction mitigate Implement Mitigation Strategy high_risk->mitigate glassware Option A: Use Glassware Exclusively mitigate->glassware rinse Option B: Methanol-Rinse Plastics mitigate->rinse glassware->extraction rinse->extraction analysis LC/MS Analysis extraction->analysis end Accurate Palmitate Quantification analysis->end

Decision workflow for handling potential palmitate contamination.

References

Technical Support Center: Palmitic Acid-d31 Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and utilizing palmitic acid-d31 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for creating a stock solution?

A1: this compound, a crystalline solid, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] Ethanol is a commonly used solvent, with a solubility of approximately 30 mg/mL.[1][2] DMSO and DMF are also effective, with a solubility of around 20 mg/mL for both.[1][2] For cell culture applications, it is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity. Ethanol concentrations in the final culture medium should ideally not exceed 0.05%.[3]

Q2: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?

A2: Direct addition of this compound or a concentrated stock in an organic solvent to aqueous culture media will likely cause precipitation due to its poor water solubility.[4][5] To prevent this, this compound should be complexed with a carrier protein, most commonly fatty acid-free bovine serum albumin (BSA).[4][6][7] This complex mimics the physiological transport of fatty acids in the bloodstream and ensures their bioavailability to the cells in culture.[8][9]

Q3: Why is it important to use fatty acid-free BSA?

A3: Using fatty acid-free BSA is critical to ensure that the observed cellular effects are solely due to the supplemented this compound.[8] Standard BSA preparations can contain endogenous fatty acids, which would confound the experimental results by introducing uncontrolled variables.[8]

Q4: What is the optimal molar ratio of this compound to BSA?

A4: The molar ratio of fatty acid to BSA is a critical parameter that can influence cellular responses.[3] Ratios between 2:1 and 6:1 (palmitic acid:BSA) are commonly reported.[10][11] A higher ratio can lead to a greater concentration of unbound fatty acids, which may induce lipotoxicity.[12] It is recommended to determine the optimal ratio for your specific cell type and experimental goals.

Q5: Can I use heat to dissolve this compound?

A5: Yes, heat is often used to facilitate the dissolution of palmitic acid in both the initial solvent and during the complexing process with BSA. When preparing a stock solution in ethanol or NaOH, heating to 65-70°C can aid dissolution.[13][14][15] During the conjugation with BSA, maintaining a temperature of around 37°C is crucial for the complex to form correctly.[3][10][13] However, be cautious not to overheat BSA solutions above 50°C, as this can cause denaturation and aggregation.[3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Cloudy or Precipitated Solution After Mixing with BSA Incomplete dissolution of this compound stock.Ensure the this compound is fully dissolved in the initial solvent (e.g., ethanol) by gentle heating (up to 70°C) and vortexing before adding to the BSA solution.[13][14]
Incorrect temperature during BSA conjugation.Maintain the BSA solution at 37°C while slowly adding the pre-warmed this compound stock solution.[10][13] Allow the mixture to incubate at 37°C for at least one hour with gentle stirring to ensure complete complex formation.[10]
This compound was added too quickly to the BSA solution.Add the this compound stock solution dropwise or in small aliquots to the stirring BSA solution to prevent localized high concentrations and precipitation.[10]
Cell Death or Cytotoxicity High concentration of the organic solvent (e.g., ethanol, DMSO) in the final culture medium.Ensure the final concentration of the organic solvent is non-toxic to your cells. For ethanol, a final concentration below 0.05% is recommended.[3] Prepare a vehicle control with the same final solvent concentration to assess its effect.
Lipotoxicity from high concentrations of unbound this compound.Optimize the this compound to BSA molar ratio. A lower ratio (e.g., 2:1 or 3:1) may reduce the concentration of free fatty acids.[3][11] Perform a dose-response experiment to determine the optimal, non-toxic working concentration of the this compound-BSA complex for your specific cell line.[16]
Inconsistent Experimental Results Variability in the preparation of the this compound-BSA complex.Follow a standardized and detailed protocol for each preparation. Ensure consistent timings, temperatures, and addition rates. Prepare a large batch of the complex, aliquot, and store at -20°C for future experiments to ensure consistency.[10]
Use of non-fatty acid-free BSA.Always use high-quality, fatty acid-free BSA to avoid confounding effects from other lipids.[8]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex (Ethanol Method)

This protocol describes the preparation of a this compound stock solution in ethanol followed by complexation with fatty acid-free BSA.

Materials:

  • This compound

  • 100% Ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture medium

  • Sterile conical tubes

  • Water bath or heating block

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 150 mM this compound Stock Solution:

    • Weigh the appropriate amount of this compound.

    • Dissolve it in 100% ethanol in a sterile tube.

    • Heat the solution at 65°C and vortex periodically until the this compound is completely dissolved.[13]

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • Dissolve fatty acid-free BSA in DPBS or your desired culture medium.

    • Gently mix until the BSA is fully dissolved. Avoid vigorous vortexing to prevent frothing.

    • Sterile filter the BSA solution using a 0.22 µm filter.

    • Pre-warm the BSA solution to 37°C.[13]

  • Complex this compound with BSA:

    • While gently stirring the pre-warmed 10% BSA solution, slowly add the 150 mM this compound stock solution dropwise to achieve the desired molar ratio (e.g., for a 5:1 molar ratio to prepare a 0.5 mM final solution, add 3.3 µL of the palmitic acid stock to 67 µL of 10% BSA per mL of final media).[13]

    • Incubate the mixture in a 37°C water bath for at least 1 hour with continuous gentle agitation.[13]

    • Visually inspect the solution for any cloudiness or precipitation. A clear solution indicates successful complexation.[13]

  • Final Preparation and Use:

    • The resulting complex can be further diluted with cell culture medium to achieve the desired final working concentration for treating cells.

    • A vehicle control should be prepared by adding the same volume of ethanol to the BSA solution.[13]

Protocol 2: Preparation of this compound-BSA Complex (Saponification Method using NaOH)

This protocol involves converting this compound to its sodium salt using NaOH before complexing with BSA.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 150 mM Sodium Chloride (NaCl) solution

  • Sterile conical tubes

  • Water baths or heating blocks

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a Sodium Palmitate-d31 Solution:

    • Dissolve this compound in 0.1 M NaOH by heating at 70°C for 30 minutes to create a stock solution (e.g., 20 mM).[15][17]

  • Prepare a Fatty Acid-Free BSA Solution:

    • Dissolve fatty acid-free BSA in 150 mM NaCl to the desired concentration (e.g., 5% or 10% w/v).

    • Stir gently at 37°C until the BSA is completely dissolved.[10]

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Complex Sodium Palmitate-d31 with BSA:

    • Pre-warm the BSA solution to 37°C.

    • Slowly add the hot (70°C) sodium palmitate-d31 solution to the stirring BSA solution to achieve the desired molar ratio.[10]

    • Continue stirring the mixture at 37°C for 1 hour to allow for complex formation.[10]

  • Final Preparation and Use:

    • Adjust the pH of the final solution to 7.4 if necessary.

    • The complex can be diluted with cell culture medium for experiments.

    • Prepare a vehicle control using the NaOH and BSA solutions without the this compound.[17]

Data Summary

Table 1: Solubility of this compound in Common Organic Solvents

SolventApproximate Solubility (mg/mL)Reference
Ethanol30[1][2]
DMSO20[1][2]
Dimethylformamide (DMF)20[1][2]

Table 2: Common Molar Ratios for Palmitic Acid:BSA Complex Preparation

Molar Ratio (PA:BSA)Final PA Concentration (Example)Final BSA Concentration (Example)Reference
6:11 mM0.17 mM[10]
5:10.5 mM0.1 mM[13]
3:12 mM0.67 mM[11]
2:10.4 mM0.2 mM[3]

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_bsa BSA Solution Preparation cluster_conjugation Complex Formation cluster_application Cell Treatment PA_d31 This compound (crystalline solid) Heat_Vortex Heat (65-70°C) & Vortex/Stir PA_d31->Heat_Vortex Solvent Ethanol or 0.1M NaOH Solvent->Heat_Vortex PA_Stock Concentrated PA-d31 Stock Solution Heat_Vortex->PA_Stock Mix Slowly add PA Stock to warm (37°C) BSA Solution PA_Stock->Mix BSA_powder Fatty Acid-Free BSA (powder) Stir_Filter Stir & Sterile Filter (0.22 µm) BSA_powder->Stir_Filter Buffer DPBS or Culture Medium Buffer->Stir_Filter BSA_Solution BSA Solution (e.g., 10%) Stir_Filter->BSA_Solution BSA_Solution->Mix Incubate Incubate at 37°C with gentle stirring (≥ 1 hr) Mix->Incubate PA_BSA_Complex This compound-BSA Complex Incubate->PA_BSA_Complex Dilute Dilute Complex in Culture Medium PA_BSA_Complex->Dilute Treat_Cells Add to Cell Culture Dilute->Treat_Cells

Caption: Workflow for preparing this compound-BSA complex for cell culture.

troubleshooting_logic Start Issue: Poor Solubility or Cell Toxicity Precipitation Precipitation/ Cloudiness? Start->Precipitation Cytotoxicity Cell Death? Precipitation->Cytotoxicity No Check_Temp Check Temperatures (Stock & BSA) Precipitation->Check_Temp Yes Check_Solvent Lower Final Solvent Concentration Cytotoxicity->Check_Solvent Yes Solution Clear Solution & Viable Cells Cytotoxicity->Solution No Check_Addition Slow Down Addition Rate Check_Temp->Check_Addition Ensure_Dissolution Ensure Complete Initial Dissolution Check_Addition->Ensure_Dissolution Ensure_Dissolution->Cytotoxicity Check_Ratio Adjust PA:BSA Ratio Check_Solvent->Check_Ratio Dose_Response Perform Dose-Response Experiment Check_Ratio->Dose_Response Dose_Response->Solution

Caption: Troubleshooting logic for this compound preparation issues.

References

Technical Support Center: Managing Palmitic Acid-d31 in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the challenges associated with palmitic acid-d31 toxicity in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a stable isotope-labeled form of palmitic acid where 31 hydrogen atoms have been replaced by deuterium atoms. It is primarily used as a tracer in metabolic studies to track the fate of palmitic acid in various cellular processes, such as neutral lipid synthesis, without the use of radioactivity.[1]

Q2: Does the deuteration of this compound alter its toxicity compared to standard palmitic acid?

While research specifically comparing the toxicity of deuterated versus non-deuterated palmitic acid is limited, the primary driver of toxicity is the saturated nature of the fatty acid itself. Therefore, the mechanisms of lipotoxicity observed with palmitic acid are expected to be the same for this compound. The troubleshooting and mitigation strategies for palmitic acid are directly applicable to its deuterated form.

Q3: What are the primary mechanisms of palmitic acid-induced toxicity in cells?

High concentrations or prolonged exposure to palmitic acid can induce lipotoxicity through several key mechanisms:

  • Endoplasmic Reticulum (ER) Stress: Accumulation of saturated fatty acids can disrupt ER function, leading to the unfolded protein response (UPR) and, if unresolved, apoptosis.

  • Mitochondrial Dysfunction: Palmitate can impair mitochondrial function, leading to increased production of reactive oxygen species (ROS), decreased ATP production, and release of pro-apoptotic factors.[2][3]

  • Oxidative Stress: The increase in ROS production overwhelms the cell's antioxidant capacity, leading to damage of lipids, proteins, and DNA.[4]

  • Apoptosis: The culmination of ER stress, mitochondrial dysfunction, and oxidative stress can trigger programmed cell death, or apoptosis.[4]

Q4: What is the proper way to prepare and deliver this compound to cultured cells?

Due to its poor solubility in aqueous solutions, this compound must be complexed with fatty acid-free bovine serum albumin (BSA) before being added to cell culture media. Improper preparation can lead to precipitation of the fatty acid and inconsistent experimental results. A detailed protocol for preparing PA-BSA complexes is provided in the Experimental Protocols section.[5][6][7][8][9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High levels of cell death observed shortly after treatment. - this compound concentration is too high.- Improper PA-BSA complex formation leading to high free fatty acid concentrations.- Cell line is particularly sensitive to saturated fatty acids.- Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experiment duration.- Review and optimize the PA-BSA complexation protocol. Ensure the solution is clear after preparation.- Consider co-treatment with a mitigating agent from the start of the experiment.
Inconsistent results between experiments. - Variability in PA-BSA complex preparation.- Differences in cell confluence at the time of treatment.- Inconsistent incubation times.- Standardize the PA-BSA preparation protocol and use a consistent source and lot of BSA.- Seed cells to achieve a consistent confluence (e.g., 70-80%) for each experiment.- Maintain precise timing for all treatment and assay steps.
Control (BSA-only) cells also show signs of stress or death. - BSA preparation may be contaminated with endotoxin.- High concentrations of BSA can have non-specific effects on cells.- Use high-quality, fatty acid-free, and low-endotoxin BSA.- Ensure the final BSA concentration in the culture medium is consistent across all conditions and is not excessively high.
Difficulty dissolving this compound. - Palmitic acid is inherently hydrophobic.- Incorrect solvent or temperature used for initial dissolution.- Initially dissolve palmitic acid in ethanol or a dilute NaOH solution with gentle heating (up to 70°C) before complexing with BSA.[10][11][12][13]

Mitigating this compound Toxicity

Several strategies can be employed to reduce the cytotoxic effects of this compound in long-term cell culture:

Co-treatment with Unsaturated Fatty Acids

Co-incubating cells with a monounsaturated fatty acid, such as oleic acid, can significantly attenuate palmitate-induced toxicity.[3][14][15][16] Oleic acid promotes the incorporation of palmitic acid into triglycerides, which are stored in lipid droplets, thereby sequestering it from pathways that lead to cellular stress and apoptosis.[2][17]

Parameter Recommendation
Oleic Acid to Palmitic Acid Ratio A 2:1 molar ratio of oleate to palmitate is commonly effective.[14]
Concentration Range Co-treat with 0.1 mM to 0.5 mM oleic acid when using 0.25 mM to 0.5 mM palmitic acid.[3]
Use of Antioxidants

Supplementing the culture medium with antioxidants can help to neutralize the reactive oxygen species (ROS) generated as a result of palmitate-induced mitochondrial dysfunction.

Antioxidant Typical Working Concentration
N-acetylcysteine (NAC) 1 - 5 mM[18]
MitoQ Varies by cell type, typically in the nM to low µM range.
Inhibition of ER Stress

Chemical chaperones can be used to alleviate ER stress caused by palmitic acid.

Inhibitor Typical Working Concentration
4-Phenylbutyric acid (4-PBA) 5 - 10 mM

Experimental Protocols

Preparation of this compound-BSA Complex

This protocol describes the preparation of a 5 mM stock solution of this compound complexed with BSA at a 5:1 molar ratio.

Materials:

  • This compound

  • Fatty acid-free BSA

  • 0.1 M NaOH

  • 0.9% NaCl

  • Sterile, deionized water

  • Heated magnetic stir plate

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 5% BSA solution: In a sterile bottle, dissolve 5 g of fatty acid-free BSA in 100 mL of 0.9% NaCl solution. Gently warm to 37°C and stir until the BSA is completely dissolved.

  • Prepare a 100 mM this compound stock: In a separate sterile tube, dissolve 28.7 mg of this compound in 1 mL of 0.1 M NaOH. Heat at 70°C for 10-15 minutes until the solution is clear.

  • Complexation: While stirring the 5% BSA solution at 37°C, slowly add the 100 mM this compound solution dropwise.

  • Incubation: Continue to stir the mixture at 37°C for at least one hour to allow for complete complexation.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

  • Storage: Aliquot and store at -20°C. Thaw at 37°C before use.

Cell Viability Assessment (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Solution

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of PA-BSA complex and/or mitigating agents for the specified duration.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[20]

Apoptosis Detection (Annexin V/PI Staining)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour.[21][22][23][24][25]

Lipid Droplet Staining (BODIPY 493/503)

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) for fixed cells

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells on coverslips or in appropriate plates.

  • Treat cells as required.

  • For live-cell imaging: Wash cells with PBS and incubate with 1-2 µM BODIPY 493/503 in media for 15-30 minutes at 37°C.[][27][]

  • For fixed-cell imaging: Fix cells with 4% PFA for 15-20 minutes, wash with PBS, and then stain with BODIPY 493/503 as above.[][29]

  • Wash cells with PBS to remove excess dye.

  • Image using a fluorescence microscope with appropriate filters or analyze by flow cytometry.

Mitochondrial Membrane Potential Assessment (JC-1 Assay)

Materials:

  • JC-1 Assay Kit

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Culture and treat cells as required.

  • Prepare a 1-10 µM JC-1 working solution in cell culture medium.

  • Replace the culture medium with the JC-1 working solution and incubate for 15-30 minutes at 37°C.[30][31]

  • Wash the cells with assay buffer.

  • Measure the fluorescence of JC-1 monomers (green, ~529 nm) and J-aggregates (red, ~590 nm).[32] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[30][33]

Visualizing Key Pathways and Workflows

Palmitate_Toxicity_Pathway PA This compound ER_Stress ER Stress (UPR Activation) PA->ER_Stress Mito_Dys Mitochondrial Dysfunction PA->Mito_Dys TAG Triglyceride Synthesis PA->TAG Apoptosis Apoptosis ER_Stress->Apoptosis ROS ROS Production Mito_Dys->ROS Mito_Dys->Apoptosis ROS->Apoptosis Oleate Oleic Acid Oleate->TAG LD Lipid Droplets TAG->LD Storage LD->PA Sequestration Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Inhibits

Caption: this compound induced cellular toxicity pathways and mitigation strategies.

Experimental_Workflow start Start: Seed Cells prep Prepare PA-d31:BSA Complex start->prep treat Treat Cells (PA-d31 +/- Mitigating Agents) prep->treat incubate Incubate (Long-Term) treat->incubate harvest Harvest Cells incubate->harvest endpoint Endpoint Assays harvest->endpoint viability Cell Viability (MTT) endpoint->viability apoptosis Apoptosis (Annexin V/PI) endpoint->apoptosis lipid Lipid Droplets (BODIPY) endpoint->lipid mito Mitochondrial Potential (JC-1) endpoint->mito end Analyze Data viability->end apoptosis->end lipid->end mito->end

Caption: General experimental workflow for assessing this compound toxicity.

References

Data analysis workflow for palmitic acid-d31 tracer experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing palmitic acid-d31 as a tracer in metabolic studies. The information is presented in a question-and-answer format to directly address common challenges encountered during the data analysis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound as a tracer?

A1: this compound is a stable isotope-labeled version of palmitic acid, a common saturated fatty acid. When introduced into a biological system, it acts as a tracer that can be distinguished from its unlabeled counterpart by its higher mass.[1][2][3] By tracking the incorporation of the deuterium-labeled palmitic acid into various lipid species, researchers can elucidate the dynamics of fatty acid uptake, metabolism, and the biosynthesis of complex lipids.[4][5] This technique is a powerful tool for studying metabolic pathways in both in vitro and in vivo models.[2][6]

Q2: What are the key applications of this compound tracer experiments?

A2: this compound tracer experiments are widely used to:

  • Measure de novo fatty acid synthesis.[7][8]

  • Determine the rate of fatty acid oxidation (beta-oxidation).[5][9][10]

  • Trace the incorporation of fatty acids into complex lipids such as triglycerides, phospholipids, and cholesteryl esters.[1][4]

  • Investigate metabolic reprogramming in diseases like cancer.[2][6]

  • Assess the efficacy of drugs targeting lipid metabolism.

Q3: What are the primary analytical techniques used to analyze samples from these experiments?

A3: The most common analytical techniques are mass spectrometry (MS) based, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of fatty acid methyl esters (FAMEs) to determine isotopic enrichment.[7][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the incorporation of the tracer into various lipid species (lipidomics).[12][13][14]

  • Isotope Ratio Mass Spectrometry (IRMS): Used for high-precision measurement of isotope ratios, particularly for assessing fatty acid oxidation by measuring deuterium enrichment in body water.[4][9]

Troubleshooting Guide

Sample Preparation

Q4: I am observing high variability in my data. What are the common sources of error during sample preparation?

A4: High variability can often be traced back to inconsistencies in sample preparation. Key areas to focus on include:

  • Incomplete Cell Lysis: Ensure complete cell lysis to release all lipids. Sonication or the use of appropriate lysis buffers can help.

  • Lipid Extraction Inefficiency: The choice of solvent system for lipid extraction is critical. A common method is the Folch or Bligh-Dyer extraction using chloroform and methanol. Ensure correct solvent ratios and thorough mixing.[7] Adding an antioxidant like BHT can prevent the oxidation of unsaturated fatty acids.[7]

  • Incomplete Derivatization: For GC-MS analysis, fatty acids are typically converted to fatty acid methyl esters (FAMEs). Incomplete derivatization will lead to an underestimation of the fatty acid concentration. Ensure the reaction conditions (temperature, time, and reagent concentration) are optimal.

  • Sample Degradation: Lipids are susceptible to degradation. Work quickly, keep samples on ice, and store them at -80°C for long-term storage to minimize enzymatic and chemical degradation.[3]

Mass Spectrometry Analysis

Q5: My mass spectrometry signal is low. How can I improve it?

A5: Low signal intensity in mass spectrometry can be due to several factors:

  • Insufficient Sample Amount: Ensure you are starting with a sufficient amount of biological material (e.g., cell number, tissue weight).

  • Ion Suppression: Co-eluting compounds can suppress the ionization of your target analytes in LC-MS. Optimize your chromatographic separation to reduce ion suppression. The use of internal standards can help to correct for this effect.

  • Suboptimal Instrument Parameters: Optimize MS parameters such as spray voltage, capillary temperature, and collision energy for your specific analytes.

  • Sample Loss During Preparation: Evaluate each step of your sample preparation for potential loss of analyte.

Q6: How do I correct for the natural abundance of isotopes in my data?

A6: It is crucial to correct for the natural abundance of 13C and other isotopes, which can contribute to the M+1 and M+2 peaks and interfere with the detection of the deuterated tracer. This correction is typically done using computational tools or algorithms that subtract the contribution of natural isotopes from the measured isotopologue distribution.[2] Analyzing unlabeled control samples alongside your labeled samples is essential for accurate natural abundance correction.[2]

Data Interpretation

Q7: I am having difficulty interpreting the mass isotopomer distribution. What is Mass Isotopomer Distribution Analysis (MIDA)?

A7: Mass Isotopomer Distribution Analysis (MIDA) is a mathematical technique used to determine the fractional synthesis of a polymer, such as a fatty acid, from a labeled precursor.[11][15][16] By analyzing the pattern of mass isotopomers (molecules of the same compound that differ in their isotopic composition), MIDA can calculate the enrichment of the true precursor pool and the fraction of newly synthesized molecules.[16] This allows for a more accurate measurement of biosynthetic rates.

Q8: My fractional synthesis rates seem incorrect. What could be the issue?

A8: Inaccurate fractional synthesis rates can arise from several factors:

  • Incorrect Precursor Enrichment: The calculation of fractional synthesis relies on an accurate determination of the isotopic enrichment of the precursor pool (e.g., acetyl-CoA for fatty acid synthesis). If the assumed precursor enrichment is incorrect, the calculated synthesis rates will be inaccurate.

  • Violation of Steady-State Assumptions: Many models assume that the system is at a metabolic and isotopic steady state.[17] If the tracer has not fully equilibrated in the precursor pool, the calculated rates may not be accurate. Time-course experiments can help to determine when isotopic steady state is reached.[17]

  • Metabolic Compartmentation: The precursor pool for a specific biosynthetic pathway may be anatomically or functionally distinct from the bulk cytosolic pool.[18] This can lead to an underestimation or overestimation of the true precursor enrichment.

Experimental Protocols & Data Presentation

General Experimental Workflow

Below is a generalized workflow for a this compound tracer experiment. Specific details will need to be optimized for the biological system and research question.

G cluster_0 Experimental Phase cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis A 1. Cell Culture / Animal Model Preparation B 2. Introduction of this compound Tracer A->B C 3. Incubation / Tracer Incorporation B->C D 4. Sample Collection (Cells/Tissues/Plasma) C->D E 5. Quenching & Cell Lysis D->E F 6. Lipid Extraction (e.g., Folch Method) E->F G 7. Derivatization (e.g., FAMEs for GC-MS) F->G H 8. Mass Spectrometry Analysis (GC-MS or LC-MS) G->H I 9. Peak Integration & Isotopologue Abundance H->I J 10. Natural Abundance Correction I->J K 11. Calculation of Isotopic Enrichment J->K L 12. Calculation of Fractional Synthesis Rate (MIDA) K->L

Figure 1. General workflow for this compound tracer experiments.
Signaling Pathway: De Novo Fatty Acid Synthesis

The diagram below illustrates the de novo synthesis of palmitic acid from acetyl-CoA, the primary precursor.

G cluster_0 Mitochondrion cluster_1 Cytosol Pyruvate_m Pyruvate AcetylCoA_m Acetyl-CoA Pyruvate_m->AcetylCoA_m Citrate_m Citrate AcetylCoA_m->Citrate_m Citrate_c Citrate Citrate_m->Citrate_c Citrate Shuttle AcetylCoA_c Acetyl-CoA Citrate_c->AcetylCoA_c ACLY MalonylCoA Malonyl-CoA AcetylCoA_c->MalonylCoA ACC Palmitate Palmitate (16:0) AcetylCoA_c->Palmitate FASN MalonylCoA->Palmitate FASN

Figure 2. Simplified pathway of de novo palmitic acid synthesis.
Data Presentation Tables

Table 1: Isotopic Enrichment of Palmitate

Sample IDTreatmentM+0 (Unlabeled)M+31 (Labeled)Isotopic Enrichment (%)
Control_1Vehicle98.51.51.52
Control_2Vehicle98.21.81.83
Control_3Vehicle98.61.41.42
DrugA_110 µM92.37.78.34
DrugA_210 µM91.98.18.81
DrugA_310 µM92.17.98.58

Table 2: Fractional Synthesis Rate (FSR) of Triglycerides

Treatment GroupNFSR of Triglyceride-Palmitate (%/hour)Standard Deviationp-value
Control65.20.8-
Drug B62.10.5<0.01
Drug C64.90.9>0.05

References

Validation & Comparative

A Head-to-Head Comparison: Palmitic Acid-d31 vs. [1-13C]Palmitate for Fatty Acid Oxidation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of fatty acid oxidation (FAO) is crucial for understanding metabolic diseases and developing effective therapeutics. Stable isotope tracers are a cornerstone of this research, with palmitic acid-d31 and [1-13C]palmitate being two of the most prominently used options. This guide provides an objective comparison of these two tracers, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

The use of stable isotopes has revolutionized the study of lipid metabolism, offering a safe and effective way to trace the metabolic fate of fatty acids in vivo.[1] Both this compound (a deuterated tracer) and [1-13C]palmitate (a carbon-13 labeled tracer) are powerful tools, yet they differ significantly in their analytical approach, experimental complexity, and the nature of the data they provide.

Principle of the Methods

The fundamental principle behind using these tracers is to introduce a labeled fatty acid into a biological system and then measure the appearance of its labeled metabolic end-products. For fatty acid oxidation, the ultimate end-product is carbon dioxide (CO2) and water.

  • [1-13C]Palmitate: When [1-13C]palmitate is oxidized, the labeled carbon at the C1 position is released as ¹³CO₂. The rate of fatty acid oxidation is determined by measuring the enrichment of ¹³CO₂ in expired breath.[2] This method provides a direct measure of the rate of appearance of the labeled carbon in the breath.

  • This compound: In the case of d31-palmitate, the deuterium atoms are released during the Krebs cycle and subsequently incorporated into body water. The rate of fatty acid oxidation is then estimated by measuring the enrichment of deuterium in body water, typically from urine samples.[3]

Quantitative Data Comparison

A key study directly validated the use of d31-palmitate against the established [1-13C]palmitate method for measuring fatty acid oxidation during exercise.[3] The following table summarizes the key quantitative findings from this research, providing a direct comparison of the two tracers.

ParameterThis compound[1-13C]PalmitateReference
Tracer Administration OralOral[3]
Primary Analyte Deuterium (²H) in urine¹³CO₂ in breath[2][3]
Cumulative Recovery (9h) 10.6 ± 3%5.6 ± 2%[3]
Acetate Correction Not requiredRequired[3]
d3-acetate Recovery 85 ± 4%N/A[3]
[1-¹³C]acetate Recovery N/A54 ± 4%[3]
Correlation Well-correlated with acetate-corrected [1-¹³C]palmitate (y=0.96x)Reference method[3]

Experimental Protocols

This compound Protocol for Fatty Acid Oxidation Measurement

This protocol is adapted from studies utilizing deuterated fatty acids to measure dietary fat oxidation.[3][4]

1. Subject Preparation:

  • Subjects should fast overnight (8-12 hours) prior to the study.
  • A baseline urine sample is collected to determine natural deuterium abundance.

2. Tracer Administration:

  • A standardized liquid meal is prepared containing a known amount of this compound.
  • The subject consumes the meal at the beginning of the study period.

3. Sample Collection:

  • Urine samples are collected at timed intervals (e.g., 2, 4, 6, 8, and 9 hours) post-meal ingestion.[3]
  • The total volume of each urine collection is recorded.

4. Sample Analysis:

  • The deuterium enrichment of the urine samples is determined using continuous-flow isotope ratio mass spectrometry (CF-IRMS).[4]
  • Two common methods for analysis are high-temperature conversion (HTC) and equilibration.[4]

5. Data Calculation:

  • The cumulative recovery of deuterium in the urine over the collection period is calculated.
  • This recovery is used to estimate the percentage of dietary palmitic acid that has been oxidized.

[1-13C]Palmitate Breath Test Protocol for Fatty Acid Oxidation

This protocol is based on established methods for measuring fatty acid oxidation using ¹³C-labeled substrates.[2][5]

1. Subject Preparation:

  • Subjects should fast overnight (8-12 hours).
  • Baseline breath samples are collected to determine the natural abundance of ¹³CO₂.

2. Tracer Administration:

  • [1-13C]palmitate is typically infused intravenously, bound to albumin, to achieve a steady-state concentration in the plasma.[5][6] Oral administration in a meal is also possible.[3]
  • A priming dose of NaH¹³CO₃ may be given to prime the bicarbonate pools.[5]

3. Sample Collection:

  • Breath samples are collected at frequent, regular intervals (e.g., every 15-30 minutes) into collection bags.[3]
  • Plasma samples may also be collected to measure the enrichment of [1-13C]palmitate.[6]

4. Sample Analysis:

  • The ¹³CO₂ enrichment in the expired air is measured using an isotope ratio mass spectrometer (IRMS).[2]
  • The enrichment of [1-13C]palmitate in plasma is determined by gas chromatography-mass spectrometry (GC-MS).[6]

5. Data Calculation:

  • The rate of ¹³CO₂ production is calculated from the breath enrichment and the total CO₂ production rate (VCO₂), which is often measured by indirect calorimetry.
  • A correction factor for the retention of ¹³C in the bicarbonate pool is applied, often determined by a separate infusion of [1-¹³C]acetate.[3]
  • The rate of fatty acid oxidation is calculated based on the corrected rate of ¹³CO₂ appearance.

Visualizing the Processes

To better understand the metabolic and experimental workflows, the following diagrams have been generated.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito CPT System Trans-Δ²-Enoyl-CoA Trans-Δ²-Enoyl-CoA Fatty Acyl-CoA_mito->Trans-Δ²-Enoyl-CoA Acyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA Trans-Δ²-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle H2O H2O TCA Cycle->H2O CO2 CO2 TCA Cycle->CO2 Experimental_Workflows cluster_d31 This compound Workflow cluster_13c [1-13C]Palmitate Workflow d31_start Oral Administration of d31-Palmitate d31_urine Timed Urine Collection d31_start->d31_urine d31_irms Urine Deuterium Analysis (IRMS) d31_urine->d31_irms d31_calc Calculate Cumulative Deuterium Recovery d31_irms->d31_calc c13_start IV Infusion of [1-13C]Palmitate c13_breath Frequent Breath Sample Collection c13_start->c13_breath c13_irms Breath ¹³CO₂ Analysis (IRMS) c13_breath->c13_irms c13_calc Calculate FAO Rate c13_irms->c13_calc c13_correction Acetate Correction (Separate Experiment) c13_correction->c13_calc

References

A Comparative Guide to the Validation of a Novel Analytical Method Utilizing Palmitic Acid-d31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method employing palmitic acid-d31 as an internal standard against established alternatives for the quantification of palmitic acid. The following sections present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their analytical needs.

Introduction

Palmitic acid, a common saturated fatty acid, plays a crucial role in various biological processes, and its accurate quantification is vital in metabolic research and drug development.[1] The use of stable isotope-labeled internal standards, such as this compound, in mass spectrometry-based methods has become a cornerstone for achieving high accuracy and precision. This guide focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound and compares it with alternative analytical techniques.

Comparison of Analytical Methods

The quantification of palmitic acid is predominantly carried out using chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the required sensitivity, throughput, and the sample matrix. Below is a comparison of a validated LC-MS/MS method using this compound with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method that often requires derivatization.

ParameterLC-MS/MS with this compoundGC-MS with Derivatization
Principle Separation of analytes by liquid chromatography followed by detection using tandem mass spectrometry. This compound is used as an internal standard for accurate quantification.Separation of volatile fatty acid derivatives by gas chromatography followed by mass spectrometry detection.
Sample Preparation Simpler extraction, no mandatory derivatization required, reducing sample preparation time.[2][3]Often requires a derivatization step (e.g., methylation) to increase volatility, which can add complexity and potential for variability.[4]
Analysis Time Faster analysis times, typically in the range of 5-15 minutes per sample.[5][6]Longer run times, often exceeding 20 minutes per sample.[5]
Sensitivity High sensitivity, with limits of quantification typically in the low nanomolar range.[2]Good sensitivity, but may be lower than modern LC-MS/MS methods for certain applications.
Specificity High specificity due to the use of Multiple Reaction Monitoring (MRM) and the stable isotope-labeled internal standard.Good specificity, but can be susceptible to interferences from co-eluting compounds.
Accuracy & Precision Excellent accuracy and precision, with relative standard deviations (RSD) typically below 15%.[5]Good accuracy and precision, but the derivatization step can introduce variability.
Matrix Effects Can be susceptible to ion suppression or enhancement, but the use of a co-eluting stable isotope-labeled internal standard like this compound effectively compensates for these effects.Less prone to matrix effects in the ionization source compared to ESI-MS, but sample matrix can still affect derivatization efficiency.

Experimental Protocols

LC-MS/MS Method with this compound

This protocol describes a typical validation workflow for the quantification of palmitic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

a. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of a protein precipitation solvent (e.g., cold acetonitrile or methanol).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

b. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for separation.[2]

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.[2][5]

  • MRM Transitions:

    • Palmitic Acid: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (specific m/z values would be determined during method development).

c. Method Validation Parameters: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity.[7][8]

GC-MS Method with Derivatization

This protocol outlines a general procedure for palmitic acid quantification using GC-MS, which typically involves a derivatization step.

a. Sample Preparation and Derivatization:

  • Lipid extraction from the sample matrix using a suitable method (e.g., Folch or Bligh-Dyer).

  • Saponification of the lipid extract to release free fatty acids.

  • Derivatization of the fatty acids to form volatile esters, most commonly fatty acid methyl esters (FAMEs).[9] This can be achieved using reagents like BF3-methanol or trimethylsilyldiazomethane.

  • Extraction of the FAMEs into an organic solvent (e.g., hexane).

b. GC-MS Analysis:

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a wax-type column).[9]

  • Carrier Gas: Helium or hydrogen.

  • Injection Mode: Split or splitless injection.

  • Temperature Program: An optimized temperature gradient to separate the FAMEs.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operated in electron ionization (EI) mode.

Validation Data Summary

The following tables summarize typical validation results for an LC-MS/MS method using a deuterated internal standard, based on performance characteristics reported in similar studies.[5]

Table 1: Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Palmitic Acid1 - 1000> 0.995

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Palmitic Acid595 - 105< 15
5098 - 102< 10
50099 - 101< 5

Table 3: Sensitivity

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Palmitic Acid0.51.0

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams were created using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add this compound Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the LC-MS/MS analysis of palmitic acid.

validation_parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity (LOD/LOQ) Validation->Sensitivity Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

The validation of an analytical method using this compound by LC-MS/MS offers a highly sensitive, specific, and rapid approach for the quantification of palmitic acid in biological matrices. Compared to traditional GC-MS methods, the LC-MS/MS approach with a stable isotope-labeled internal standard provides a more streamlined workflow with reduced sample preparation complexity and faster analysis times. The use of this compound is crucial for correcting matrix effects and ensuring the high accuracy and precision required in research and drug development settings. This guide provides the foundational information for researchers to evaluate and implement this robust analytical technique.

References

A Researcher's Guide to Isotopic Tracers in Palmitic Acid Metabolism: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fatty acid metabolism, the choice of an appropriate isotopic tracer is paramount for generating robust and reliable data. This guide provides an objective comparison of palmitic acid-d31 with other commonly used isotopic tracers, supported by experimental data and detailed protocols. We delve into the nuances of tracer methodology to empower informed decisions in your research endeavors.

The study of palmitic acid, a central player in cellular energy storage, signaling, and membrane structure, often relies on the use of stable and radioactive isotopes to trace its metabolic fate.[1] Among the available options, deuterated palmitic acid (this compound) has emerged as a valuable tool. This guide offers a cross-validation of this compound against other isotopic tracers, namely carbon-13 ([¹³C]) and carbon-14 ([¹⁴C]) labeled palmitate, to highlight their respective strengths and limitations.

Comparative Analysis of Isotopic Tracers for Palmitic Acid

The selection of an isotopic tracer is a critical decision that influences the experimental design, analytical methodology, and ultimately, the interpretation of the results. The following table summarizes the key performance characteristics of this compound, [¹³C]palmitate, and [¹⁴C]palmitate.

FeatureThis compound[¹³C]Palmitate[¹⁴C]Palmitate
Detection Method Mass Spectrometry (GC-MS, LC-MS)Mass Spectrometry (GC-MS, IRMS), NMRScintillation Counting
Primary Use Fatty acid oxidation, turnover, and incorporation studiesFatty acid oxidation, flux, and metabolic conversion studiesFatty acid uptake, oxidation, and incorporation assays
Key Advantage Eliminates the need for acetate correction in oxidation studies, suitable for outpatient settings.[2]Stable isotope, poses no radiation risk.High sensitivity, allowing for the use of low tracer concentrations.
Key Limitation Potential for kinetic isotope effects due to the high number of deuterium atoms.Requires acetate correction for accurate oxidation measurements due to ¹³CO₂ fixation.[2]Radioactive, requiring specialized handling, licensing, and disposal procedures.
In Vivo Application Well-suited for human studies, including those in children and pregnant women, due to its safety profile.Widely used in human metabolic studies.Primarily used in preclinical animal studies and in vitro assays.[3][4]

Quantitative Cross-Validation Data

A key study directly compared the performance of this compound and [1-¹³C]palmitate for measuring dietary fat oxidation during exercise. The results demonstrated a strong correlation between the two tracers when the [¹³C]palmitate data was corrected for acetate recovery.

TracerCumulative Recovery (9 hours post-dose)Acetate RecoveryCorrected Recovery DifferenceCorrelation (d31 vs corrected ¹³C)
This compound10.6 ± 3%85 ± 4% (d3-acetate)N/Ay = 0.96x + 0; P < 0.0001
[1-¹³C]Palmitate5.6 ± 2%54 ± 4% ([1-¹³C]acetate)0.4 ± 3%

Data from a study involving 13 subjects undergoing 2 or 4 hours of exercise.[2]

This data highlights a significant advantage of this compound: its direct measurement of oxidation without the need for a separate acetate correction study, simplifying the experimental protocol and reducing potential sources of error.[2]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of metabolic tracer studies. Below are representative methodologies for the application of this compound, [¹³C]palmitate, and [¹⁴C]palmitate.

Protocol 1: Oral Administration of this compound for Fatty Acid Oxidation

This protocol is adapted from a study validating the use of d31-palmitate for measuring dietary fat oxidation.[2]

1. Subject Preparation:

  • Subjects fast overnight prior to the study.
  • Baseline urine and blood samples are collected.

2. Tracer Administration:

  • A liquid meal is prepared containing a known amount of this compound.
  • The meal is consumed by the subject at the beginning of the experimental period.

3. Sample Collection:

  • Urine samples are collected at regular intervals (e.g., every 2-3 hours) for a total of 9 hours or more.
  • Blood samples can also be collected to measure plasma enrichment of the tracer.

4. Sample Analysis:

  • The deuterium enrichment in urine is measured using continuous-flow isotope ratio mass spectrometry (CF-IRMS).[5]
  • Total body water can be determined using H₂¹⁸O dilution to calculate the cumulative recovery of deuterium from the oxidized d31-palmitate.[5]

5. Data Calculation:

  • The rate of dietary fatty acid oxidation is calculated from the cumulative recovery of deuterium in the urine over the collection period.

Protocol 2: Intravenous Infusion of [¹³C]Palmitate for Fatty Acid Flux

This protocol outlines a common method for measuring the rate of appearance (flux) of palmitate in plasma.[6]

1. Tracer Preparation:

  • [1-¹³C]palmitate is complexed with human albumin to ensure solubility in the infusion medium.

2. Subject Preparation:

  • Subjects fast overnight.
  • Intravenous catheters are placed for tracer infusion and blood sampling.

3. Tracer Infusion:

  • A continuous intravenous infusion of [1-¹³C]palmitate is administered at a constant rate (e.g., 0.04 µmol/kg/min).
  • To reach isotopic steady-state more rapidly, a priming dose of ¹³C-sodium bicarbonate can be administered at the start of the infusion.

4. Sample Collection:

  • Blood samples are collected at baseline and at regular intervals (e.g., every 10-15 minutes) once the infusion begins.
  • Breath samples are also collected to measure the enrichment of ¹³CO₂.

5. Sample Analysis:

  • Plasma is separated from blood samples, and lipids are extracted.
  • The ¹³C-enrichment of plasma palmitate is determined by gas chromatography-mass spectrometry (GC-MS).
  • The enrichment of ¹³CO₂ in breath is measured using isotope ratio mass spectrometry (IRMS).

6. Data Calculation:

  • The rate of appearance (Ra) of palmitate is calculated using the tracer dilution method.
  • The rate of fatty acid oxidation is calculated from the rate of appearance of ¹³CO₂ in the breath, corrected for bicarbonate retention.

Protocol 3: In Vitro [¹⁴C]Palmitate Uptake and Oxidation Assay

This protocol describes a cell-based assay to measure the uptake and oxidation of palmitic acid.[4][7]

1. Cell Culture:

  • Cells of interest (e.g., adipocytes, hepatocytes) are cultured in appropriate media.

2. Preparation of ¹⁴C-Palmitate Medium:

  • [1-¹⁴C]palmitic acid is complexed with bovine serum albumin (BSA).
  • The [¹⁴C]palmitate-BSA complex is added to the cell culture medium to a final desired concentration.

3. Incubation:

  • The existing media is removed from the cells, and they are washed with phosphate-buffered saline (PBS).
  • The medium containing [¹⁴C]palmitate is added to the cells, and they are incubated at 37°C for a specified period (e.g., 1-3 hours).

4. Measurement of Oxidation:

  • To measure oxidation, a ¹⁴CO₂ trap (e.g., a small tube with NaOH) is placed inside the sealed culture well.
  • At the end of the incubation, an acid (e.g., perchloric acid) is added to the medium to release the dissolved ¹⁴CO₂.
  • The trapped ¹⁴CO₂ is then measured by scintillation counting.

5. Measurement of Uptake:

  • To measure uptake, the incubation is stopped by washing the cells with cold PBS containing a high concentration of unlabeled palmitate.
  • The cells are then lysed, and the total radioactivity incorporated into the cells is measured by scintillation counting.

Visualizing Palmitic Acid Metabolism

To provide a clearer understanding of the metabolic pathways being traced, the following diagrams illustrate the core processes of palmitic acid synthesis and oxidation.

Palmitic_Acid_Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA_mito Acetyl-CoA (Mitochondria) Pyruvate->AcetylCoA_mito Citrate Citrate AcetylCoA_mito->Citrate AcetylCoA_cyto Acetyl-CoA (Cytosol) Citrate->AcetylCoA_cyto Citrate Shuttle MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC PalmiticAcid Palmitic Acid (C16:0) AcetylCoA_cyto->PalmiticAcid Fatty Acid Synthase MalonylCoA->PalmiticAcid Fatty Acid Synthase ComplexLipids Complex Lipids (e.g., Triglycerides) PalmiticAcid->ComplexLipids Esterification

Caption: De novo synthesis of palmitic acid from glucose.

Palmitic_Acid_Oxidation cluster_mito Mitochondrial Matrix PalmiticAcid Palmitic Acid (C16:0) PalmitoylCoA Palmitoyl-CoA PalmiticAcid->PalmitoylCoA Activation BetaOxidation β-Oxidation (7 cycles) PalmitoylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP ATP TCA_Cycle->ATP CO2 CO₂ TCA_Cycle->CO2

Caption: Mitochondrial β-oxidation of palmitic acid for energy production.

Conclusion

The cross-validation of this compound with other isotopic tracers underscores its utility and advantages in specific experimental contexts, particularly for in vivo human studies of fatty acid oxidation. Its primary benefit lies in circumventing the need for acetate correction, which simplifies experimental design and enhances data accuracy.[2] However, [¹³C]- and [¹⁴C]-palmitate remain indispensable tools, especially for studies focused on metabolic flux and in vitro assays where high sensitivity is required. The choice of tracer should be guided by the specific research question, the experimental model, and the available analytical instrumentation. By understanding the comparative performance and methodological nuances of each tracer, researchers can design more effective experiments to unravel the intricate roles of palmitic acid in health and disease.

References

Navigating the Nuances of Fatty Acid Metabolism: A Guide to Reproducibility and Variability in Palmitic Acid-d31 Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Stable isotope tracers, such as palmitic acid-d31, allow for the quantitative evaluation of major pathways in fatty acid and triglyceride metabolism in vivo. These pathways include adipose tissue lipolysis, the appearance of free fatty acids in plasma, tissue uptake and oxidation of fatty acids, and the secretion of very low-density lipoprotein (VLDL) triglycerides by the liver.[1] While deuterated tracers like this compound are often preferred due to their lower cost compared to 13C-labeled tracers, meticulous attention to experimental design and analytical methods is crucial for obtaining reliable and reproducible data.[2]

Understanding and Mitigating Variability

Several factors can introduce variability and impact the reproducibility of this compound labeling experiments. Awareness of these potential pitfalls is the first step towards minimizing their influence.

Key Sources of Variability:

  • Plasticware Contamination: A significant and often overlooked source of error is the leaching of palmitate from plastic consumables used during sample preparation. This contamination can lead to a substantial background signal, sometimes sixfold higher than the biological signal, which is highly variable even within the same batch of plasticware. This interference can result in the overestimation of absolute concentrations and the underestimation of isotope labeling.[3]

  • Inter-individual and Intra-group Variation: Biological variability between subjects is a well-documented factor. For instance, in studies involving animal models, substantial in-group variation in the intrahepatic uptake of this compound has been observed, which can render differences between experimental groups statistically nonsignificant.[4]

  • Physiological State: The metabolic state of the subject, such as whether they are in a fasted or post-prandial state, significantly influences fatty acid metabolism and can introduce variability if not carefully controlled.[5]

  • Tracer Administration and Kinetics: The method of tracer administration (e.g., bolus injection vs. constant infusion) and the timing of sample collection are critical for accurately capturing the desired metabolic processes.[2][4] The rapid turnover of non-esterified fatty acids (NEFA) necessitates rapid blood sampling when using a bolus approach.[2]

  • Analytical Methods: The choice of analytical technique for measuring isotopic enrichment, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), and the specific protocols for sample extraction and derivatization can influence the results.[6][7]

Best Practices for Enhancing Reproducibility

To address these challenges, adopting a set of best practices is essential for improving the accuracy and reproducibility of fatty acid labeling studies.[8]

  • Meticulous Sample Handling: To minimize contamination, the use of glass vials and pipettes is recommended for handling palmitate solutions.[3] If plasticware is unavoidable, pre-rinsing with methanol can help reduce background signals.[3]

  • Rigorous Study Design: Careful consideration of the physiological state of the subjects, appropriate choice of tracer and administration route, and standardized sampling protocols are crucial.[1][8]

  • Validated Analytical Methods: Employing well-validated analytical methods for the quantification of fatty acids and their isotopes is fundamental. This includes proper calibration, use of internal standards, and quality control procedures.[6][8][9]

  • Comprehensive Data Reporting: Detailed reporting of experimental methods, including sample preparation, analytical techniques, and data analysis procedures, is vital for enabling other researchers to reproduce the findings.[8]

Comparison of this compound with Alternative Tracers

While this compound is a widely used tracer, other stable isotopes offer distinct advantages and are suited for different research questions. The choice of tracer depends on the specific metabolic pathway under investigation, analytical capabilities, and cost considerations.

TracerAdvantagesDisadvantagesTypical Applications
This compound (2H) Lower cost compared to 13C tracers.[2] Can be used to measure fatty acid oxidation without the need for acetate correction in certain settings.[10]Potential for deuterium exchange in protic solutions.[7] Deuterium labels may be lost during fatty acid desaturation.[7]Measuring fatty acid oxidation, uptake, and incorporation into complex lipids.[4][10][11]
[1-13C]Palmitate 13C is a stable, non-exchangeable label.Requires correction for acetate sequestration when measuring oxidation via breath CO2.[10] Higher cost.[2]Measuring fatty acid oxidation and flux.[10][12]
Uniformly Labeled [U-13C]Palmitate Provides detailed information on the contribution of the tracer to the entire carbon backbone of newly synthesized molecules. Allows for lower infusion rates when using highly sensitive detection methods.[2]Higher cost. Complex data analysis for interpreting labeling patterns.[13]Tracing the fate of all carbon atoms in palmitate through various metabolic pathways.[2]
[18F]FTHA (Fluorine-18 labeled fatty acid analog) Allows for in vivo imaging of fatty acid uptake and metabolism in specific organs using Positron Emission Tomography (PET).[14]Requires specialized imaging facilities. The tracer is an analog and may not perfectly mimic the metabolism of natural fatty acids.Quantifying long-chain fatty acid uptake rates in organs like the heart, skeletal muscle, and adipose tissue.[14]
Alkyne-labeled Fatty Acids Can be used in combination with click chemistry for visualization and proteomic studies.[15]The alkyne tag can potentially alter the metabolism of the fatty acid.Tracing lipid catabolism and identifying protein-lipid interactions.[15]

Experimental Protocols: A Closer Look

Detailed and standardized protocols are the bedrock of reproducible research. Below are representative methodologies for in vivo this compound labeling and sample analysis.

In Vivo this compound Administration in a Rodent Model

This protocol is adapted from a study investigating hepatic fatty acid metabolism.[4]

  • Animal Model: Male Sprague Dawley rats are divided into control and experimental groups (e.g., standard diet vs. high-fat diet).

  • Tracer Preparation: A solution of this compound is prepared in a 5:1 molar ratio to bovine serum albumin (BSA) to ensure solubility.

  • Administration: A bolus of 0.01 g/kg body weight of this compound is injected intraperitoneally (i.p.).

  • Sample Collection: Blood samples are collected at various time points post-injection to measure the isotopic enrichment in plasma.

  • Tissue Analysis: At the end of the experiment, tissues of interest (e.g., liver) are harvested for analysis of labeled palmitic acid incorporation into different lipid pools.

Quantification of Palmitate and Isotopic Enrichment by GC-MS

This is a general workflow for analyzing palmitate levels and isotopic enrichment.

  • Lipid Extraction: Lipids are extracted from plasma or tissue homogenates using a solvent system such as chloroform:methanol.

  • Saponification: The lipid extract is saponified (e.g., using potassium hydroxide in methanol) to release free fatty acids.

  • Derivatization: The fatty acids are converted to their methyl ester derivatives (FAMEs) by incubation with a methylating agent (e.g., boron trifluoride in methanol) to improve their volatility for GC analysis.

  • GC-MS Analysis: The FAMEs are separated on a gas chromatograph and detected by a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to monitor the ion fragments corresponding to unlabeled palmitate and this compound.

  • Data Analysis: The isotopic enrichment is calculated from the ratio of the peak areas of the labeled and unlabeled palmitate fragments.

Visualizing Metabolic Pathways and Workflows

Understanding the flow of molecules and experimental steps is often clarified with visual aids.

Fatty_Acid_Metabolism_Workflow cluster_experiment Experimental Protocol cluster_pathway Metabolic Fate of this compound Tracer Administration Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Sample Preparation Sample Preparation Lipid Extraction->Sample Preparation MS Analysis MS Analysis Sample Preparation->MS Analysis Data Analysis Data Analysis MS Analysis->Data Analysis PA-d31 This compound (in plasma) Tissue Uptake Tissue Uptake PA-d31->Tissue Uptake Activation Acyl-CoA Synthetase Tissue Uptake->Activation PA-d31-CoA Palmitoyl-d31-CoA Activation->PA-d31-CoA Beta-Oxidation Beta-Oxidation PA-d31-CoA->Beta-Oxidation Esterification Esterification PA-d31-CoA->Esterification Acetyl-CoA-d(n) Acetyl-CoA-d(n) Beta-Oxidation->Acetyl-CoA-d(n) Complex Lipids Triglycerides-d31 Phospholipids-d31 Esterification->Complex Lipids

Figure 1. General workflow for a this compound labeling experiment and its metabolic fate.

Experimental_Variability cluster_sources Potential Confounders cluster_mitigation Mitigation Strategies Sources of Variability Sources of Variability Plasticware Contamination Plasticware Contamination Sources of Variability->Plasticware Contamination Biological Variation Biological Variation Sources of Variability->Biological Variation Physiological State Physiological State Sources of Variability->Physiological State Analytical Methods Analytical Methods Sources of Variability->Analytical Methods Glassware/Methanol Rinse Glassware/Methanol Rinse Plasticware Contamination->Glassware/Methanol Rinse Standardized Protocols Standardized Protocols Biological Variation->Standardized Protocols Controlled Conditions Controlled Conditions Physiological State->Controlled Conditions Validated Assays Validated Assays Analytical Methods->Validated Assays

Figure 2. Key sources of variability in fatty acid labeling and corresponding mitigation strategies.

By carefully considering the sources of variability, implementing best practices, and selecting the most appropriate tracer for the research question, scientists can harness the power of this compound and other stable isotope labeling techniques to generate high-quality, reproducible data that will advance our understanding of fatty acid metabolism in health and disease.

References

A Head-to-Head Comparison: Continuous-Flow IRMS vs. GC-MS for δ¹³C-Palmitate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise and accurate measurement of stable isotope-labeled compounds is paramount. When it comes to analyzing the ¹³C enrichment of palmitic acid (δ¹³C-palmitate), two powerful analytical techniques stand out: Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal method for your research needs.

The choice between CF-IRMS and GC-MS for δ¹³C-palmitate analysis hinges on the specific requirements of the study, particularly the level of isotopic enrichment and the need for high precision versus high throughput. CF-IRMS is renowned for its exceptional precision in measuring isotope ratios at natural abundance or very low enrichment levels.[1][2] In contrast, GC-MS offers high sensitivity and is well-suited for studies with higher levels of isotope incorporation.[3][4][5]

Performance Characteristics: A Quantitative Comparison

The following table summarizes the key performance parameters of CF-IRMS and GC-MS for the analysis of δ¹³C-palmitate, based on data from various studies.

FeatureContinuous-Flow IRMS (GC-C-IRMS)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Measurement Isotope Ratio (¹³C/¹²C)Mass-to-charge ratio (m/z) of molecular or fragment ions
Precision Very high (typically < 0.5‰)[2]Moderate to high (dependent on instrumentation and enrichment)
Accuracy High, with proper calibration against international standards[6][7]High, with the use of appropriate internal standards[8][9]
Sensitivity High, capable of detecting sub-picomole amounts on-column[2]High, with detection limits in the femtomole to picomole range[4][5]
Limit of Detection Low, excellent for near-natural abundance studies[2]Low, especially with specific derivatization and ionization techniques[5][10]
Dynamic Range Wide, suitable for a broad range of isotopic enrichments[2]Wide, but can be limited by detector saturation at very high enrichments
Sample Throughput Generally lower due to the need for replicate measurements for high precisionGenerally higher, suitable for clinical studies with numerous samples[3]
Derivatization Required to make palmitic acid volatile (e.g., FAMEs)[6][7]Required to make palmitic acid volatile (e.g., FAMEs, PFB esters)[10][11][12]

Experimental Workflows

The analytical workflows for both CF-IRMS and GC-MS involve several key steps, from sample preparation to data analysis. The diagrams below illustrate the typical experimental process for each technique.

CF_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis CF-IRMS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GC_Separation GC Separation of FAMEs Derivatization->GC_Separation Combustion Online Combustion to CO2 GC_Separation->Combustion IRMS_Analysis IRMS Analysis of ¹³C/¹²C Ratio Combustion->IRMS_Analysis Data_Acquisition Data Acquisition (δ¹³C values) IRMS_Analysis->Data_Acquisition

CF-IRMS analytical workflow for δ¹³C-palmitate.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Internal_Standard Add Labeled Internal Standard Sample->Internal_Standard Lipid_Extraction Lipid Extraction Internal_Standard->Lipid_Extraction Derivatization Derivatization (e.g., FAMEs, PFB esters) Lipid_Extraction->Derivatization GC_Separation GC Separation of Derivatives Derivatization->GC_Separation MS_Analysis MS Analysis (Scan or SIM) GC_Separation->MS_Analysis Data_Acquisition Data Acquisition (Ion Ratios) MS_Analysis->Data_Acquisition Enrichment_Calculation Calculate Isotopic Enrichment Data_Acquisition->Enrichment_Calculation

GC-MS analytical workflow for δ¹³C-palmitate.

Detailed Experimental Protocols

Sample Preparation and Derivatization (Common to both methods)
  • Lipid Extraction: Lipids are typically extracted from plasma or tissue samples using a solvent mixture such as chloroform/methanol or isopropanol/hexane.[13]

  • Derivatization: Free fatty acids are not volatile and require derivatization prior to GC analysis. The most common method is the conversion to fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF₃) in methanol or diazomethane.[3][10][11] For enhanced sensitivity in GC-MS, derivatization to pentafluorobenzyl (PFB) esters using PFB bromide is also a widely used technique.[4][5] Another approach involves the creation of dimethylamide derivatives, which can be selective for free fatty acids.[6][7]

Continuous-Flow IRMS (GC-C-IRMS) Protocol
  • Gas Chromatography (GC): The derivatized fatty acids are separated on a capillary GC column (e.g., DB-5 fused-silica).[6]

  • Combustion: After separation, the eluting compounds are quantitatively combusted to CO₂ and water in a combustion furnace, typically containing copper, nickel, and platinum wires at a high temperature (e.g., 940°C).[6]

  • Water Removal: The water is removed from the gas stream.[6]

  • Isotope Ratio Mass Spectrometry (IRMS): The CO₂ gas is introduced into the ion source of the mass spectrometer. The instrument measures the ion beams of masses 44, 45, and 46, corresponding to ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁸O¹⁶O.[6]

  • Calibration: An external CO₂ reference gas with a known δ¹³C value is used for calibration to ensure high accuracy.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₆-palmitic acid or deuterated palmitic acid) is added to the sample before extraction to correct for sample loss and ionization efficiency variations.[8][9]

  • Gas Chromatography (GC): The derivatized fatty acids are separated on a capillary GC column.

  • Mass Spectrometry (MS): As the compounds elute from the GC, they are ionized (commonly by electron ionization - EI, or negative chemical ionization - NCI). The mass spectrometer can be operated in either full scan mode to obtain a complete mass spectrum or in selected ion monitoring (SIM) mode to monitor specific ions of interest, which increases sensitivity.[3] For ¹³C-palmitate analysis, the ions corresponding to the unlabeled and ¹³C-labeled palmitate derivative are monitored.

  • Quantification: The isotopic enrichment is determined by measuring the ratio of the ion intensity of the ¹³C-labeled analyte to the unlabeled analyte.[3]

Conclusion

Both CF-IRMS and GC-MS are powerful techniques for the analysis of δ¹³C-palmitate.

  • CF-IRMS is the method of choice for studies requiring very high precision, such as those investigating small shifts in natural isotopic abundance or studies with very low tracer enrichment.[1][2]

  • GC-MS offers a robust, sensitive, and higher-throughput alternative, making it particularly useful for clinical and metabolic studies where a larger number of samples are analyzed and the expected isotopic enrichment is higher.[3] The use of stable isotope-labeled internal standards ensures accurate quantification.[8][9]

The selection of the most appropriate technique will ultimately be guided by the specific research question, the expected level of ¹³C-enrichment, the required precision, and the number of samples to be analyzed.

References

Assessing the impact of dietary fatty acids on palmitic acid-d31 tracer studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impact of different dietary fatty acids on the metabolic fate of palmitic acid, as assessed by stable isotope tracer studies. The information herein is supported by experimental data to aid researchers in designing and interpreting studies on fatty acid metabolism.

Impact of Dietary Fatty Acid Composition on Palmitic Acid Kinetics

The composition of dietary fatty acids significantly influences the kinetics of palmitic acid in the body. Stable isotope tracers, such as palmitic acid-d31, are instrumental in quantifying these effects. Key parameters measured in these studies include the rate of appearance (Ra) of palmitate in the plasma, its rate of oxidation, and its incorporation into very-low-density lipoprotein triglycerides (VLDL-TG).

A pivotal aspect of these studies is understanding that the body's pool of palmitic acid is derived from both direct dietary intake and endogenous synthesis, a process known as de novo lipogenesis (DNL).[1] Dietary macronutrient composition plays a crucial role here; low-fat, high-carbohydrate diets can stimulate DNL, increasing the endogenous palmitate pool, whereas high-fat diets tend to suppress it.[1]

The type of fatty acid in the diet also directly competes with and influences the metabolic pathways of palmitic acid. For instance, diets rich in monounsaturated fatty acids like oleic acid have been shown to have different effects on overall fat oxidation compared to diets rich in saturated fatty acids like palmitic acid.

Below are comparative data from studies investigating the effects of different dietary fatty acid compositions on palmitic acid kinetics and overall fat metabolism.

Table 1: Comparison of High-Palmitic Acid vs. High-Oleic Acid Diets on Fat Oxidation and Energy Expenditure
ParameterHigh-Palmitic Acid DietHigh-Oleic Acid DietSignificance (p-value)Reference
Fed-State Fat Oxidation (mg/kg fat-free mass/min) 0.0005 ± 0.00010.0008 ± 0.00010.03Kien et al., 2005
Change in Daily Energy Expenditure (kcal/d) -214 ± 699 ± 600.02Kien et al., 2005
Respiratory Quotient (Fed State) 0.89 ± 0.010.86 ± 0.010.01Kien et al., 2005

Data are presented as mean ± SEM.

Table 2: Comparison of Plasma Free Fatty Acid (FFA) Kinetics with Varying Dietary Palmitate
ParameterLow-Palmitate MealHigh-Palmitate MealSignificance (p-value)Reference
Palmitate Clearance (L/min) 0.52 ± 0.040.44 ± 0.04< 0.05Nelson et al., 2013[2]
Oleate Clearance (L/min) 0.48 ± 0.030.42 ± 0.03NSNelson et al., 2013[2]
Linoleate Clearance (L/min) 0.65 ± 0.040.60 ± 0.05< 0.05Nelson et al., 2013[2]
Palmitate Spillover (%) 33 ± 237 ± 3NSNelson et al., 2013[2]
Oleate Spillover (%) 32 ± 235 ± 2NSNelson et al., 2013[2]
Linoleate Spillover (%) 33 ± 242 ± 3< 0.05Nelson et al., 2013[2]

Data are presented as mean ± SEM. Spillover refers to the fraction of fatty acids derived from lipoprotein lipase that enters the plasma FFA pool.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.

Protocol 1: High-Palmitic Acid vs. High-Oleic Acid Diet Intervention
  • Study Design: A double-masked, randomized, crossover trial was conducted.

  • Participants: Healthy young adults.

  • Dietary Intervention: Participants consumed a baseline solid-food diet for 28 days, followed by one of two 28-day formula diets:

    • High-Palmitic Acid (PA) Diet: 40% of energy as fat, with 16.8% as palmitic acid and 16.4% as oleic acid.

    • High-Oleic Acid (OA) Diet: 40% of energy as fat, with 1.7% as palmitic acid and 31.4% as oleic acid.

  • Measurements:

    • Substrate Oxidation: Measured using indirect calorimetry in the fed state.

    • Energy Expenditure: Daily energy expenditure was assessed.

  • Reference: Based on the study by Kien et al. (2005).

Protocol 2: Palmitate Tracer Infusion for Kinetic Studies
  • Tracer Preparation: Uniformly labeled potassium [U-13C]-palmitate is dissolved in a chloroform/methanol solution, dried under nitrogen, and then suspended in a hot albumin solution to create an albumin-bound tracer. The final solution is filter-sterilized.[3]

  • Infusion Protocol:

    • Subjects are fasted for 6 hours prior to the infusion.

    • An intravenous catheter is inserted for tracer infusion.

    • A bolus of the [U-13C]-palmitate tracer (e.g., 0.5 μmol/kg) is administered over the first 10 seconds to rapidly achieve isotopic equilibrium.[3]

    • This is followed by a continuous infusion at a constant rate (e.g., 3 µmol/kg/h) for a specified duration (e.g., 2 hours).[3]

  • Blood Sampling:

    • Baseline blood samples are collected before the tracer infusion.

    • Serial blood samples are taken at regular intervals (e.g., every 15 minutes) during the infusion from a contralateral vein.[3]

  • Analysis:

    • Plasma is separated by centrifugation.

    • Palmitate concentration and isotopic enrichment in plasma and other relevant fractions (e.g., VLDL-TG) are determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculations:

    • Rate of Appearance (Ra): Calculated using the tracer infusion rate and the plateau of isotopic enrichment in the plasma.

    • Clearance: Calculated as the Rate of Appearance divided by the plasma fatty acid concentration.

    • Fractional Synthetic Rate (FSR) into VLDL-TG: Determined by the rate of tracer incorporation into VLDL-TG over time.

  • Reference: Based on the protocol described by Blachnio-Zabielska et al.[3]

Signaling Pathways and Experimental Workflows

The metabolic fate of palmitic acid is intricately regulated by a network of signaling pathways. Dietary fatty acids can modulate these pathways, leading to changes in gene expression and enzyme activity that ultimately affect how palmitic acid is stored, oxidized, or exported.

Signaling Pathways

fatty_acid_metabolism cluster_diet Dietary Fatty Acids cluster_regulation Key Regulators cluster_process Metabolic Processes High Palmitic Acid High Palmitic Acid SREBP1c SREBP1c High Palmitic Acid->SREBP1c activates PPARa PPARa High Palmitic Acid->PPARa inhibits High Oleic Acid High Oleic Acid High Oleic Acid->PPARa activates Lipogenesis De Novo Lipogenesis SREBP1c->Lipogenesis promotes VLDL VLDL-TG Synthesis SREBP1c->VLDL promotes ChREBP ChREBP ChREBP->Lipogenesis promotes Oxidation Fatty Acid Oxidation PPARa->Oxidation promotes Lipogenesis->VLDL

Figure 1. Differential regulation of lipid metabolism by dietary fatty acids.

High intake of palmitic acid tends to activate SREBP-1c, a key transcription factor that promotes de novo lipogenesis and VLDL-TG synthesis.[4] Conversely, oleic acid is a more potent activator of PPARα, a nuclear receptor that upregulates genes involved in fatty acid oxidation.[5]

Experimental Workflow

tracer_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Diet Dietary Intervention (e.g., High PA vs. High OA) Infusion Tracer Infusion (Bolus + Continuous) Diet->Infusion Tracer d31-Palmitate Tracer Preparation Tracer->Infusion Sampling Serial Blood Sampling Infusion->Sampling Separation Plasma & Lipoprotein Separation Sampling->Separation GCMS GC-MS/LC-MS Analysis (Enrichment & Concentration) Separation->GCMS Kinetics Calculate Kinetics (Ra, Oxidation, VLDL Incorporation) GCMS->Kinetics Comparison Compare Dietary Groups Kinetics->Comparison

Figure 2. General workflow for a this compound tracer study.

The workflow for a typical this compound tracer study involves a dietary intervention phase, followed by the tracer infusion and blood sampling. The collected samples are then processed to separate plasma and lipoprotein fractions, which are analyzed by mass spectrometry to determine isotopic enrichment and fatty acid concentrations. Finally, kinetic parameters are calculated and compared between the different dietary groups to assess the impact of the dietary fatty acids.

References

A Head-to-Head Comparison: Palmitic Acid-d31 vs. Radioactive Tracers for Lipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of lipid metabolism is paramount. The choice of tracer is a critical decision that can significantly impact the quality, safety, and scope of experimental outcomes. This guide provides an objective comparison between the stable isotope tracer, palmitic acid-d31, and traditional radioactive tracers (¹⁴C- and ³H-labeled palmitic acid), supported by experimental data and detailed protocols.

Executive Summary

Stable isotope tracers, such as this compound, offer a safer, more versatile, and increasingly sensitive alternative to radioactive isotopes for studying lipid metabolism. While radioactive tracers have historically been the gold standard due to their high sensitivity, advancements in mass spectrometry have positioned stable isotopes as a powerful tool, particularly for in vivo human studies and detailed metabolic flux analysis. This guide will delve into the key differences in performance, experimental procedures, and data interpretation between these two classes of tracers.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and radioactive tracers, providing a clear comparison for researchers to make informed decisions based on their specific experimental needs.

FeatureThis compound (Stable Isotope)Radioactive Tracers (¹⁴C- and ³H-Palmitic Acid)
Detection Method Mass Spectrometry (GC-MS, LC-MS/MS)Liquid Scintillation Counting (LSC)
Typical Limit of Quantification (LOQ) 0.003 – 14.88 ng/mL for fatty acids via LC-MS/MS[1]~0.08 - 0.12 Bq/mL for ¹⁴C in urine[2]
Safety Profile Non-radioactive, safe for human studies, no special handling or disposal required.[3]Radioactive, requires specialized handling, licensing, and disposal protocols. Poses radiation exposure risk.[4]
Cost Generally lower cost for the tracer itself. For example, 1g of this compound can be around $435.[5]Higher cost for radiolabeled compounds. For example, 1mCi of [9,10-³H(N)]-Palmitic Acid can be over $600.[6][7]
Multiplexing Capability Can be used simultaneously with other stable isotopes to trace multiple pathways.Limited multiplexing capability due to overlapping energy spectra of different radioisotopes.
Information Richness Provides information on the positional incorporation of the isotope within a molecule, allowing for detailed flux analysis.Primarily provides information on the overall incorporation of the tracer into a product pool.
Throughput High-throughput analysis is achievable with modern autosamplers and mass spectrometers.Can be lower throughput due to the time required for sample preparation and scintillation counting.
Instrumentation Requires access to a mass spectrometer (GC-MS or LC-MS/MS).Requires a liquid scintillation counter.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison. Below are representative protocols for fatty acid metabolism studies using both this compound and radioactive tracers.

Protocol 1: Quantification of this compound Incorporation into Cellular Lipids by GC-MS

This protocol outlines the steps for tracing the incorporation of deuterated palmitic acid into cellular lipids, a common experiment in lipid metabolism research.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency.

  • Introduce serum-free media containing a known concentration of this compound complexed with fatty acid-free bovine serum albumin (BSA).

  • Incubate for the desired time period to allow for cellular uptake and metabolism.

2. Lipid Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract total lipids using a modified Folch method with a chloroform:methanol mixture.[8]

  • Add a known amount of an internal standard (e.g., a different deuterated fatty acid not expected to be present in the sample) to the extraction solvent for quantification.

3. Derivatization:

  • Evaporate the lipid extract to dryness under a stream of nitrogen.

  • Derivatize the fatty acids to their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[9]

4. GC-MS Analysis:

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane or iso-octane).

  • Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Separate the FAMEs or PFB esters on an appropriate GC column.

  • Monitor for the specific mass-to-charge ratios (m/z) of the endogenous (unlabeled) palmitic acid derivative and the this compound derivative.

5. Data Analysis:

  • Quantify the amount of endogenous palmitic acid and incorporated this compound by comparing their peak areas to that of the internal standard.

  • Calculate the rate of fatty acid uptake and incorporation into different lipid classes.

Protocol 2: Measurement of Fatty Acid β-Oxidation using ¹⁴C-Palmitic Acid

This protocol describes a classic assay to measure the rate of fatty acid β-oxidation by quantifying the production of radiolabeled CO₂ and acid-soluble metabolites.

1. Cell Culture and Labeling:

  • Culture cells in a multi-well plate.

  • Prepare a reaction mixture containing ¹⁴C-palmitic acid complexed with fatty acid-free BSA in an appropriate buffer.

  • Add the reaction mixture to the cells and incubate at 37°C for a defined period.

2. Trapping of ¹⁴CO₂:

  • In each well, place a small, filter paper disc soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide).

  • Seal the plate to create a closed system.

3. Stopping the Reaction and Sample Collection:

  • Stop the reaction by adding a strong acid (e.g., perchloric acid) to the wells. This will also release the dissolved ¹⁴CO₂ from the medium.

  • Allow the ¹⁴CO₂ to be trapped on the filter paper for a sufficient amount of time.

4. Scintillation Counting:

  • Carefully remove the filter paper discs and place them in scintillation vials with an appropriate scintillation cocktail.

  • Transfer the acidified medium (containing acid-soluble metabolites) to separate scintillation vials.

  • Measure the radioactivity in both sets of vials using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the rate of fatty acid oxidation based on the amount of radioactivity detected in the CO₂ traps and the acid-soluble fraction, normalized to the amount of cellular protein.

Visualizing Metabolic Pathways and Workflows

Understanding the flow of molecules and experimental steps is facilitated by clear diagrams. The following visualizations, created using the DOT language, illustrate key aspects of lipid metabolism studies.

FattyAcid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria Palmitic_Acid Palmitic Acid Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA Acyl-CoA Synthetase Palmitoyl_Carnitine Palmitoyl-Carnitine Palmitoyl_CoA->Palmitoyl_Carnitine CPT1 Mito_Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_Carnitine->Mito_Palmitoyl_CoA CPT2 Acetyl_CoA Acetyl-CoA Mito_Palmitoyl_CoA->Acetyl_CoA β-Oxidation Spiral TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty Acid Beta-Oxidation Pathway.

Experimental_Workflow_Comparison cluster_StableIsotope This compound Workflow cluster_RadioactiveTracer Radioactive Tracer Workflow SI_Label Cell Labeling with This compound SI_Extract Lipid Extraction SI_Label->SI_Extract SI_Derivatize Derivatization SI_Extract->SI_Derivatize SI_Analyze GC-MS or LC-MS/MS Analysis SI_Derivatize->SI_Analyze SI_Data Quantitative Data (Flux Analysis) SI_Analyze->SI_Data RT_Label Cell Labeling with ¹⁴C- or ³H-Palmitate RT_Trap CO₂ Trapping RT_Label->RT_Trap RT_Stop Stop Reaction & Collect Samples RT_Trap->RT_Stop RT_Analyze Liquid Scintillation Counting RT_Stop->RT_Analyze RT_Data Radioactivity Counts (Metabolic Rate) RT_Analyze->RT_Data

Caption: Experimental Workflow Comparison.

Conclusion and Future Perspectives

The choice between this compound and radioactive tracers is contingent on the specific research question, available resources, and safety considerations. For studies requiring the highest sensitivity for detecting low levels of metabolism, radioactive tracers remain a viable option, albeit with significant safety and regulatory burdens. However, for the majority of modern lipid metabolism research, particularly in clinical and preclinical drug development, the advantages of stable isotopes are compelling. The ability to safely administer them to human subjects, coupled with the rich, quantitative data on metabolic flux provided by mass spectrometry, makes this compound and other stable isotope-labeled lipids the tracers of choice for advancing our understanding of metabolic diseases and developing novel therapeutic interventions. As mass spectrometry technology continues to improve in sensitivity and accessibility, the utility of stable isotopes in lipid research is poised to expand even further, paving the way for more precise and personalized approaches to metabolic medicine.

References

A Comparative Guide to Inter-Laboratory Quantification of Palmitic Acid-d31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of deuterated fatty acids, such as palmitic acid-d31, is critical in various research and development areas, including metabolic flux analysis, drug metabolism studies, and as internal standards for lipidomics. Ensuring the reproducibility and comparability of these measurements across different laboratories is paramount for the validation and interpretation of scientific findings. While specific inter-laboratory comparison programs for this compound are not widely published, the principles of such comparisons and the analytical methodologies employed are well-established.

This guide provides a comparative overview of the common analytical techniques used for this compound quantification, details potential sources of inter-laboratory variability, and presents standardized experimental protocols. The information is based on established practices for fatty acid analysis, drawing parallels from programs like the Fatty Acid Quality Assurance Program (FAQAP) initiated by the National Institute of Standards and Technology (NIST) in collaboration with the National Institutes of Health Office of Dietary Supplements (NIH-ODS) and the Centers for Disease Control and Prevention (CDC).[1]

Data Presentation: Comparison of Analytical Methodologies

The two primary analytical platforms for the quantification of fatty acids, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice of method can significantly influence the results, and understanding their differences is key to evaluating potential inter-laboratory variability.

Table 1: Comparison of GC-MS and LC-MS/MS for this compound Quantification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Derivatization Mandatory: Conversion to volatile esters (e.g., FAMEs - Fatty Acid Methyl Esters).Optional: Can be analyzed directly, but derivatization can improve ionization efficiency and chromatographic retention.
Chromatography High-resolution separation of volatile compounds based on boiling point and polarity.Separation based on polarity, often using reversed-phase columns.
Ionization Typically Electron Ionization (EI), producing characteristic fragmentation patterns.Typically Electrospray Ionization (ESI) in negative ion mode for free fatty acids.
Mass Analysis Single quadrupole or tandem quadrupole for selected ion monitoring (SIM) or multiple reaction monitoring (MRM).Tandem quadrupole (QqQ) is common for high selectivity and sensitivity using MRM.
Throughput Generally lower due to longer run times and sample preparation.Can be higher, especially with modern UHPLC systems.
Sensitivity High, particularly with SIM.Very high, especially with optimized MRM transitions.
Matrix Effects Generally lower due to the nature of GC separation.Can be more pronounced, requiring careful matrix-matched calibration or use of stable isotope-labeled internal standards.

Potential Sources of Inter-Laboratory Variability

Inter-laboratory comparison studies, such as the FAQAP, have highlighted significant variability in fatty acid measurements among different laboratories.[2] For palmitic acid, which is a common saturated fatty acid, the reported data from these studies showed a wide range of biases, from -71% to +116% compared to reference values in some cases.[2] These discrepancies underscore the importance of standardized procedures.

Table 2: Potential Sources of Variability in this compound Quantification

Source of VariabilityDescriptionPotential Impact on Results
Standard Purity and Calibration Differences in the purity of this compound standards and the preparation of calibration curves.Inaccurate quantification, systematic bias.
Sample Extraction Efficiency Incomplete or variable extraction of lipids from the sample matrix.Underestimation of the analyte concentration, poor precision.
Derivatization Reaction Yield (For GC-MS) Incomplete or variable conversion of this compound to its volatile ester form.Inaccurate and imprecise results.
Instrumental Parameters Differences in instrument sensitivity, mass resolution, and chromatographic conditions.Variable limits of detection and quantification, poor reproducibility.
Data Processing and Integration Inconsistent methods for peak integration and baseline correction.Operator-dependent variability, affecting accuracy and precision.
Matrix Effects Co-eluting substances from the sample matrix that suppress or enhance the ionization of the analyte.Inaccurate quantification, particularly in LC-MS/MS.

Experimental Protocols

The following are generalized protocols for the quantification of this compound, representing common practices in the field.

Protocol 1: GC-MS Quantification of this compound as a Fatty Acid Methyl Ester (FAME)

  • Lipid Extraction:

    • To a 100 µL plasma sample, add a known amount of an appropriate internal standard (e.g., heptadecanoic acid).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.

    • Collect the lower organic layer containing the lipids.

    • Dry the extract under a stream of nitrogen.

  • Derivatization to FAME:

    • Reconstitute the dried lipid extract in 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Heat at 60°C for 1 hour.

    • Allow to cool, then add 1 mL of hexane and 0.5 mL of water.

    • Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract and reconstitute in a suitable volume of hexane for injection.

  • GC-MS Analysis:

    • GC Column: DB-23 or similar polar capillary column.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 100°C, ramp to 240°C.

    • Injection Mode: Splitless.

    • MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound methyl ester.

Protocol 2: LC-MS/MS Quantification of Free this compound

  • Lipid Extraction:

    • To a 100 µL plasma sample, add a known amount of an appropriate internal standard (e.g., 13C-labeled palmitic acid).

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., methyl-tert-butyl ether, MTBE).

    • Vortex and centrifuge. Collect the organic layer.

    • Dry the extract under nitrogen.

  • Sample Preparation for Injection:

    • Reconstitute the dried extract in a solvent compatible with the mobile phase (e.g., 90:10 methanol:water).

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate fatty acids.

    • MS Detection: Electrospray Ionization (ESI) in negative ion mode.

    • MRM Transitions: Monitor the transition from the precursor ion of this compound to a specific product ion.

Mandatory Visualizations

InterLab_Comparison_Workflow cluster_Coordination Coordinating Body cluster_Participants Participating Laboratories cluster_Analysis Analysis & Reporting cluster_Evaluation Evaluation PTP Proficiency Test Provider (PTP) SamplePrep Sample Preparation (Homogeneous & Stable) PTP->SamplePrep Distribution Sample Distribution SamplePrep->Distribution LabA Laboratory A Distribution->LabA LabB Laboratory B Distribution->LabB LabC Laboratory C Distribution->LabC LabN ... Lab N Distribution->LabN Analysis Sample Analysis LabA->Analysis LabB->Analysis LabC->Analysis LabN->Analysis Reporting Data Reporting to PTP Analysis->Reporting Stats Statistical Analysis (ISO 13528) Reporting->Stats Performance Performance Evaluation (z-scores) Stats->Performance Report Final Report Generation Performance->Report Report->PTP Report->LabA Report->LabB Report->LabC Report->LabN

Caption: Workflow of a typical inter-laboratory comparison study.

Analytical_Method_Comparison cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow Start Sample GC_Extract Lipid Extraction Start->GC_Extract LC_Extract Lipid Extraction Start->LC_Extract GC_Deriv Derivatization (FAME) GC_Extract->GC_Deriv GC_Analysis GC-MS Analysis GC_Deriv->GC_Analysis LC_Recon Reconstitution LC_Extract->LC_Recon LC_Analysis LC-MS/MS Analysis LC_Recon->LC_Analysis

Caption: Comparison of GC-MS and LC-MS/MS analytical workflows.

References

Validating Gene Knockout Models in Fatty Acid Metabolism: A Comparative Guide to Using Palmitic Acid-d31

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of gene knockout models is a critical step in elucidating the function of genes involved in fatty acid metabolism and identifying potential therapeutic targets. This guide provides a comprehensive comparison of using the stable isotope-labeled fatty acid, palmitic acid-d31, with alternative methods for validating findings from these models. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

Introduction to Validating Metabolic Effects of Gene Knockouts

Gene knockout models are powerful tools for understanding the in vivo roles of specific genes. However, phenotypic changes, or the lack thereof, in a knockout model require careful validation to confirm that the observed metabolic alterations are a direct consequence of the gene deletion. In the context of fatty acid metabolism, it is crucial to demonstrate how the knockout of a specific gene impacts processes such as fatty acid oxidation (FAO), synthesis, and uptake.

Stable isotope tracing using deuterated fatty acids like this compound has emerged as a gold-standard method for quantitatively assessing metabolic fluxes. This technique allows for the precise tracking of the metabolic fate of palmitic acid, a key saturated fatty acid, providing a dynamic view of cellular metabolism that is often disrupted in gene knockout models.

This compound Tracing: A Powerful Validation Tool

This compound is a form of palmitic acid where 31 hydrogen atoms have been replaced by their stable isotope, deuterium. This labeling does not significantly alter the biochemical properties of the fatty acid, allowing it to be metabolized by cells and tissues in the same manner as its unlabeled counterpart. The increased mass of this compound and its metabolic products can be detected with high sensitivity and specificity using mass spectrometry (MS), enabling researchers to trace its path through various metabolic pathways.

Key Advantages of this compound Tracing:
  • Quantitative Flux Analysis: Allows for the determination of the rates of fatty acid uptake, oxidation, and incorporation into complex lipids.

  • High Specificity: Directly measures the metabolism of an exogenously supplied fatty acid.

  • In Vivo and In Vitro Applications: Can be used in both cell culture and animal models to validate gene knockout effects in a variety of biological contexts.

  • Versatility: Can be combined with other omics techniques, such as lipidomics, for a more comprehensive understanding of the metabolic phenotype.

Comparison of Validation Methodologies

While this compound tracing is a robust method, other techniques are also employed to validate the metabolic consequences of gene knockouts. Below is a comparison of this compound tracing with a commonly used alternative, the Seahorse XF Palmitate Oxidation Stress Test, and lipidomics analysis.

Quantitative Data Summary
FeatureThis compound Tracing with Mass SpectrometrySeahorse XF Palmitate Oxidation Stress TestLipidomics Analysis
Primary Measurement Isotopic enrichment in metabolites over timeReal-time oxygen consumption rate (OCR)Abundance of lipid species
Key Output Metabolic flux rates (e.g., nmol/mg protein/hr)Mitochondrial respiration parameters (e.g., basal respiration, maximal respiration)Relative or absolute changes in lipid concentrations
Measures Direct Substrate Use YesYes (indirectly, by providing palmitate as the primary fuel source)No
In Vivo Feasibility YesNo (for intact organisms)Yes
Cell Type Specificity Can be applied to specific cell types isolated from tissuesPrimarily for cultured cellsCan be applied to both tissues and cultured cells
Example Application Quantifying the reduced rate of palmitate oxidation in CPT1 knockout cells.Measuring the decrease in maximal respiration in response to palmitate in CPT1 knockout cells.Profiling the accumulation of long-chain acylcarnitines in CPT2 knockout cells.[1]

Experimental Protocols

Protocol 1: In Vitro this compound Tracing in Cultured Cells

This protocol is adapted from general procedures for stable isotope labeling in cell culture.

Materials:

  • Wild-type and gene knockout (e.g., CPT1 knockout) adherent mammalian cells

  • Complete cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (Cambridge Isotope Laboratories, Inc.)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scraper

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Preparation of this compound-BSA Conjugate:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a solution of fatty acid-free BSA in glucose-free DMEM.

    • Slowly add the this compound stock solution to the BSA solution while stirring to create a 1 mM this compound, 0.17 mM BSA solution.

    • Incubate at 37°C for 1 hour to allow for conjugation.

  • Cell Culture and Labeling:

    • Seed wild-type and knockout cells in 6-well plates and grow to ~80% confluency.

    • On the day of the experiment, replace the standard culture medium with fresh, serum-free, glucose-free DMEM containing the this compound-BSA conjugate at a final concentration of 100 µM.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 4°C to pellet the protein and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts by LC-MS to measure the isotopic enrichment of this compound and its downstream metabolites (e.g., acylcarnitines, citrate).

    • Determine the mass isotopologue distributions (MIDs) to quantify the incorporation of deuterium from this compound into these metabolites.

  • Data Analysis:

    • Calculate the fractional enrichment of each metabolite at each time point.

    • Use metabolic flux analysis software to model the rates of palmitic acid uptake and oxidation.

Protocol 2: Seahorse XF Palmitate Oxidation Stress Test

This protocol is based on the manufacturer's (Agilent) guidelines for the Seahorse XF Palmitate Oxidation Stress Test Kit.[2][3][4]

Materials:

  • Wild-type and gene knockout cells

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • XF DMEM Medium, supplemented with 0.5 mM glucose, 1 mM glutamine, and 0.5 mM L-carnitine

  • XF Palmitate-BSA FAO Substrate

  • Seahorse XF Palmitate Oxidation Stress Test Kit (containing etomoxir, oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed wild-type and knockout cells in a Seahorse XF Cell Culture Microplate at an optimized density.

    • Allow cells to adhere and grow overnight.

  • Assay Preparation:

    • Hydrate a Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the growth medium with pre-warmed XF DMEM assay medium supplemented with glucose, glutamine, and L-carnitine.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

    • Prepare the inhibitor solutions (etomoxir, oligomycin, FCCP, rotenone/antimycin A) in the assay medium and load them into the appropriate ports of the hydrated sensor cartridge.

    • Add the XF Palmitate-BSA FAO Substrate to the appropriate wells of the cell plate.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay protocol.

    • The protocol will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors to measure:

      • Etomoxir: To inhibit CPT1 and determine the reliance on long-chain fatty acid oxidation.

      • Oligomycin: To inhibit ATP synthase and measure ATP-linked respiration.

      • FCCP: To uncouple the mitochondrial membrane and measure maximal respiration.

      • Rotenone/Antimycin A: To inhibit Complex I and III and measure non-mitochondrial respiration.

  • Data Analysis:

    • Use the Seahorse Wave software to analyze the OCR data and calculate key parameters of fatty acid oxidation, including basal respiration, ATP production, and maximal respiratory capacity.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for understanding the complex relationships in metabolic pathways and the logic of experimental designs.

Fatty_Acid_Oxidation_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Mitochondria Mitochondrial Matrix cluster_mito_inner Palmitic_Acid_d31_ext This compound Palmitic_Acid_d31_cyto This compound PA_d31_CoA Palmitoyl-d31-CoA Palmitic_Acid_d31_cyto->PA_d31_CoA ATP, CoA PA_d31_Carnitine Palmitoyl-d31-Carnitine PA_d31_CoA->PA_d31_Carnitine Carnitine Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->PA_d31_CoA PA_d31_CoA_mito Palmitoyl-d31-CoA PA_d31_Carnitine->PA_d31_CoA_mito CoA CPT1 CPT1 CPT1->PA_d31_Carnitine CPT2 CPT2 CPT2->PA_d31_CoA_mito Beta_Oxidation β-Oxidation Acetyl_CoA_d Acetyl-CoA (d) Beta_Oxidation->Acetyl_CoA_d TCA_Cycle TCA Cycle Acetyl_CoA_d->TCA_Cycle PA_d31_CoA_mito->Beta_Oxidation Knockout_Target Gene Knockout Target Knockout_Target->CPT1 Experimental_Workflow Method1 Method 1: This compound Tracing Step1_M1 Incubate with This compound Method1->Step1_M1 Method2 Method 2: Seahorse XF Assay Step1_M2 Incubate with Palmitate Method2->Step1_M2 Step2_M1 Metabolite Extraction Step1_M1->Step2_M1 Step3_M1 LC-MS Analysis Step2_M1->Step3_M1 Result1 Metabolic Flux Data Step3_M1->Result1 Comparison Compare Results: Validate Gene Knockout Phenotype Result1->Comparison Step2_M2 Measure Oxygen Consumption Rate Step1_M2->Step2_M2 Step3_M2 Inject Inhibitors Step2_M2->Step3_M2 Result2 Mitochondrial Respiration Data Step3_M2->Result2 Result2->Comparison Start Start Start->Method2

References

Interesterification's Impact on Palmitic Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Metabolic Comparison

The following table summarizes key quantitative findings from a randomized, double-blind, crossover study that compared the postprandial metabolic response to meals containing interesterified (IE) and non-interesterified (non-IE) fats rich in palmitic acid.

Metabolic ParameterInteresterified (IE) FatNon-Interesterified (non-IE) FatRapeseed Oil (Control)Key Findings
Plasma Triacylglycerol (8-h iAUC) No significant difference vs. ROLower vs. RO (-1.7 mmol/L⋅h)ReferenceInteresterification did not significantly alter the overall postprandial plasma triacylglycerol response compared to the non-IE equivalent.[1][2]
Appearance of [13C]Palmitic Acid in Plasma Triacylglycerol (PDRPlasma iAUC) No significant difference vs. non-IENo significant difference vs. IENot ApplicableThe rate and extent of appearance of dietary palmitic acid in plasma triglycerides were not affected by interesterification.[3]
Oxidation of [13C]Palmitic Acid (PDRBreath iAUC) Lower vs. non-IE (P = 0.017)Higher vs. IENot ApplicableA lower proportion of palmitic acid from the interesterified fat was oxidized over the postprandial period compared to the non-interesterified fat.[3]
LDL Particle Size Smaller vs. RO (P = 0.005)Smaller vs. RO (P = 0.005)ReferenceBoth IE and non-IE palmitic acid-rich fats led to smaller LDL particles compared to a monounsaturated fat-rich oil.[1][2]
Large VLDL Particle Concentration (6-8h) Higher vs. RO (P < 0.05)Higher vs. RO (P < 0.05)ReferenceBoth IE and non-IE fats resulted in higher concentrations of large, triglyceride-rich VLDL remnant particles postprandially compared to rapeseed oil.[1][2]

iAUC: incremental Area Under the Curve; PDR: Percent Dose Recovery; RO: Rapeseed Oil

Experimental Protocols

The data presented above is primarily derived from a study with the following key methodological components:

Study Design: A randomized, double-blind, 3-phase crossover trial was conducted in 20 healthy adults aged 45-75 years.[2] Each participant consumed three different test meals on separate occasions.

Test Meals: The meals contained 50g of fat from one of three sources:

  • Interesterified (IE) Fat: An 80:20 blend of palm stearin and palm kernel fat.

  • Non-Interesterified (non-IE) Fat: An identical blend to the IE fat that had not undergone interesterification.

  • Rapeseed Oil (RO): A monounsaturated-rich control oil.

Stable Isotope Tracer: To trace the metabolic fate of dietary palmitic acid, 75 mg of[4][4][4]-13C glyceryl tripalmitin was incorporated into each test fat.[3]

Sample Collection and Analysis:

  • Blood Samples: Blood was collected at baseline and at regular intervals for 8 hours post-meal consumption. Plasma was analyzed for triacylglycerol concentrations and lipoprotein profiles.[2] The enrichment of [13C]palmitic acid in plasma triacylglycerol was measured to determine its appearance from the test meal.[3]

  • Breath Samples: Breath samples were collected to measure the amount of 13CO2 exhaled, which indicates the rate of oxidation of the ingested [13C]palmitic acid.[3]

In Vitro Digestion Model: A dynamic gastric model (DGM) was also utilized to explore the mechanisms of digestion of the different test fats.[1][2]

Visualizing the Metabolic Pathways and Workflows

To better understand the experimental process and the general metabolic pathway of dietary fats, the following diagrams are provided.

experimental_workflow cluster_recruitment Recruitment & Screening cluster_intervention Intervention (Crossover Design) cluster_sampling Postprandial Sample Collection (8 hours) cluster_analysis Metabolic Analysis p Healthy Adult Volunteers (n=20) m1 Test Meal 1: Interesterified (IE) Fat + [13C]Palmitic Acid Tracer p->m1 Randomized Order m2 Test Meal 2: Non-Interesterified (non-IE) Fat + [13C]Palmitic Acid Tracer p->m2 Randomized Order m3 Test Meal 3: Rapeseed Oil (Control) + [13C]Palmitic Acid Tracer p->m3 Randomized Order blood Blood Samples m1->blood breath Breath Samples m1->breath m2->blood m2->breath m3->blood m3->breath plasma_analysis Plasma Lipid & Lipoprotein Profiling blood->plasma_analysis isotope_plasma [13C]Palmitic Acid in Plasma TAG blood->isotope_plasma isotope_breath [13C]O2 Excretion (Oxidation) breath->isotope_breath

Experimental workflow for studying postprandial palmitic acid metabolism.

lipid_metabolism_pathway cluster_digestion Digestion & Absorption cluster_transport Transport cluster_fate Metabolic Fate dietary_tag Dietary Triacylglycerols (TAGs) (IE or non-IE Palmitic Acid) hydrolysis Hydrolysis by Lipases dietary_tag->hydrolysis absorption Absorption into Enterocytes hydrolysis->absorption chylomicrons Chylomicron Assembly absorption->chylomicrons lymphatics Secretion into Lymphatics chylomicrons->lymphatics circulation Entry into Blood Circulation lymphatics->circulation lipolysis LPL-mediated Lipolysis circulation->lipolysis uptake Fatty Acid Uptake (Adipose, Muscle) lipolysis->uptake remnants Chylomicron Remnant Uptake by Liver lipolysis->remnants oxidation Beta-Oxidation for Energy (e.g., in Muscle) uptake->oxidation storage Re-esterification & Storage (Adipose Tissue) uptake->storage

Generalized pathway of dietary triacylglycerol metabolism.

Discussion and Conclusion

The available evidence from stable isotope tracer studies suggests that interesterification does not significantly alter the digestion, absorption, and subsequent appearance of palmitic acid in plasma triacylglycerols when compared to its native triglyceride structure.[3] However, a notable difference was observed in the systemic fate of the fatty acid; palmitic acid from the interesterified fat was oxidized to a lesser extent than that from the non-interesterified fat.[3] This suggests that while the initial stages of metabolism are similar, the structural rearrangement of fatty acids on the glycerol backbone due to interesterification may influence the partitioning of palmitic acid between oxidative and non-oxidative metabolic pathways post-absorption.

Both interesterified and non-interesterified palmitic acid-rich fats were shown to increase postprandial concentrations of large, atherogenic VLDL remnant particles and decrease LDL particle size compared to a monounsaturated fat-rich oil.[1][2] These findings highlight a potential postprandial dimension to the cardiovascular disease risk associated with high saturated fat intake, irrespective of interesterification.

References

Safety Operating Guide

Proper Disposal of Palmitic Acid-d31: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of Palmitic acid-d31, a deuterated fatty acid commonly used in metabolic research. The following instructions are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively and responsibly.

Immediate Safety and Handling Considerations

This compound, while not classified as a hazardous substance in all forms, requires careful handling to minimize exposure and environmental contamination.[1] Before beginning any disposal procedure, it is crucial to consult the substance's Safety Data Sheet (SDS). The primary hazards associated with some forms of this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Safety goggles with side-shields[1]

  • Protective gloves[1]

  • A lab coat or impervious clothing[1]

  • A dust mask or suitable respirator, especially when handling the solid form to avoid dust formation[3]

Quantitative Hazard Data

For quick reference, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritation[2]WarningGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritation[2]WarningGHS07
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[2]WarningGHS07

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local environmental regulations.[1][4] It is imperative not to dispose of this chemical with household garbage or allow it to enter sewage systems.[2]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. While it may be possible to combine it with other flammable solvents if it is in a solvent solution, it is crucial to ensure compatibility to prevent dangerous reactions.[5]

Step 2: Waste Accumulation and Storage

  • Select Appropriate Containers: Use a dedicated, leak-proof, and chemically compatible waste container.[5][6] For instance, acids and bases should not be stored in metal containers.[5] The container must be kept tightly closed except when adding waste.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents, including "this compound" and any solvents present. The label should also include the accumulation start date.

  • Storage Location: Store the waste container in a designated satellite accumulation area that is close to the point of generation and under the direct supervision of laboratory personnel.[5] The storage area should be well-ventilated.[5]

Step 3: Arrange for Professional Disposal

  • Contact a Licensed Waste Disposal Service: The recommended method for disposing of this compound is to contact a licensed professional waste disposal service.[4] These services are equipped to handle and dispose of chemical waste in compliance with all regulations.[7]

  • Documentation: Ensure all required documentation for the waste manifest is completed accurately. This is a critical step in the regulated disposal process.

Step 4: Container Decontamination

  • Triple Rinse: Any containers that held this compound must be thoroughly rinsed (triple rinsed) before being disposed of or reused.[6]

  • Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[6] Do not discharge the rinsate down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Characterization & Segregation cluster_2 Accumulation & Storage cluster_3 Final Disposal start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe characterize Characterize Waste Stream (Pure, Solution, or Mixed?) ppe->characterize segregate Segregate from Incompatible Wastes characterize->segregate container Use Labeled, Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store disposal_service Contact Licensed Waste Disposal Service store->disposal_service documentation Complete Waste Manifest Documentation disposal_service->documentation end End: Compliant Disposal documentation->end

Caption: Workflow for the safe and compliant disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.

References

Personal protective equipment for handling Palmitic acid-d31

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Palmitic acid-d31, including operational and disposal plans, to foster a secure research environment.

This compound, a deuterated form of palmitic acid, is utilized as an internal standard in mass spectrometry for the quantification of its non-deuterated counterpart.[1] While sharing many properties with palmitic acid, its handling requires specific safety protocols to mitigate potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Adherence to appropriate personal protective equipment protocols is mandatory to ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsTo prevent eye contact which can cause serious irritation.[2][4][5]
Hand Protection Protective gloves (Nitrile rubber recommended)To prevent skin contact which can cause irritation.[2][4][5][6]
Skin and Body Protection Impervious clothing / Laboratory coatTo minimize skin contact during handling.[4][6]
Respiratory Protection Dust mask type N95 (US) or suitable respiratorNecessary when dust formation is likely or in poorly ventilated areas to avoid respiratory tract irritation.[2][5][6][7]

A safety data sheet for palmitic acid suggests that for nitrile rubber gloves with a thickness of >0.11 mm, the breakthrough time is greater than 480 minutes.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

Experimental Workflow for Safe Handling:

cluster_workflow Safe Handling Workflow receiving 1. Receiving and Inspection storage 2. Secure Storage receiving->storage Store in a cool, dry, well-ventilated area preparation 3. Preparation for Use storage->preparation Retrieve from storage handling 4. Active Handling and Use preparation->handling Work in a well-ventilated area or fume hood spill 5a. Spill Management handling->spill In case of accidental release disposal 5b. Waste Disposal handling->disposal Collect waste decontamination 6. Decontamination spill->decontamination Clean and decontaminate spill area disposal->decontamination Decontaminate empty containers

Fig. 1: Safe Handling Workflow for this compound

Step-by-Step Guidance:

  • Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks. Ensure the label clearly identifies the contents as this compound.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as bases, and oxidizing and reducing agents.[3][6]

  • Preparation for Use : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[3][4][8]

  • Active Handling and Use : Wear the appropriate PPE as outlined in the table above. Avoid the formation of dust and aerosols.[4] Avoid breathing dust, fumes, or vapors.[2][3][6]

  • Spill Management and Waste Disposal :

    • Spill Management : In the event of a spill, evacuate personnel to a safe area.[4] Use personal protective equipment.[4] For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[6] Avoid generating dusty conditions.[6] Clean the spill area with a 2-5% solution of soda ash.[6]

    • Waste Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system or any water course.[2]

  • Decontamination : After handling, wash hands and any exposed skin thoroughly.[2][3] Decontaminate work surfaces and equipment. Remove and wash contaminated clothing before reuse.[6]

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • After inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[2][6][9]

  • After skin contact : Immediately wash the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[6][9] If skin irritation occurs, get medical advice.[3]

  • After eye contact : Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6][9] If eye irritation persists, get medical attention.[3]

  • After ingestion : Do NOT induce vomiting.[4][6] Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[6] Seek medical attention.[4][9]

By adhering to these safety protocols, researchers can handle this compound responsibly, minimizing risks and ensuring a safe and productive laboratory environment.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.